molecular formula C8H7BrN2 B1289263 3-bromo-1-methyl-1H-indazole CAS No. 326474-67-3

3-bromo-1-methyl-1H-indazole

Cat. No.: B1289263
CAS No.: 326474-67-3
M. Wt: 211.06 g/mol
InChI Key: NRDWKILCVWZZDP-UHFFFAOYSA-N
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Description

3-bromo-1-methyl-1H-indazole is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-7-5-3-2-4-6(7)8(9)10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDWKILCVWZZDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625622
Record name 3-Bromo-1-methyl-1H-indazole
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Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326474-67-3
Record name 3-Bromo-1-methyl-1H-indazole
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Record name 326474-67-3
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Foundational & Exploratory

3-bromo-1-methyl-1H-indazole CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-bromo-1-methyl-1H-indazole (CAS: 326474-67-3): Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a halogenated heterocyclic compound that has emerged as a critical building block for medicinal chemists and drug development professionals. Its structural architecture, featuring a stable indazole core, a methyl group at the N1 position, and a reactive bromine atom at the C3 position, makes it an exceptionally versatile synthon. The N1-methylation prevents tautomerization and provides a consistent structural element, while the C3-bromo substituent serves as a key functional handle for a wide array of cross-coupling reactions. This guide provides a comprehensive overview of its physicochemical properties, validated synthesis protocols with mechanistic insights, its strategic application in the synthesis of pharmacologically active molecules, and essential safety and handling information. The Chemical Abstracts Service (CAS) registry number for this compound is 326474-67-3.[1][2][3]

Part 1: Physicochemical and Spectroscopic Profile

The unique characteristics of this compound are rooted in its molecular structure. Understanding these properties is fundamental to its effective use in synthesis and research.

Key Properties

A summary of the essential physicochemical data is presented below for quick reference.

PropertyValueSource(s)
CAS Number 326474-67-3[1][3][4]
Molecular Formula C₈H₇BrN₂[1][3][5]
Molecular Weight 211.06 g/mol [3][5]
Physical Form Solid[3]
Melting Point 35-40 °C[3]
SMILES Cn1nc(Br)c2ccccc12[3][5]
InChI Key NRDWKILCVWZZDP-UHFFFAOYSA-N[3]
pKa (Predicted) -0.36 ± 0.50[1]
Purity (Typical) ≥97%[3]
Structural & Spectroscopic Analysis

The structure consists of a bicyclic system where a benzene ring is fused to a pyrazole ring. The methyl group on the N1 nitrogen atom fixes the tautomeric form, which is crucial for predictable reactivity and biological interactions. The bromine atom at the 3-position significantly influences the electron distribution of the ring system and serves as the primary site for synthetic modification.

While comprehensive, publicly available spectroscopic data such as ¹H NMR and ¹³C NMR spectra are often found on supplier websites, detailed analyses from peer-reviewed literature are essential for unambiguous characterization.[2] Predicted mass spectrometry data indicates a monoisotopic mass of 209.97926 Da.[5]

Part 2: Synthesis and Mechanistic Rationale

The synthesis of this compound can be approached via two primary logical pathways: the bromination of 1-methyl-1H-indazole or the methylation of 3-bromo-1H-indazole. The choice of route often depends on the availability and cost of starting materials, as well as desired regioselectivity.

Workflow: Synthesis via N-Methylation of 3-bromo-1H-indazole

A common and reliable method involves the N-methylation of commercially available 3-bromo-1H-indazole. This pathway offers excellent control over the final product, as the C3-bromine is already in place.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Methylation cluster_2 Step 3: Workup & Purification A 3-bromo-1H-indazole (CAS: 40598-94-5) B Indazole Anion A->B E This compound (CAS: 326474-67-3) B->E Sₙ2 Reaction C Base (e.g., KOH, NaH) in Solvent (e.g., DMF) C->A D Methylating Agent (e.g., Dimethyl Sulfate, Methyl Iodide) D->B F Aqueous Workup E->F G Purification (e.g., Column Chromatography) F->G H Final Product G->H

Caption: Synthetic workflow for this compound via N-methylation.

Experimental Protocol: N-Methylation of 3-bromo-1H-indazole

This protocol is a representative synthesis adapted from established chemical principles for N-alkylation of indazoles.[6]

  • Preparation : To a stirred solution of 3-bromo-1H-indazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base (1.1 eq), such as potassium hydroxide or sodium hydride, at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Causality : The use of a strong base is necessary to deprotonate the relatively acidic N-H proton of the indazole ring (pKa ≈ 14), forming the corresponding anion. DMF is an excellent solvent as it is polar enough to dissolve the reagents but is aprotic, preventing it from interfering with the nucleophilic anion. The reaction is cooled to control the exothermic deprotonation step.

  • Reaction : After stirring for approximately 15-30 minutes to ensure complete anion formation, add a methylating agent (1.1 eq), such as dimethyl sulfate or methyl iodide, dropwise while maintaining the temperature at 0 °C.

    • Causality : Dimethyl sulfate and methyl iodide are potent electrophiles, making them ideal for the Sₙ2 reaction with the indazole anion. The nucleophilic nitrogen of the anion attacks the methyl group, displacing the sulfate or iodide leaving group. Adding the agent dropwise prevents a rapid exotherm.

  • Monitoring : Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup : Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3x).

    • Causality : The aqueous workup removes inorganic salts (e.g., potassium iodide) and any remaining DMF. Multiple extractions ensure efficient recovery of the organic-soluble product.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

    • Trustworthiness : This multi-step purification process is self-validating. Washing with brine removes residual water, drying with sodium sulfate eliminates all traces of moisture, and column chromatography separates the desired N1-methylated product from any potential N2-isomer and other impurities, ensuring high purity of the final compound.

Part 3: Applications in Medicinal Chemistry & Drug Development

The indazole moiety is considered a "privileged scaffold" in medicinal chemistry.[7] It is a bioisostere of the naturally occurring indole ring and is found in numerous approved drugs, including the anti-cancer agent Axitinib and the antiemetic Granisetron.[7] The specific structure of this compound makes it a powerful intermediate for creating libraries of novel drug candidates.

The Role of the C3-Bromo Substituent

The bromine atom at the 3-position is the key to this compound's utility. It serves as a versatile handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. This allows for the efficient construction of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.

G cluster_0 Cross-Coupling Reactions A This compound B Suzuki Coupling + Boronic Acid/Ester A->B Pd Catalyst C Buchwald-Hartwig Amination + Amine A->C Pd/Cu Catalyst D Sonogashira Coupling + Alkyne A->D Pd Catalyst E Heck Coupling + Alkene A->E Pd Catalyst F Diverse Library of 3-Substituted Indazoles B->F C->F D->F E->F

Caption: Use of this compound in library synthesis.

By employing reactions such as Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings, researchers can rapidly append a wide variety of functional groups and molecular fragments to the indazole core. This strategy is central to structure-activity relationship (SAR) studies, where modifications are systematically made to a lead compound to optimize its potency, selectivity, and pharmacokinetic properties. The indazole scaffold itself often serves as a key hydrogen bond donor or acceptor, anchoring the molecule within the active site of a biological target like a protein kinase.

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring safety. While a specific, comprehensive safety data sheet (SDS) for this exact compound should always be consulted, general precautions for related bromo-indazoles can provide guidance.[8][9]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling the compound.[9]

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][9] Avoid contact with skin and eyes. After handling, wash hands thoroughly.[10]

  • Fire Safety : In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers.[8] The compound may emit hazardous decomposition products like carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[8]

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][10]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for innovation in pharmaceutical research. Its well-defined structure, predictable reactivity, and the synthetic versatility afforded by the C3-bromo group make it an invaluable building block for the synthesis of novel therapeutics. This guide provides the foundational knowledge required for researchers and scientists to effectively and safely leverage the potential of this important heterocyclic intermediate in their drug discovery programs.

References

  • Pharmaffiliates. 3-Amino-5-bromo-1-methyl-1H-indazole. Available at: [Link]

  • PubChem. 3-Bromo-1-methyl-1H-indole. Available at: [Link]

  • PrepChem.com. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Available at: [Link]

  • Chemsrc. 3-bromo-1-methyl-7-nitro-indazole | CAS#:74209-37-3. Available at: [Link]

  • Google Patents. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • American Chemical Society Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available at: [Link]

  • International Union of Crystallography. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available at: [Link]

  • ChemSynthesis. 6-bromo-3-ethyl-1-methyl-1H-indazole. Available at: [Link]

  • PubChemLite. This compound (C8H7BrN2). Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • CRO SPLENDID LAB. This compound. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Indazole Derivatives in Modern Drug Discovery. Available at: [Link]

  • Royal Society of Chemistry. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 3-bromo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical and chemical properties of 3-bromo-1-methyl-1H-indazole, a heterocyclic building block of significant interest in medicinal chemistry and materials science. This document is intended to serve as a practical resource, offering not just established data but also the scientific rationale behind its characterization and handling.

Introduction: The Significance of the Indazole Scaffold

The indazole core is a privileged scaffold in drug discovery, appearing in a multitude of compounds with diverse biological activities. The strategic placement of substituents on the indazole ring system allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This compound, in particular, serves as a versatile intermediate. The bromine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities, while the methyl group at the 1-position influences the molecule's electronic properties and metabolic stability. A thorough understanding of its physical properties is paramount for its effective utilization in synthetic campaigns and for predicting the behavior of its derivatives.

Core Physicochemical Properties

A precise understanding of the physical properties of this compound is critical for its handling, storage, and application in chemical synthesis. The following table summarizes the key physical data for this compound.

PropertyValueSource(s)
Molecular Formula C₈H₇BrN₂[1]
Molecular Weight 211.06 g/mol
Appearance Solid
Melting Point 35-40 °C
Boiling Point Not experimentally determined. Predicted values for related isomers are available.
Density Not experimentally determined. Predicted values for related isomers are available.
CAS Number 326474-67-3[1]

Solubility Profile: A Practical Guide for the Synthetic Chemist

The solubility of a reagent is a critical parameter for reaction setup, purification, and formulation. While comprehensive quantitative solubility data for this compound in a wide range of solvents is not extensively published, qualitative information and data from related compounds suggest the following:

  • High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are commonly used for reactions involving indazoles.

  • Moderate to Good Solubility: Likely in chlorinated solvents like dichloromethane (DCM) and chloroform, as well as in ethers such as tetrahydrofuran (THF) and diethyl ether. Alcohols like methanol and ethanol are also expected to be suitable solvents.

  • Low Solubility: Anticipated in nonpolar hydrocarbon solvents like hexanes and petroleum ether. This property is often exploited during product isolation and purification by precipitation or crystallization.

  • Insoluble: Expected to be insoluble in water.

Experimental Protocol for Solubility Determination (Shake-Flask Method):

To obtain precise solubility data, the following well-established shake-flask method is recommended.

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent (e.g., methanol, DMSO, dichloromethane).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sampling and Analysis: After equilibration, carefully filter the supernatant to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibrated standard curve.

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic data is essential for the unambiguous identification and purity assessment of a chemical compound. While specific experimental spectra for this compound are not widely available in public databases, the expected spectral features are outlined below based on the analysis of related indazole derivatives.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring and a characteristic singlet for the N-methyl group. The chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern. The N-methyl singlet is anticipated to appear in the range of 3.8-4.2 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The chemical shift of the carbon atom bearing the bromine (C3) will be significantly influenced by the halogen's electronegativity. The N-methyl carbon will have a characteristic signal in the aliphatic region.

4.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups and structural features of the molecule. Key expected peaks include:

  • C-H stretching vibrations from the aromatic ring and the methyl group.

  • C=C and C=N stretching vibrations within the aromatic and pyrazole rings.

  • C-Br stretching vibration, typically found in the fingerprint region.

4.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum is expected to show a prominent molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation pathways for indazoles may involve the loss of the methyl group or cleavage of the pyrazole ring.

Synthesis and Handling

5.1. Synthetic Approach

A common synthetic route to N-alkylated indazoles involves the alkylation of the corresponding 1H-indazole. A plausible synthetic pathway for this compound is the methylation of 3-bromo-1H-indazole.

Synthesis_Workflow cluster_start Starting Material cluster_product Product 3-bromo-1H-indazole 3-bromo-1H-indazole Reaction 3-bromo-1H-indazole->Reaction 1. Base Base (e.g., NaH, K₂CO₃) Methylating_Agent Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) Solvent Solvent (e.g., DMF, THF) This compound This compound Reaction->this compound 2.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (General Procedure):

  • Deprotonation: To a solution of 3-bromo-1H-indazole in a suitable anhydrous solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), a base (e.g., sodium hydride or potassium carbonate) is added portion-wise at a controlled temperature (typically 0 °C to room temperature).

  • Methylation: After stirring for a period to ensure complete deprotonation, a methylating agent (e.g., methyl iodide or dimethyl sulfate) is added dropwise.

  • Reaction Monitoring: The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound.

5.2. Safety and Handling

This compound is classified as acutely toxic if swallowed. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a foundational understanding of the key physical properties of this compound. While some experimental data, such as boiling point and density, remain to be definitively determined, the information presented herein offers valuable insights for researchers working with this important synthetic intermediate. The provided protocols for solubility determination and synthesis serve as a practical starting point for further investigation and application of this versatile compound in the fields of drug discovery and materials science.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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An In-depth Technical Guide to the ¹H NMR Spectrum of 3-bromo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-bromo-1-methyl-1H-indazole. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds. This document will delve into the theoretical principles governing the spectrum, a predicted spectral analysis based on analogous compounds, detailed experimental protocols for acquiring high-quality data, and the application of advanced NMR techniques for unambiguous structural confirmation.

Introduction: The Significance of this compound and NMR Characterization

Indazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery. The precise characterization of these molecules is paramount for understanding their structure-activity relationships. This compound, a substituted indazole, serves as a key intermediate in the synthesis of various pharmacologically active agents.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules.[1] ¹H NMR, in particular, provides detailed information about the electronic environment, connectivity, and spatial arrangement of hydrogen atoms within a molecule.[1] A thorough understanding of the ¹H NMR spectrum of this compound is therefore crucial for its unambiguous identification and for quality control in synthetic processes.

This guide will provide a detailed theoretical framework for interpreting the ¹H NMR spectrum of this compound, even in the absence of a publicly available experimental spectrum. By analyzing the electronic effects of the substituents and comparing with data from structurally related indazoles, we can predict and rationalize the expected chemical shifts and coupling patterns.

Theoretical Principles and Spectral Prediction

The ¹H NMR spectrum is governed by two key parameters: the chemical shift (δ), which indicates the electronic environment of a proton, and the spin-spin coupling constant (J), which provides information about the connectivity between neighboring protons.[2]

Molecular Structure and Proton Numbering

To facilitate the discussion, the protons in this compound are numbered as follows:

Figure 1. Molecular structure and proton numbering of this compound.

The molecule possesses five distinct proton environments: the four aromatic protons (H-4, H-5, H-6, and H-7) and the three protons of the N-methyl group.

Predicted Chemical Shifts (δ)

The chemical shifts of the aromatic protons in the indazole ring are influenced by the electron-donating N-methyl group and the electron-withdrawing bromine atom, as well as the inherent aromatic ring current.

  • N-Methyl Protons: The protons of the N-methyl group are expected to appear as a singlet in the upfield region, typically around 3.8 - 4.2 ppm . The attachment to a nitrogen atom within an aromatic system causes a downfield shift compared to aliphatic amines.

  • Aromatic Protons (H-4, H-5, H-6, H-7): These protons will resonate in the aromatic region, generally between 7.0 and 8.0 ppm . Their precise chemical shifts are determined by their position relative to the substituents.

    • H-7: This proton is adjacent to the N-methylated nitrogen and is often the most downfield of the benzo protons in 1-substituted indazoles.[3] We predict its chemical shift to be around 7.7 - 7.9 ppm .

    • H-4: This proton is also in a peri-position to a nitrogen atom and is expected to be deshielded, with a predicted chemical shift in the range of 7.5 - 7.7 ppm .

    • H-5 and H-6: These protons are further from the heteroatoms and are expected to be more shielded compared to H-4 and H-7. Their chemical shifts are predicted to be in the range of 7.1 - 7.4 ppm . Distinguishing between H-5 and H-6 based solely on chemical shift prediction is challenging without experimental data or advanced computational methods.

The presence of the bromine atom at the 3-position will have a modest deshielding effect on the nearby aromatic protons, primarily H-4, due to its inductive electron-withdrawing nature.

Predicted Spin-Spin Splitting Patterns and Coupling Constants (J)

The splitting patterns of the aromatic protons arise from coupling to their neighbors. In aromatic systems, coupling is typically observed between ortho, meta, and sometimes para protons.

  • H-4: This proton has one ortho neighbor (H-5). It is expected to appear as a doublet . The ortho coupling constant (³J) in six-membered aromatic rings is typically in the range of 7-9 Hz .

  • H-5: This proton has two ortho neighbors (H-4 and H-6). It will be split by both, resulting in a triplet (or more accurately, a doublet of doublets if the coupling constants are different). The coupling to H-4 will be a typical ortho coupling (³J ≈ 7-9 Hz), and the coupling to H-6 will also be an ortho coupling (³J ≈ 7-9 Hz).

  • H-6: This proton has two ortho neighbors (H-5 and H-7) and is expected to appear as a triplet (or a doublet of doublets). The ortho coupling constants (³J) to H-5 and H-7 will be in the range of 7-9 Hz .

  • H-7: This proton has one ortho neighbor (H-6) and will appear as a doublet with a coupling constant of ³J ≈ 7-9 Hz .

  • N-Methyl Protons: Having no adjacent protons, this signal will be a singlet .

Summary of Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound in a non-polar deuterated solvent like CDCl₃ are summarized in the table below.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
N-CH₃3.8 - 4.2Singlet (s)-3H
H-77.7 - 7.9Doublet (d)³J ≈ 7-91H
H-47.5 - 7.7Doublet (d)³J ≈ 7-91H
H-67.1 - 7.4Triplet (t) or Doublet of Doublets (dd)³J ≈ 7-91H
H-57.1 - 7.4Triplet (t) or Doublet of Doublets (dd)³J ≈ 7-91H

Experimental Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality ¹H NMR spectrum requires careful sample preparation and instrument setup. The following is a standardized protocol.

Materials and Reagents
  • This compound (5-25 mg)[4]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) with 0.03% TMS (Tetramethylsilane) as an internal reference.[5]

  • High-quality 5 mm NMR tube[4]

  • Pasteur pipette and bulb

  • Small vial for dissolution

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh 5-25 mg of This compound into a clean, dry vial. dissolve 2. Add ~0.7 mL of deuterated solvent (e.g., CDCl₃ with TMS) to the vial. weigh->dissolve mix 3. Gently swirl or vortex the vial to ensure complete dissolution of the sample. dissolve->mix transfer 4. Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube. mix->transfer cap 5. Cap the NMR tube securely. transfer->cap insert 6. Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer. lock 7. Lock the spectrometer on the deuterium signal of the solvent. insert->lock shim 8. Shim the magnetic field to achieve optimal homogeneity. lock->shim acquire 9. Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 16-32 scans). shim->acquire process 10. Process the raw data (FID): Fourier transform, phase correction, and baseline correction. acquire->process

Figure 3. Key NOE correlation in this compound.

Conclusion

This technical guide has provided a comprehensive framework for the prediction and interpretation of the ¹H NMR spectrum of this compound. By applying fundamental principles of NMR spectroscopy and leveraging data from analogous structures, we have established a detailed set of expected spectral parameters. The provided experimental protocol outlines the necessary steps for acquiring a high-quality spectrum, emphasizing the rationale behind each step to ensure scientific integrity. Furthermore, the discussion of advanced 2D NMR techniques such as COSY and NOESY highlights the methods available for the complete and unambiguous structural elucidation of this important synthetic intermediate. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds.

References

  • Chemistry LibreTexts. (2025, March 28). 13.7: More Complex Spin-Spin Splitting Patterns. Retrieved from [Link]

  • Frontier, A. (2025). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). Retrieved from [Link]

  • Chemistry with Caroline. (2021, October 4). How to Interpret Splitting in the 1H NMR (O Chem). YouTube. Retrieved from [Link]

  • McMurry, J. (n.d.). 13.8 More Complex Spin–Spin Splitting Patterns. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 15.7 Complex Splitting | NMR | Organic Chemistry. YouTube. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • Scharlab. (n.d.). Solvents, deuterated for NMR for laboratory. Retrieved from [Link]

  • Ye, F., He, L., & Wu, B. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-265. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • Solubility of Things. (n.d.). Chemical Shift and Splitting Patterns. Retrieved from [Link]

  • Elguero, J., et al. (2011). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 16(8), 6755-6781. Retrieved from [Link]

  • Supporting Information. (n.d.). 3. Retrieved from [Link]

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  • ElectronicsAndBooks. (2009, November 10). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Retrieved from [Link]

  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]

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An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 3-bromo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for 3-bromo-1-methyl-1H-indazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important heterocyclic compound. Beyond a mere presentation of data, this guide offers insights into the underlying principles governing the chemical shifts and provides a detailed experimental protocol for acquiring high-quality spectra.

The Structural Significance of this compound

Indazole derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1] The specific compound, this compound, serves as a versatile synthetic intermediate. The bromine atom at the C3 position provides a reactive handle for further functionalization through various cross-coupling reactions, while the methyl group at the N1 position influences the molecule's electronic properties and metabolic stability. A thorough understanding of its ¹³C NMR spectrum is paramount for unambiguous structural confirmation, purity assessment, and as a reference for the characterization of its downstream derivatives.

Predicted ¹³C NMR Spectral Data and Interpretation

The analysis is grounded in the established principles of NMR spectroscopy for heterocyclic compounds and comparative data from structurally related indazoles.[2][3] The electronegativity and anisotropic effects of the bromine atom, along with the electron-donating nature of the methyl group, are the primary determinants of the observed chemical shifts.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C3118 - 122The direct attachment of the bromine atom causes a significant upfield shift (shielding) due to the "heavy atom effect".[4] This is a well-documented phenomenon for bromo-substituted aromatic and heteroaromatic rings.[5]
C3a140 - 142This quaternary carbon is adjacent to the N-methyl group and part of the fused ring system. Its chemical shift is influenced by the overall aromaticity and the electronic effects of the substituents.
C4120 - 123This carbon is part of the benzene ring and its chemical shift is influenced by the overall electron distribution in the bicyclic system.
C5128 - 131Expected to be in the typical aromatic region for a carbon in a benzene ring.
C6122 - 125Similar to C5, its chemical shift is characteristic of a carbon in a fused aromatic system.
C7110 - 113This carbon is adjacent to the N-methylated nitrogen, which can influence its electronic environment.
C7a138 - 140This quaternary carbon is at the fusion of the two rings and its chemical shift is influenced by both the pyrazole and benzene moieties.
N-CH₃33 - 36The methyl group attached to the nitrogen atom typically appears in this region.

The "Why" Behind the Shifts: Causality in Spectral Interpretation

The predicted chemical shifts in Table 1 are not arbitrary. They are the result of a confluence of electronic effects:

  • The Heavy Atom Effect of Bromine: Contrary to what might be expected based solely on electronegativity, the bromine atom at C3 causes a notable upfield shift (shielding) of this carbon. This is attributed to the large electron cloud of the bromine atom, which induces a localized magnetic field that opposes the main magnetic field of the NMR spectrometer.[4][5]

  • N-Methylation: The presence of the methyl group on the N1 nitrogen atom breaks the tautomeric ambiguity of the parent indazole.[2] This leads to a defined set of chemical shifts. The electron-donating nature of the methyl group can also subtly influence the electron density throughout the ring system.

  • Solvent Effects: The choice of solvent can influence the chemical shifts, particularly for a polar molecule like this compound.[6][7] While the predictions are for CDCl₃, using a more polar solvent like DMSO-d₆ could lead to small variations in the observed shifts due to different solute-solvent interactions.

A Self-Validating Experimental Protocol for ¹³C NMR Acquisition

To obtain high-quality and reliable ¹³C NMR data for this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of the results.

4.1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a good starting point. For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[8]

  • Concentration: Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).

4.2. NMR Spectrometer Setup and Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • ¹³C Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments) should be used.

    • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0-220 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

    • Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point. For quaternary carbons, a longer delay (5-10 seconds) may be necessary to ensure full relaxation and accurate integration.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.[8]

  • DEPT Experiments: To aid in the assignment of the carbon signals, it is highly recommended to perform Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135). These experiments will differentiate between CH, CH₂, and CH₃ groups, and quaternary carbons.[8]

4.3. Data Processing and Analysis

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.

  • Chemical Shift Referencing: Reference the spectrum to the TMS signal at 0.0 ppm.

  • Peak Assignment: Assign the peaks based on their chemical shifts and the information obtained from the DEPT experiments.

Visualizing the Structure and Workflow

To further clarify the structural assignments and the experimental process, the following diagrams are provided.

Caption: Molecular structure of this compound with atom numbering.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis prep1 Dissolve 10-20 mg in 0.6 mL CDCl₃ prep2 Add TMS as internal standard prep1->prep2 acq1 ¹³C Proton Decoupled Experiment prep2->acq1 acq2 DEPT-45, DEPT-90, DEPT-135 acq1->acq2 proc1 Fourier Transform & Phasing acq2->proc1 proc2 Baseline Correction & Referencing proc1->proc2 proc3 Peak Assignment proc2->proc3

Caption: Experimental workflow for ¹³C NMR analysis of this compound.

Conclusion

The ¹³C NMR spectrum of this compound is a powerful tool for its structural verification. By understanding the influence of the bromo and methyl substituents on the indazole core, a detailed prediction of the chemical shifts can be made. This guide provides not only these predictions but also a robust experimental protocol to obtain and interpret the spectral data with confidence. For researchers in drug discovery and development, this in-depth understanding is crucial for advancing their synthetic and medicinal chemistry programs.

References

  • MDPI. (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Retrieved from [Link]

  • ResearchGate. (2016). 13C NMR of indazoles. Retrieved from [Link]

  • American Chemical Society. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

  • ResearchGate. (2016). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Retrieved from [Link]

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  • ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) and 13C-19F coupling constants (Hz) in DMSO-d6. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for A general synthesis of 1H-indazoles by copper-catalyzed coupling of o-bromobenzaldehydes with amines. Retrieved from [Link]

  • American Chemical Society. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

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  • University of Puget Sound. (n.d.). 13C-NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... Retrieved from [Link]

  • SpectraBase. (n.d.). 1-[(INDAZOL-1'-YL)-METHYL]-INDAZOLE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

  • Pharmaceutical Fronts. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

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  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

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  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]

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Mass spectrometry of 3-bromo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 3-bromo-1-methyl-1H-indazole

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound (C₈H₇BrN₂, Molecular Weight: 211.06 g/mol ). Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document details the expected fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We will explore the underlying principles of ion formation and fragmentation, provide validated experimental protocols for data acquisition, and present visual workflows and data tables to facilitate a deeper understanding. The methodologies described herein are grounded in established principles of mass spectrometry, ensuring scientific integrity and providing a self-validating framework for the structural elucidation of this and related halogenated heterocyclic compounds.

Introduction: The Analytical Imperative

This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and pharmaceutical development due to their diverse biological activities.[1] Accurate and unambiguous structural characterization is a critical step in the synthesis, quality control, and metabolic profiling of such molecules. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities.[2][3]

This guide focuses on two primary ionization techniques:

  • Electron Ionization (EI): A hard ionization technique that produces a complex fragmentation pattern, serving as a unique "fingerprint" for the molecule.

  • Electrospray Ionization (ESI): A soft ionization technique that typically yields the intact protonated molecule, ideal for accurate mass determination and subsequent fragmentation analysis via tandem mass spectrometry (MS/MS).

A core diagnostic feature in the mass spectrum of this compound is the presence of the bromine atom. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 abundance ratio.[4][5] Consequently, any bromine-containing ion will appear as a pair of peaks (an isotopic doublet) separated by 2 mass-to-charge units (m/z), with nearly equal intensities.[6] This characteristic pattern is a powerful tool for confirming the presence and number of bromine atoms in a molecule and its fragments.

Electron Ionization Mass Spectrometry (EI-MS): A Structural Fingerprint

EI-MS involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a high-energy molecular ion (M⁺•) that readily undergoes fragmentation.[7] This process creates a reproducible fragmentation pattern that is highly characteristic of the compound's structure.

Predicted EI Fragmentation Pathway

The molecular ion of this compound will appear as an isotopic doublet at m/z 210 and m/z 212 . The fragmentation is predicted to proceed through several key pathways driven by the relative stability of the resulting ions and neutral losses.

  • Loss of a Bromine Radical ([M-Br]⁺): The cleavage of the C-Br bond is a common and energetically favorable fragmentation pathway for halogenated compounds.[6] This results in the formation of the 1-methyl-1H-indazolium cation at m/z 131 . This ion will appear as a single peak, as the isotopic signature of bromine has been lost.

  • Loss of a Methyl Radical ([M-CH₃]⁺): Cleavage of the N-CH₃ bond results in the loss of a methyl radical (•CH₃). This pathway produces the 3-bromo-1H-indazolium cation, which will retain the bromine isotopic pattern, appearing as a doublet at m/z 195 and m/z 197 .

  • Ring Cleavage - Loss of Dinitrogen ([M-N₂]⁺•): The indazole core can undergo cleavage with the expulsion of a stable dinitrogen (N₂) molecule, a characteristic fragmentation for many nitrogen-containing heterocycles.[8] This would lead to a bromine-containing fragment ion observed as a doublet at m/z 182 and m/z 184 .

  • Secondary Fragmentation: The initial fragment ions can undergo further fragmentation. For instance, the m/z 131 ion ([M-Br]⁺) can lose hydrogen cyanide (HCN), a common loss from nitrogenous rings, to produce an ion at m/z 104 .

Data Summary: Predicted EI-MS Fragments
m/z (Mass-to-Charge Ratio)Proposed Ion Structure / IdentityKey Characteristics
210 / 212[C₈H₇BrN₂]⁺• (Molecular Ion)Isotopic doublet, ~1:1 intensity ratio
195 / 197[M - CH₃]⁺Loss of 15 Da; retains Br isotopic pattern
182 / 184[M - N₂]⁺•Loss of 28 Da; retains Br isotopic pattern
131[M - Br]⁺Loss of 79/81 Da; singlet peak
104[M - Br - HCN]⁺Loss of HCN from m/z 131
Visualization: EI-MS Fragmentation Workflow

EI_Fragmentation M [M]⁺• m/z 210/212 F1 [M-Br]⁺ m/z 131 M->F1 - •Br F2 [M-CH₃]⁺ m/z 195/197 M->F2 - •CH₃ F3 [M-N₂]⁺• m/z 182/184 M->F3 - N₂ F4 [M-Br-HCN]⁺ m/z 104 F1->F4 - HCN ESI_Fragmentation cluster_MS1 MS1 cluster_MS2 MS2 (CID) Precursor [M+H]⁺ m/z 211/213 Prod1 [M+H-N₂]⁺ m/z 183/185 Precursor->Prod1 - N₂ Prod2 Other Fragments Precursor->Prod2

Sources

An In-depth Technical Guide to the FT-IR Analysis of 3-bromo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the analysis of 3-bromo-1-methyl-1H-indazole using Fourier-Transform Infrared (FT-IR) spectroscopy. Designed for researchers, chemists, and quality control professionals, this document moves beyond a simple recitation of spectral data. It establishes a causal link between molecular structure and vibrational response, details a self-validating experimental protocol, and provides a robust methodology for spectral interpretation, grounded in established spectroscopic principles.

Indazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmacologically active agents, including anti-inflammatory and anti-cancer drugs.[1] The precise characterization of these molecules is paramount. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative first-line technique for confirming the identity and structural integrity of synthesized intermediates like this compound by verifying the presence of key functional groups and the overall molecular architecture.[2][3]

Theoretical Framework: The Vibrational Landscape of this compound

Before acquiring a spectrum, a theoretical assessment of the molecule's expected vibrational modes is essential. This predictive approach transforms spectral interpretation from a passive matching exercise into an active process of hypothesis testing. The structure of this compound, a substituted aromatic heterocycle, gives rise to a unique infrared signature defined by its constituent parts: the indazole ring, the N-methyl group, and the carbon-bromine bond.

Caption: Molecular structure of this compound.

The primary vibrational modes expected are:

  • Aromatic C-H Stretching: Vibrations from the C-H bonds on the benzene portion of the indazole ring. These are characteristically found at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[4][5] Their presence distinguishes them from aliphatic C-H stretches.

  • Aliphatic C-H Stretching: The methyl group attached to the nitrogen (N-CH₃) will exhibit symmetric and asymmetric stretching modes. These absorptions are reliably found at wavenumbers just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹).[6][7] The clear demarcation at 3000 cm⁻¹ is a powerful diagnostic tool.[5]

  • Indazole Ring Skeletal Vibrations: The fused ring system involves C=C and C=N double bonds. Their stretching vibrations are coupled and produce a series of bands in the 1650-1400 cm⁻¹ region.[8][9] These absorptions are often strong and characteristic of the heterocyclic core.

  • Methyl Group Bending: The N-CH₃ group also undergoes bending (scissoring and rocking) vibrations, which typically appear around 1450 cm⁻¹ and 1375 cm⁻¹.[6]

  • C-H Bending (Out-of-Plane): The out-of-plane (OOP) bending vibrations of the aromatic C-H bonds occur in the 900-675 cm⁻¹ range.[10] The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring.

  • C-N Stretching: The stretching of the carbon-nitrogen bonds within the ring and to the methyl group will appear in the fingerprint region, generally between 1350-1000 cm⁻¹.[11]

  • C-Br Stretching: The carbon-bromine stretch is expected at low frequencies due to the high mass of the bromine atom. This band is typically found in the 690-515 cm⁻¹ region and can sometimes be weak.[10]

Experimental Protocol: A Self-Validating Workflow for High-Fidelity Data Acquisition

The integrity of an FT-IR spectrum is contingent upon a rigorous and well-documented experimental procedure. The following protocol, centered on the Attenuated Total Reflectance (ATR) technique, is designed to be robust, reproducible, and minimize sources of error. ATR is chosen for its simplicity, speed, and the elimination of sample preparation artifacts associated with methods like KBr pellets.

cluster_prep 1. Instrument Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing A1 Purge Spectrometer (Remove H₂O, CO₂) A2 Perform Instrument Validation (e.g., Polystyrene) A1->A2 B1 Clean ATR Crystal (e.g., Isopropanol) A2->B1 B2 Acquire Background Spectrum (Clean Crystal, Anvil Down) B1->B2 B3 Apply Solid Sample (Ensure Good Contact) B2->B3 B4 Acquire Sample Spectrum B3->B4 C1 Perform ATR Correction (If available/needed) B4->C1 C2 Apply Baseline Correction C1->C2 C3 Normalize Spectrum C2->C3

Caption: Experimental workflow for FT-IR analysis using ATR.

Objective: To obtain a high-resolution, reproducible mid-infrared spectrum of solid this compound.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer with a purged sample compartment.

  • Single-reflection Diamond or Germanium ATR accessory.

  • Sample of this compound (solid).

  • Reagent-grade isopropanol for cleaning.

  • Lint-free laboratory wipes.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the spectrometer's sample compartment is thoroughly purged with dry air or nitrogen to minimize atmospheric water vapor and CO₂ interference, which absorb strongly in the mid-IR region.

    • Causality: Failure to purge results in spurious peaks (broad H₂O bands ~3400 cm⁻¹ and sharp CO₂ bands ~2360 cm⁻¹) that can obscure sample features.

  • Background Acquisition (Self-Validation Step):

    • Clean the ATR crystal surface meticulously with a lint-free wipe soaked in isopropanol and allow it to dry completely.

    • Acquire a background spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

    • Trustworthiness: The background spectrum must be acquired under the exact same conditions as the sample spectrum and should be a flat line with minimal noise. This step is critical as the final spectrum is a ratio of the sample scan to this background.

  • Sample Measurement:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

    • Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal.

    • Causality: Good contact is essential for the evanescent wave to penetrate the sample effectively. Poor contact leads to a weak, noisy spectrum with distorted peak intensities.

    • Acquire the sample spectrum using the same parameters as the background scan.

  • Data Processing and Cleaning:

    • After acquisition, clean the sample from the crystal using a dry wipe followed by an isopropanol-moistened wipe.

    • Apply an automated baseline correction to the spectrum to correct for any scattering or instrumental drift.

    • Normalize the spectrum to facilitate comparison with reference data.

Spectral Interpretation and Data Analysis

The analysis of the acquired spectrum involves assigning the observed absorption bands to the predicted vibrational modes. The correlation between functional groups and their characteristic absorption regions provides a powerful tool for structural verification.

cluster_groups A Diagnostic Region (4000-1500 cm⁻¹) B Fingerprint Region (1500-400 cm⁻¹) CH_Aro Aromatic C-H CH_Aro->A CH_Ali N-CH₃ CH_Ali->A Ring Indazole Ring (C=C, C=N) Ring->B Bending C-H Bending Bending->B CN C-N Stretch CN->B CBr C-Br Stretch CBr->B

Caption: Correlation of molecular moieties with FT-IR spectral regions.

The following table summarizes the expected characteristic absorption bands for this compound, providing a guide for interpretation.

Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityRationale & References
3100 - 3050Aromatic C-H StretchMedium to Weaksp² C-H bonds absorb at higher frequencies than sp³ C-H bonds.[4][12]
2980 - 2870Aliphatic C-H Stretch (N-CH₃)MediumAsymmetric and symmetric stretches of the methyl group.[6][13]
1620 - 1580C=C Ring StretchMedium to StrongAromatic ring stretching modes, characteristic of the benzene moiety.
1550 - 1450C=N / C=C Coupled Ring StretchMedium to StrongSkeletal vibrations of the indazole heterocyclic ring system.[8][9]
~1460 & ~1375N-CH₃ BendingMediumAsymmetric and symmetric bending (deformation) modes of the methyl group.[6]
1350 - 1250C-N StretchMediumStretching vibration of the bonds between the ring carbons and nitrogens.[11]
850 - 750Aromatic C-H Out-of-Plane BendStrongPattern is diagnostic of the substitution on the benzene ring.[14]
690 - 515C-Br StretchMedium to WeakVibration involving the heavy bromine atom, found in the low-frequency fingerprint region.[10][14]

Analysis in Practice: When examining an experimental spectrum, the first step is to confirm the high-frequency region. The presence of weak-to-medium peaks above 3000 cm⁻¹ and medium peaks below 3000 cm⁻¹ provides strong evidence for the presence of both the aromatic ring and the N-methyl group. Next, the complex pattern of bands in the 1650-1400 cm⁻¹ region should be consistent with the indazole core. Finally, the low-frequency region should be interrogated for the C-Br stretch and the strong C-H OOP bands, which confirm the substitution pattern.

Conclusion

FT-IR spectroscopy is an indispensable analytical tool for the structural characterization of this compound. By combining a theoretical understanding of the molecule's vibrational properties with a rigorous experimental protocol, a high-fidelity spectrum can be obtained and confidently interpreted. This guide has outlined the causal relationships between the molecule's functional groups and their spectral signatures, provided a step-by-step workflow for data acquisition, and presented a clear framework for analysis. This integrated approach ensures that FT-IR analysis serves not just as a means of identification, but as a robust method for verifying molecular structure in research and development settings. For unambiguous confirmation, data from complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should always be integrated.

References

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  • Mary, Y. S., et al. (2015). FT-IR, FT-Raman, UV/Vis spectra and fluorescence imaging studies on 2-(bromoacetyl)benzo(b)furan by ab initio DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

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  • Ramalingam, S., et al. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

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  • RASĀYAN Journal of Chemistry. (2020). Synthesis, DFT, Spectroscopic Characterisation (FT-IR, FT-Raman, NMR and UV-Visible) and Molecular Docking Investigation of 3-(4-bromophenyl)-1-(thiophene-2-yl) prop-2-en-1 one. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-1-methyl-1H-indole. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectrum of the Synthesized (a) Heterocyclic Compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Indazole. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Retrieved from [Link]

  • Unknown Source. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • UCLA. (n.d.). IR Chart. Retrieved from [Link]

  • Unknown Source. (n.d.). IR Lecture Notes. Retrieved from [Link]

  • ResearchGate. (2025). Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. Retrieved from [Link]

  • Molecules. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • Journal of the American Chemical Society. (1983). Theoretical prediction of vibrational spectra. 1. The in-plane force field and vibrational spectra of pyridine. Retrieved from [Link]

  • Journal of Molecular Modeling. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Retrieved from [Link]

  • Molecules. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Retrieved from [Link]

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3-bromo-1-methyl-1H-indazole chemical structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Structure Elucidation of 3-bromo-1-methyl-1H-indazole

This guide provides a comprehensive, field-proven methodology for the unambiguous structural determination of this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple procedural lists to explain the scientific rationale behind each step, ensuring a self-validating and robust analytical workflow. The indazole nucleus is a privileged scaffold in medicinal chemistry, making the precise characterization of its derivatives a critical task in the development of novel therapeutics.[1][2][3]

Foundational Step: Synthesis and Sample Purity

Before any structural analysis can be undertaken, the synthesis and purification of a high-quality sample are paramount. The presence of impurities, such as regioisomers (e.g., 3-bromo-2-methyl-2H-indazole) or unreacted starting materials, can lead to ambiguous data and incorrect structural assignment.

A common synthetic route involves the N-methylation of a pre-existing bromo-indazole scaffold. For instance, treating 3-bromo-1H-indazole with a methylating agent like methyl iodide in the presence of a suitable base provides the target compound.[4]

Experimental Protocol: Sample Purification
  • Reaction Work-up: Following synthesis, the crude reaction mixture is quenched and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Chromatographic Purification: The crude residue is purified by column chromatography on silica gel.

    • Rationale: This step is crucial for separating the desired N1-methylated product from the potentially formed N2-methylated isomer and other impurities. The choice of eluent (e.g., a gradient of hexane/ethyl acetate) is optimized using Thin Layer Chromatography (TLC) to achieve maximum separation.

  • Purity Verification: The purity of the collected fractions is assessed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. Fractions with >97% purity are pooled.

  • Final Preparation: The solvent is removed in vacuo to yield the purified this compound, typically as a solid with a melting point in the range of 35-40 °C.[5]

Mass Spectrometry: The First Analytical Checkpoint

Mass spectrometry (MS) serves as the initial and rapid confirmation of the compound's molecular weight and elemental composition.

  • Expertise & Causality: For a compound containing bromine, Low-Resolution Mass Spectrometry (LRMS) is expected to show a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, immediately suggesting the presence of a single bromine atom. High-Resolution Mass Spectrometry (HRMS) provides the high-accuracy mass measurement necessary to confirm the elemental formula (C₈H₇BrN₂).[6]

Data Presentation: Expected Mass Spectrometry Data
Analysis TypeExpected m/z [Ion]Calculated Exact MassElemental Composition
HRMS (ESI+)210.9869, 212.9849 [M+H]⁺209.9793C₈H₈BrN₂⁺
LRMS (EI)210, 212 [M]⁺211.06 (Avg. Mass)C₈H₇BrN₂

NMR Spectroscopy: The Core of Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[7] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments is required for an irrefutable assignment.

¹H NMR Spectroscopy: Proton Environment Mapping

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring relationships through spin-spin coupling. For this compound, we anticipate signals for the N-methyl group and the four protons on the benzene ring.

  • Expertise & Causality: The methyl group attached to the nitrogen (N1) is expected to be a sharp singlet around 3.8-4.0 ppm. The protons on the aromatic ring will appear in the typical aromatic region (7.0-8.0 ppm). Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the fused pyrazole ring and the bromine at the C3 position.

¹³C NMR Spectroscopy: Carbon Skeleton Visualization

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom.

  • Expertise & Causality: The presence of eight distinct signals would confirm the eight carbon atoms in the molecule. The carbon atom attached to the bromine (C3) will be significantly influenced by the halogen's electronegativity and is a key signal to identify. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ carbons, confirming the methyl group and the four aromatic CH carbons.[7]

Data Presentation: Predicted NMR Assignments (in CDCl₃)

Table 1: Predicted ¹H NMR Data

Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-4 ~7.65 d ~8.4 1H
H-5 ~7.30 t ~7.5 1H
H-6 ~7.45 t ~7.8 1H
H-7 ~7.75 d ~8.1 1H

| N-CH₃ | ~3.90 | s | - | 3H |

Table 2: Predicted ¹³C NMR Data

Assignment Predicted δ (ppm)
C3 ~120
C3a ~140
C4 ~122
C5 ~123
C6 ~128
C7 ~110
C7a ~125
N-CH₃ ~35
Note: Predicted values are based on data for similar indazole structures and established substituent effects. Actual values may vary.[8][9]

2D NMR: Unambiguous Connectivity Confirmation

Two-dimensional NMR experiments are essential to connect the proton and carbon frameworks definitively.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal (e.g., confirming the H-4 signal corresponds to the C4 signal).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall molecular structure. It reveals correlations between protons and carbons that are two or three bonds away.

  • Trustworthiness & Self-Validation: The HMBC spectrum provides the irrefutable link that validates the entire structure. The most critical correlation is between the protons of the N-methyl group and the carbons of the indazole ring. A correlation from the N-CH₃ protons to carbon C7a and C3 would confirm both the methylation at the N1 position and the overall ring structure, differentiating it from any other isomer.

Visualization: HMBC Correlation Logic

The following diagram illustrates the key HMBC correlations that would confirm the structure of this compound.

Elucidation_Workflow start Synthesized Crude Product purify Purification (Column Chromatography) start->purify Isolate Target purity_check Purity & Identity Check (TLC, HPLC, LRMS) purify->purity_check Assess Purity hrms HRMS Analysis purity_check->hrms Elemental Formula nmr NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC) purity_check->nmr Connectivity xray X-Ray Crystallography (Optional but Definitive) purity_check->xray Grow Crystals analysis Integrated Data Analysis hrms->analysis nmr->analysis xray->analysis final Confirmed Structure: This compound analysis->final Cross-Validation

Sources

The Versatile Synthon: A Deep Dive into 3-Bromo-1-methyl-1H-indazole and its Role in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold and the Significance of 3-Bromo-1-methyl-1H-indazole

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the development of novel drugs. Within this important class of heterocyles, this compound stands out as a particularly valuable and versatile synthon. Its strategic placement of a bromine atom at the 3-position and a methyl group on the indazole nitrogen at the 1-position makes it an ideal starting material for the synthesis of a diverse array of complex molecules, particularly through cross-coupling reactions. This guide will provide a comprehensive overview of this compound, from its fundamental properties to its synthesis and its critical applications in the development of targeted therapeutics, with a special focus on its role in the creation of Bromodomain-containing protein 4 (BRD4) inhibitors.

Chemical Identity and Properties of this compound

Correctly identifying and understanding the physicochemical properties of a starting material is the foundation of any successful synthetic campaign. This compound is most commonly known by its IUPAC name and its Chemical Abstracts Service (CAS) number.

Synonyms and Alternative Names:

While "this compound" is the most formal designation, researchers may encounter it under several synonyms in literature and chemical catalogs:

  • N-Methyl-3-bromoindazole

  • 1-Methyl-3-bromoindazole

  • 3-Brom-1-Methylindazol (German)

  • 3-ブロモ-1-メチルインダゾール (Japanese)

  • 3-bromo-1-méthyl-1H-indazole (French)

A comprehensive list of identifiers is provided in the table below for clarity and to facilitate literature and database searches.

PropertyValueSource(s)
CAS Number 326474-67-3[1]
Molecular Formula C₈H₇BrN₂[1]
Molecular Weight 211.06 g/mol [2]
IUPAC Name This compound
Melting Point 35-40 °C[2]
Appearance Solid[2]
SMILES Cn1nc(Br)c2ccccc12[2]
InChI Key NRDWKILCVWZZDP-UHFFFAOYSA-N[2]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 3-bromo-1H-indazole. The key transformation is the regioselective N-methylation of the indazole ring. The choice of base and solvent is critical to favor methylation at the N1 position over the N2 position. Below is a detailed, field-proven protocol for this synthesis.

Experimental Protocol: N-methylation of 3-bromo-1H-indazole

This protocol is designed to provide a high yield of the desired N1-methylated product.

Materials:

  • 3-bromo-1H-indazole

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-1H-indazole (1.0 equivalent). Dissolve the starting material in anhydrous THF to a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes. The evolution of hydrogen gas should cease, indicating the formation of the indazolide anion.

  • Methylation: Re-cool the mixture to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 times).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure this compound.[3]

Applications in Drug Development: A Gateway to Potent Therapeutics

The true value of this compound lies in its utility as a versatile building block for the synthesis of biologically active molecules. The bromine atom at the 3-position is perfectly poised for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. This has been a particularly fruitful strategy in the development of kinase inhibitors.

The Suzuki-Miyaura Coupling: A Powerful Tool for Diversification

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. In the context of this compound, this reaction allows for the efficient synthesis of 3-aryl-1-methyl-1H-indazoles, which are key intermediates for a number of targeted therapies.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equivalent), the desired arylboronic acid or boronate ester (1.2-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).

  • Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent like dioxane and water. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 2-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (usually between 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup and Purification: After cooling, the reaction is typically worked up by partitioning between an organic solvent and water. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired 3-aryl-1-methyl-1H-indazole.[4][5]

Targeting Cancer: The Role of this compound in the Synthesis of BRD4 Inhibitors

A particularly compelling application of this compound is in the synthesis of inhibitors for Bromodomain-containing protein 4 (BRD4). BRD4 is an epigenetic reader that plays a critical role in the regulation of gene expression. It recognizes and binds to acetylated lysine residues on histones, leading to the recruitment of transcriptional machinery and the expression of key oncogenes such as c-Myc. Overexpression and dysregulation of BRD4 are implicated in a variety of cancers, making it an attractive therapeutic target.

The 1-methyl-1H-indazole scaffold has been identified as a key pharmacophore for potent and selective BRD4 inhibitors. By utilizing this compound as a starting material, medicinal chemists can readily synthesize libraries of compounds with diverse substituents at the 3-position to optimize their binding affinity and selectivity for the BRD4 bromodomains.

BRD4 Signaling Pathway and Inhibition:

The diagram below illustrates the role of BRD4 in promoting the transcription of the c-Myc oncogene and how inhibitors derived from this compound can block this process.

BRD4_Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm Histone Acetylated Histone BRD4 BRD4 Histone->BRD4 Binds to PTEFb P-TEFb BRD4->PTEFb Recruits RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates and Activates cMyc_Gene c-Myc Gene RNAPII->cMyc_Gene Transcribes cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Ribosome Ribosome cMyc_mRNA->Ribosome cMyc_Protein c-Myc Protein (Oncogenic) Ribosome->cMyc_Protein Translation Proliferation Cell Proliferation & Tumor Growth cMyc_Protein->Proliferation BRD4_Inhibitor BRD4 Inhibitor (derived from This compound) BRD4_Inhibitor->BRD4 Inhibits Binding

Caption: BRD4 binds to acetylated histones and recruits P-TEFb, which in turn activates RNA Polymerase II to transcribe the c-Myc gene. The resulting c-Myc protein drives cell proliferation and tumor growth. BRD4 inhibitors synthesized from this compound competitively bind to the acetyl-lysine binding pocket of BRD4, preventing its association with chromatin and thereby inhibiting the transcription of c-Myc and other oncogenes.

Conclusion

This compound is a cornerstone synthon for medicinal chemists and drug development professionals. Its well-defined chemical properties, coupled with robust and reproducible synthetic protocols, make it a reliable starting material. More importantly, its strategic functionalization allows for the efficient construction of complex molecular architectures with significant therapeutic potential. The successful application of this building block in the development of potent BRD4 inhibitors for cancer therapy is a testament to its value and versatility. As the quest for novel and more effective targeted therapies continues, this compound is poised to remain a critical tool in the arsenal of the modern drug discoverer.

References

  • Shaikh, A. A., et al. (2021). Design, Synthesis and Anticancer Evaluation of 3-Methyl-1H-Indazole Derivatives as Novel Selective Bromodomain-containing Protein 4 Inhibitors. Bioorganic & Medicinal Chemistry, 55, 116592. Available at: [Link]

  • Chemagis Ltd. (2004). Process for preparing 1-methylindazole-3-carboxylic acid. US20040248960A1.
  • Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2014). Synthesis process of 3-bromo-5-nitro-1H-indazole. CN103570624A.
  • Organic Chemistry Portal. Indazole synthesis. Available at: [Link]

  • El-Sabbagh, N., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7334-7343. Available at: [Link]

  • Wang, L., et al. (2021). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry, 213, 113175. Available at: [Link]

  • Lebrequier, S., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12792-12799. Available at: [Link]

  • Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available at: [Link]

  • Cilibrizzi, A., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 20(7), 12536-12553. Available at: [Link]

  • Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(22), 4091. Available at: [Link]

  • RCSB Protein Data Bank. 6RWJ: Crystal Structure of BRD4(1) bound to inhibitor BUG0 (6). Available at: [Link]

  • Park, C., et al. (2017). Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1248-1256. Available at: [Link]

  • RCSB Protein Data Bank. 3MXF: Crystal Structure of the first bromodomain of human BRD4 in complex with the inhibitor JQ1. Available at: [Link]

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067–1073. Available at: [Link]

  • Filippakopoulos, P., et al. (2010). Crystal Structure of the first bromodomain of human BRD4 in complex with the inhibitor JQ1.

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An In-Depth Technical Guide to 3-Bromo-1-methyl-1H-indazole: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its remarkable versatility and presence in numerous biologically active compounds.[1] As a bioisostere of indole, the indazole nucleus is a cornerstone in the design of targeted therapies, particularly in oncology.[2] This guide focuses on a specific, functionalized derivative, 3-bromo-1-methyl-1H-indazole , a versatile building block whose strategic substitution pattern offers significant advantages in synthetic chemistry and drug development.

The presence of a bromine atom at the C3 position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space.[3] Concurrently, the N1-methylation secures one of the two tautomeric forms of the indazole ring, which can be crucial for consistent biological activity and simplified structure-activity relationship (SAR) studies.[4] This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characteristics, reactivity, and applications of this compound, serving as a critical resource for professionals engaged in the synthesis of novel therapeutics.

Physicochemical and Safety Data

A thorough understanding of the fundamental properties and safety requirements of a chemical intermediate is paramount for its effective and safe utilization in a laboratory setting.

Core Properties

The essential physicochemical data for this compound are summarized in the table below, providing researchers with readily accessible information for experimental design and characterization.

PropertyValueSource(s)
Molecular Formula C₈H₇BrN₂[5]
Molecular Weight 211.06 g/mol [5]
CAS Number 326474-67-3[5]
Appearance Light yellow solid[4]
Melting Point 35-40 °C
Purity ≥ 95-97% (Commercially available)[4]
Synonyms N-Methyl-3-bromoindazole
Safety and Handling

This compound is classified as acutely toxic and requires careful handling to minimize exposure.

Hazard ClassGHS ClassificationPrecautionary CodesSource(s)
Acute Toxicity, Oral Category 3H301 (Toxic if swallowed)
Signal Word DangerP301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)
Pictogram GHS06 (Skull and crossbones)

Storage Conditions: Store in a cool, dark place under an inert atmosphere, with recommended temperatures between 2-8°C to ensure long-term stability.[6]

Synthesis and Mechanistic Rationale

The synthesis of this compound can be approached via two primary retrosynthetic pathways: bromination of 1-methyl-1H-indazole or N-methylation of 3-bromo-1H-indazole. The latter approach is generally preferred as it allows for greater control over regioselectivity.

Protocol: Regioselective N1-Methylation of 3-Bromo-1H-indazole

Direct alkylation of the indazole ring is a well-documented challenge, often yielding a mixture of N1 and N2 isomers. The regiochemical outcome is highly dependent on the reaction conditions, including the choice of base, solvent, and the electronic nature of substituents on the indazole core.[7] To achieve the desired N1-methylated product, conditions that favor the thermodynamically more stable 1H-tautomer are employed. The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to provide high N1 selectivity, particularly for indazoles with electron-withdrawing groups.[7][8]

The rationale behind this selectivity lies in the coordination of the sodium cation. It is postulated that the Na⁺ ion coordinates with the nitrogen at the N2 position, sterically hindering the approach of the alkylating agent to this site and thereby directing methylation to the N1 position.

Synthesis_Workflow A 3-Bromo-1H-indazole R1 Deprotonation 0°C to RT A->R1 B Sodium Hydride (NaH) in THF B->R1 C Methyl Iodide (CH3I) R2 N1-Alkylation 0°C to RT C->R2 Intermediate Indazole Anion (Sodium Salt) R1->Intermediate Formation of N1 anion Product This compound R2->Product Byproduct Sodium Iodide (NaI) R2->Byproduct Intermediate->R2

Caption: Proposed workflow for the regioselective synthesis of this compound.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 3-bromo-1H-indazole (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material completely.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the acidic N-H of the indazole, forming the corresponding sodium salt. Performing this step at 0°C controls the exothermic reaction and minimizes side reactions.

  • Anion Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0°C. Add methyl iodide (1.2 eq) dropwise via the dropping funnel over 20 minutes.

    • Causality: Methyl iodide is a potent electrophile. The dropwise addition at low temperature helps to manage the exothermic nature of the Sₙ2 reaction.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic and Analytical Characterization

Predicted ¹H and ¹³C NMR Data

The following tables outline the expected chemical shifts (δ) for the ¹H and ¹³C nuclei in a typical deuterated solvent like CDCl₃.

Table: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Coupling Constant (J, Hz)
~ 7.75 d 1H H-7 J ≈ 8.0 Hz
~ 7.40 d 1H H-4 J ≈ 8.4 Hz
~ 7.35 t 1H H-5 J ≈ 7.6 Hz
~ 7.15 t 1H H-6 J ≈ 7.5 Hz

| ~ 3.90 | s | 3H | N-CH₃ | - |

Table: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~ 141.0 C-7a
~ 128.5 C-3a
~ 128.0 C-5
~ 122.5 C-6
~ 121.5 C-4
~ 120.0 C-3 (C-Br)
~ 110.0 C-7

| ~ 35.0 | N-CH₃ |

Mass Spectrometry and IR Spectroscopy

Mass Spectrometry (Electron Ionization, EI): The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound.

  • Molecular Ion (M⁺): A prominent doublet of peaks at m/z 210 and 212, with approximately equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Key Fragmentation: A significant fragment would be observed at m/z 131, corresponding to the loss of the bromine radical ([M-Br]⁺).

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000 C-H Stretch Aromatic C-H
2950 - 2850 C-H Stretch N-CH₃
1600 - 1450 C=C Stretch Aromatic Ring

| ~ 750 | C-H Bend | ortho-disubstituted pattern |

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is primarily derived from the reactivity of its C3-bromo substituent, making it an ideal substrate for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction that is extensively used in pharmaceutical synthesis. This compound can be coupled with a wide variety of aryl or heteroaryl boronic acids (or their esters) to generate a library of 3-aryl-1-methyl-1H-indazoles.[3] This reaction is fundamental to building the complex molecular architectures required for potent and selective kinase inhibitors.[12]

Suzuki_Coupling Indazole This compound Reaction Suzuki Coupling Indazole->Reaction BoronicAcid Ar-B(OH)₂ (Aryl Boronic Acid) BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Catalyst Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Base Product 3-Aryl-1-methyl-1H-indazole Reaction->Product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction using this compound.

Role as a Scaffold for Kinase Inhibitors

The 1H-indazole core is a well-established "hinge-binding" motif in kinase inhibitors. The nitrogen atoms at positions 1 and 2 can form critical hydrogen bond interactions with the backbone amide residues of the kinase hinge region, mimicking the binding of the adenine moiety of ATP.

By using this compound as a starting scaffold, medicinal chemists can:

  • Anchor the molecule: The N1-methyl indazole core serves as an anchor to engage the kinase hinge.

  • Explore the Solvent-Front: Utilize Suzuki coupling at the C3 position to introduce various aryl and heteroaryl groups. These groups can extend into the solvent-exposed region of the ATP binding site, allowing for the fine-tuning of potency and selectivity against different kinases.

Derivatives of the closely related 3-amino-1H-indazole scaffold have shown potent inhibitory activity against key oncogenic kinases such as FLT3, PDGFRα, and Kit, underscoring the therapeutic potential of this molecular framework.

Conclusion

This compound is a high-value chemical intermediate with a strategic combination of features that make it exceptionally useful for drug discovery and development. Its well-defined structure, coupled with the versatile reactivity of the C3-bromo group, provides a robust platform for the synthesis of complex molecules, particularly kinase inhibitors. The synthetic protocols, mechanistic insights, and predicted analytical data provided in this guide offer researchers a solid foundation for the effective utilization of this compound in their research endeavors, accelerating the path toward the discovery of novel therapeutics.

References

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  • Supporting Information for "A General and Efficient Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds". The Royal Society of Chemistry.
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  • Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
  • Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
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  • Wang, L., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Siddiqui, N., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
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  • BenchChem. (n.d.). Troubleshooting regioselectivity in indazole synthesis.
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  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
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The Enduring Scaffold: An In-depth Technical Guide to the Discovery and History of Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a privileged heterocyclic motif, forming the structural backbone of numerous therapeutic agents and functional materials. Its unique electronic properties and ability to participate in a variety of intermolecular interactions have cemented its importance in medicinal chemistry. This guide provides a comprehensive exploration of the discovery and evolution of indazole synthesis, from its serendipitous beginnings to the sophisticated catalytic methods of the modern era. We will delve into the mechanistic underpinnings of key reactions, provide practical experimental insights, and offer a comparative analysis to inform strategic synthetic planning.

Part 1: The Genesis of a Scaffold - The Historical Context of Indazole's Discovery

The story of indazole begins in the late 19th century, a period of fervent exploration in organic chemistry. In 1883, the eminent German chemist Emil Fischer, known for his groundbreaking work on sugars and purines, first reported the synthesis of an "indazole".[1][2] This discovery was not the result of a targeted synthetic campaign but rather an outcome of his systematic investigation into the chemistry of arylhydrazines. While studying the reactivity of ortho-hydrazine cinnamic acid, Fischer observed an intramolecular cyclization upon heating, leading to the formation of the bicyclic indazole ring system.[1] This initial synthesis, while foundational, was limited in scope.

A few years later, the Jacobson Indazole Synthesis emerged as a more general and practical approach. This method involves the treatment of N-acetyl derivatives of 2-alkylanilines with nitrous acid, followed by cyclization.[3] This modification offered a more reliable entry into the indazole core and became a cornerstone of early indazole chemistry.

Part 2: Classical Methodologies - Building the Foundation

The early 20th century saw the development of several named reactions that expanded the toolkit for indazole synthesis. These classical methods, while sometimes requiring harsh conditions, remain relevant for their simplicity and applicability to specific substitution patterns.

The Jacobson Indazole Synthesis: A Dehydrative Cyclization

The Jacobson synthesis, in its various forms, relies on the intramolecular cyclization of a suitably substituted aniline derivative. The key transformation involves the formation of an N-N bond through various strategies.

Causality Behind Experimental Choices: The use of N-acetylation in the Jacobson modification serves to protect the amine and direct the subsequent nitrosation to the desired position. The acidic conditions facilitate the cyclization by protonating the nitroso group, making it a better leaving group.

Self-Validating System: The reaction's success is often visually indicated by a color change and the precipitation of the indazole product. Spectroscopic analysis (NMR, IR) and melting point determination provide definitive confirmation of the structure.

Experimental Protocol: A Representative Jacobson Synthesis

  • Acetylation: o-Toluidine (1.0 eq) is slowly added to a mixture of glacial acetic acid and acetic anhydride. The exothermic reaction is controlled by cooling in an ice bath.

  • Nitrosation: The acetylated product is then nitrosated by passing a stream of nitrous gases (generated from sodium nitrite and a strong acid) through the cooled solution.

  • Cyclization: The resulting N-nitroso intermediate is then heated, often in a high-boiling solvent, to induce cyclization and formation of the indazole ring.

  • Workup and Purification: The reaction mixture is cooled, and the product is extracted with acid. Neutralization with a base precipitates the crude indazole, which is then purified by recrystallization or chromatography.

The Davis-Beirut Reaction: A Versatile N-N Bond Formation

A significant advancement in indazole synthesis came with the development of the Davis-Beirut reaction. This powerful method involves the base-catalyzed cyclization of N-substituted 2-nitrobenzylamines to form 2H-indazoles.[4][5][6] The reaction is named after the respective universities of its key developers, Mark Kurth (University of California, Davis) and Makhluf Haddadin (American University of Beirut).[4]

Causality Behind Experimental Choices: The use of a base is crucial for deprotonating the benzylic position, initiating the cyclization cascade. The nitro group serves as an internal oxidant. The reaction is often carried out in an alcoholic solvent, which can participate in the reaction to form 3-alkoxy-2H-indazoles.[7]

Self-Validating System: The reaction progress can be monitored by TLC for the disappearance of the starting material. The formation of the highly conjugated indazole product often results in a distinct UV-active spot.

Experimental Protocol: A General Davis-Beirut Synthesis

  • Reactant Preparation: A solution of the N-substituted 2-nitrobenzylamine (1.0 eq) is prepared in an alcoholic solvent (e.g., methanol or ethanol).

  • Base Addition: A solution of a strong base, such as potassium hydroxide (5% in alcohol), is added to the reaction mixture.

  • Reaction Heating: The mixture is heated at a moderate temperature (e.g., 60 °C) for several hours.[1]

  • Workup and Purification: After cooling, the reaction is neutralized, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Part 3: The Modern Era - Catalysis and Efficiency

The latter half of the 20th century and the dawn of the 21st century witnessed a revolution in organic synthesis, driven by the advent of transition-metal catalysis. These modern methods have profoundly impacted indazole synthesis, offering milder reaction conditions, broader substrate scope, and unprecedented control over regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for the functionalization of pre-formed indazole rings.[8] These reactions allow for the efficient formation of C-C bonds, enabling the synthesis of a vast array of substituted indazoles. A notable application is the palladium-catalyzed intramolecular amination to construct 2-aryl-2H-indazoles.[9][10]

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity. The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

Self-Validating System: Reaction progress is typically monitored by LC-MS or GC-MS to track the consumption of starting materials and the formation of the desired product.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling on an Indazole Core [8]

  • Reactant Mixture: A mixture of a bromo-indazole derivative (1.0 eq), a boronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) is prepared in a degassed solvent system (e.g., 1,4-dioxane/water).

  • Catalyst Addition: A palladium catalyst, such as PdCl2(dppf)·CH2Cl2 (0.020 mmol), is added to the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Heating: The reaction mixture is heated to a specified temperature (e.g., 100 °C) for a set period (e.g., 12 hours).

  • Workup and Purification: Upon completion, the reaction mixture is filtered through Celite, and the filtrate is concentrated. The crude product is then purified by column chromatography.

C-H Activation Strategies: The Atom-Economical Frontier

Direct C-H activation has emerged as a powerful and sustainable strategy for the synthesis and functionalization of indazoles.[11][12][13] These methods obviate the need for pre-functionalized starting materials, leading to more atom-economical and environmentally benign synthetic routes. Rhodium and palladium are common catalysts for these transformations.[14][15]

Causality Behind Experimental Choices: C-H activation reactions often employ a directing group to achieve high regioselectivity. The choice of oxidant is also crucial for regenerating the active catalyst and completing the catalytic cycle.

Self-Validating System: The high specificity of C-H activation often leads to cleaner reaction profiles, which can be readily analyzed by NMR spectroscopy to confirm the regioselectivity of the functionalization.

Experimental Protocol: A Rhodium(III)-Catalyzed C-H Activation/Annulation [12]

  • Reactant Mixture: A mixture of an azobenzene (1.0 eq), an aldehyde (2.0 eq), and a rhodium catalyst such as [Cp*RhCl2]2 is prepared in a suitable solvent (e.g., dioxane).

  • Additive Addition: A copper salt, such as Cu(OAc)2, is often added as an oxidant.

  • Reaction Heating: The reaction is heated in a sealed tube at an elevated temperature (e.g., 100 °C) for an extended period.

  • Workup and Purification: After cooling, the reaction mixture is filtered, concentrated, and the product is purified by column chromatography.

Part 4: Comparative Analysis and Future Outlook

The evolution of indazole synthesis reflects the broader trends in organic chemistry, moving from classical, often harsh methods to more efficient, selective, and sustainable catalytic approaches.

Synthetic MethodKey FeaturesAdvantagesDisadvantages
Jacobson Synthesis Intramolecular cyclization of N-nitroso-o-alkylanilidesSimple starting materialsHarsh conditions, limited functional group tolerance
Davis-Beirut Reaction Base-catalyzed cyclization of 2-nitrobenzylaminesGood yields, metal-free[1][4]Requires specific precursors, can have regioselectivity issues
Palladium Cross-Coupling C-C and C-N bond formation on the indazole coreHigh functional group tolerance, broad scopeCost of catalyst, potential for metal contamination
C-H Activation Direct functionalization of C-H bondsAtom-economical, avoids pre-functionalizationOften requires directing groups, can require high temperatures

The future of indazole synthesis will likely be dominated by the continued development of novel catalytic methodologies. Areas of active research include photoredox catalysis, electrochemical synthesis, and the use of earth-abundant metal catalysts to further enhance the sustainability and efficiency of these transformations.

Part 5: Visualizing the Synthetic Evolution

Indazole_Synthesis_Timeline cluster_classical Classical Era (Late 19th - Mid 20th Century) cluster_modern Modern Catalytic Era (Late 20th Century - Present) Fischer 1883: Fischer's Discovery (Intramolecular Cyclization) Jacobson Jacobson Synthesis (N-Nitroso Cyclization) Fischer->Jacobson Generalization Davis_Beirut Davis-Beirut Reaction (N-N Bond Formation) Jacobson->Davis_Beirut New Approaches Pd_Coupling Palladium-Catalyzed Cross-Coupling Davis_Beirut->Pd_Coupling Shift to Catalysis CH_Activation Transition Metal-Catalyzed C-H Activation Pd_Coupling->CH_Activation Atom Economy

Sources

An In-depth Technical Guide to the Isomers of 3-bromo-1-methyl-1H-indazole: Synthesis, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The precise substitution pattern on the indazole core is critical, as even minor positional changes of substituents can dramatically alter a molecule's pharmacological profile, binding affinity, and metabolic stability. This guide focuses on 3-bromo-1-methyl-1H-indazole and its isomers, providing a comprehensive technical overview for researchers engaged in the synthesis and development of novel indazole-based therapeutics. Understanding the nuances of isomer synthesis and characterization is paramount for unambiguous structure-activity relationship (SAR) studies and the advancement of potent and selective drug candidates.

Isomerism in Bromo-Methyl-Indazoles

The structure "this compound" specifies the connectivity of the atoms. However, several isomeric forms can exist, arising from the positions of the bromine and methyl groups on the indazole core. The primary isomers of concern in the synthesis and characterization of this compound are:

  • N-Methyl Isomers: The indazole ring has two nitrogen atoms, and methylation can occur at either the N1 or N2 position, leading to 1-methyl-1H-indazole and 2-methyl-2H-indazole regioisomers, respectively. The 1H-tautomer is generally the more thermodynamically stable form.[1]

  • Positional Isomers of Bromine: The bromine atom can be located at various positions on the benzene ring (positions 4, 5, 6, or 7), in addition to the target position 3.

  • Positional Isomers of the Methyl Group (on the benzene ring): While the primary focus is on N-methylation, it is also conceivable to have isomers where the methyl group is on the benzene ring.

This guide will primarily focus on the N-methyl and positional bromo isomers, as these are the most common and critical to differentiate in a synthetic context.

Synthetic Strategies and Mechanistic Insights

The synthesis of a specific isomer of bromo-methyl-indazole requires careful consideration of the order of reactions (bromination and methylation) and the reaction conditions, which govern the regioselectivity of each step.

General Synthetic Pathways

There are two primary retrosynthetic approaches to this compound:

  • Route A: Methylation followed by Bromination: This involves the initial N-methylation of 1H-indazole, followed by bromination of the resulting 1-methyl-1H-indazole.

  • Route B: Bromination followed by Methylation: This approach starts with the bromination of 1H-indazole to form 3-bromo-1H-indazole, which is then N-methylated.

G cluster_0 Synthetic Approaches to this compound Indazole Indazole 1-methyl-1H-indazole 1-methyl-1H-indazole Indazole->1-methyl-1H-indazole Methylation (Route A) 3-bromo-1H-indazole 3-bromo-1H-indazole Indazole->3-bromo-1H-indazole Bromination (Route B) This compound This compound 1-methyl-1H-indazole->this compound Bromination 3-bromo-1H-indazole->this compound Methylation

Caption: Retrosynthetic analysis of this compound.
Experimental Protocols and Causality

Protocol 1: Synthesis of 3-bromo-1H-indazole (Precursor for Route B)

The direct bromination of indazole is a common method to introduce a bromine atom at the C3 position.[2]

  • Step 1: Reaction Setup: To a solution of 1H-indazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid, add a brominating agent. N-Bromosuccinimide (NBS) (1.05 eq) is often preferred due to its ease of handling compared to liquid bromine.

  • Step 2: Reaction Execution: The reaction is typically stirred at room temperature for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Purification: Upon completion, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Expertise & Experience: The choice of solvent can influence the regioselectivity. While C3 bromination is generally favored, acidic conditions can lead to bromination at other positions on the benzene ring.[2] The use of a slight excess of NBS ensures complete consumption of the starting material.

Protocol 2: N-Methylation of 3-bromo-1H-indazole (Route B)

The N-methylation of 3-bromo-1H-indazole typically yields a mixture of the N1 and N2 isomers. The ratio of these isomers is highly dependent on the reaction conditions.

  • Step 1: Deprotonation: To a stirred solution of 3-bromo-1H-indazole (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or DMF at 0 °C, add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq). The mixture is stirred for a short period to allow for the formation of the indazolide anion.

  • Step 2: Alkylation: A methylating agent, such as methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq), is added dropwise to the solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Step 3: Work-up and Isomer Separation: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting mixture of N1 and N2 isomers is then separated by column chromatography on silica gel.

Expertise & Experience: The choice of base and solvent is critical for controlling the N1/N2 selectivity. Generally, the use of a strong, non-coordinating base like NaH in a polar aprotic solvent like THF tends to favor the formation of the thermodynamically more stable N1 isomer. In contrast, conditions employing weaker bases like K₂CO₃ in DMF can lead to a higher proportion of the kinetically favored N2 isomer. The steric hindrance at the N1 position due to the C7 proton also plays a role in directing the alkylation.

Isomer Characterization: A Multi-technique Approach

The unambiguous identification of each isomer of this compound requires a combination of spectroscopic techniques.

G cluster_1 Analytical Workflow for Isomer Identification Synthesized Mixture Synthesized Mixture Chromatography Column Chromatography Synthesized Mixture->Chromatography Isomer 1 Isomer 1 Chromatography->Isomer 1 Isomer 2 Isomer 2 Chromatography->Isomer 2 Spectroscopy NMR (1H, 13C) Mass Spectrometry IR Spectroscopy Isomer 1->Spectroscopy Isomer 2->Spectroscopy Structure Elucidation Structure Elucidation Spectroscopy->Structure Elucidation

Caption: A typical workflow for the separation and identification of indazole isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing between N1 and N2 methylated indazoles.

¹H NMR Spectroscopy:

  • N-CH₃ Signal: The chemical shift of the N-methyl protons is a key diagnostic feature. In N1-methylated indazoles, the methyl group is generally more shielded and appears at a lower chemical shift (typically around 3.8-4.1 ppm) compared to the N2-methyl group (around 4.1-4.4 ppm).

  • Aromatic Protons: The position of the methyl group influences the electronic environment of the entire ring system, leading to distinct chemical shifts and coupling patterns for the aromatic protons. For instance, the H7 proton in 1-substituted indazoles often appears at a lower field compared to the corresponding proton in the 2-substituted isomer.

¹³C NMR Spectroscopy:

The chemical shifts of the carbon atoms in the indazole ring, particularly C3, C3a, and C7a, are sensitive to the position of the N-methyl group. In general, the C3 carbon is more deshielded in the 2-methyl isomer compared to the 1-methyl isomer.

Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique is invaluable for unambiguous assignment. A correlation between the N-methyl protons and the C7a carbon is characteristic of an N1-substituted indazole, while a correlation to the C3 carbon is indicative of an N2-substituted indazole.

Data Presentation: Spectroscopic Data for Key Isomers

IsomerPredicted ¹H NMR (δ, ppm)Predicted ¹³C NMR (δ, ppm)
This compound N-CH₃: ~4.0; Aromatic H: ~7.2-7.8C3: ~115; C3a: ~122; C4: ~121; C5: ~128; C6: ~123; C7: ~110; C7a: ~140; N-CH₃: ~35
3-bromo-2-methyl-2H-indazole N-CH₃: ~4.2; Aromatic H: ~7.1-7.7C3: ~125; C3a: ~121; C4: ~122; C5: ~129; C6: ~124; C7: ~118; C7a: ~148; N-CH₃: ~40
4-bromo-1-methyl-1H-indazole H3: ~7.98; H5: ~7.30; H6: ~7.28; H7: ~7.66; N-CH₃: ~4.04[2]C3: ~134; C3a: ~125; C4: ~115; C5: ~129; C6: ~123; C7: ~111; C7a: ~140; N-CH₃: ~36
4-bromo-2-methyl-2H-indazole H3: ~8.37; H5: ~7.13; H6: ~7.23; H7: ~7.58; N-CH₃: ~4.16[2]C3: ~123; C3a: ~123; C4: ~116; C5: ~130; C6: ~124; C7: ~118; C7a: ~148; N-CH₃: ~40

Note: Predicted values are based on known data for similar substituted indazoles and general principles of NMR spectroscopy. Experimental verification is essential.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the isomers.

  • Molecular Ion Peak: All isomers of bromo-methyl-indazole will exhibit a molecular ion peak (M⁺) corresponding to their molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation: The fragmentation patterns of N1 and N2 isomers can be subtly different. Common fragmentation pathways may include the loss of the methyl group (M-15), the bromine atom (M-79/81), or the cleavage of the pyrazole ring. Careful analysis of the relative intensities of these fragment ions can aid in isomer differentiation.

Infrared (IR) Spectroscopy

IR spectroscopy can provide complementary information. The C-H stretching and bending vibrations of the aromatic ring and the methyl group will be present. The absence of a broad N-H stretching band (typically around 3100-3500 cm⁻¹) confirms the N-methylation of the indazole ring. The fingerprint region (below 1500 cm⁻¹) will show characteristic patterns for each isomer.

Conclusion: A Roadmap for Successful Isomer Synthesis and Characterization

The synthesis and characterization of specific isomers of this compound are critical for advancing drug discovery programs based on this important scaffold. A thorough understanding of the factors governing the regioselectivity of bromination and N-methylation reactions is essential for designing efficient synthetic routes. The judicious application of a suite of analytical techniques, with a particular emphasis on advanced NMR methods, is necessary for the unambiguous structural elucidation of the resulting isomers. This guide provides a foundational framework and practical insights to empower researchers to confidently navigate the complexities of indazole chemistry and accelerate the development of novel therapeutic agents.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Retrieved from [Link]

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Methodological & Application

Synthesis of 3-bromo-1-methyl-1H-indazole: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-bromo-1-methyl-1H-indazole is a key heterocyclic building block in medicinal chemistry and materials science. The indazole scaffold is a prevalent motif in numerous pharmacologically active compounds, including those with antitumor, antimicrobial, and anti-inflammatory properties.[1] The introduction of a bromine atom at the C3 position provides a versatile handle for further functionalization through various cross-coupling reactions, making it a valuable intermediate in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).[2] This document provides a comprehensive guide for the synthesis of this compound, detailing the underlying chemical principles, a robust experimental protocol, and critical safety considerations.

Chemical Principles and Mechanistic Insights

The synthesis of this compound is typically achieved through the electrophilic bromination of 1-methyl-1H-indazole. The indazole ring system is an electron-rich heterocycle, susceptible to electrophilic attack. The C3 position is particularly reactive due to the electronic influence of the two nitrogen atoms.

The reaction proceeds via an electrophilic aromatic substitution mechanism. A common and effective brominating agent for this transformation is N-Bromosuccinimide (NBS).[3] NBS serves as a source of electrophilic bromine (Br+). The reaction is often carried out in a suitable organic solvent, such as acetonitrile or chloroform.[3][4] The reaction mechanism can be conceptualized as follows:

  • Generation of the Electrophile: In the presence of an acid catalyst or even spontaneously, NBS can generate a small equilibrium concentration of Br+.

  • Nucleophilic Attack: The electron-rich indazole ring, specifically the C3 position, acts as a nucleophile and attacks the electrophilic bromine. This step forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion.

  • Deprotonation: A base, which can be the succinimide anion generated from NBS or another basic species in the reaction mixture, removes the proton from the C3 position, restoring the aromaticity of the indazole ring and yielding the 3-brominated product.

The choice of N-methyl on the indazole ring directs the regioselectivity of the bromination primarily to the C3 position.[3]

Experimental Protocol

This protocol describes the synthesis of this compound from 1-methyl-1H-indazole using N-Bromosuccinimide.

Materials and Equipment
Reagent/EquipmentGrade/Specification
1-methyl-1H-indazoleReagent Grade, ≥98%
N-Bromosuccinimide (NBS)Reagent Grade, ≥98%
Acetonitrile (CH₃CN)Anhydrous
Sodium thiosulfate (Na₂S₂O₃)Saturated aqueous solution
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution
BrineSaturated aqueous solution
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Reagent Grade
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Column chromatography setupSilica gel (230-400 mesh)
Standard laboratory glassware
Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-indazole (1.0 eq.) in anhydrous acetonitrile (10-15 mL per gram of starting material).

  • Addition of NBS: To the stirred solution, add N-Bromosuccinimide (1.05-1.1 eq.) portion-wise at room temperature. The addition of NBS can be slightly exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Characterization

The final product should be characterized to confirm its identity and purity. Typical characterization methods include:

  • Melting Point: 35-40 °C[5]

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and regiochemistry of bromination.

  • Mass Spectrometry: To determine the molecular weight.

Safety Precautions

N-Bromosuccinimide (NBS) is a corrosive and harmful substance.[6] It can cause severe skin burns and eye damage.[6][7] It is also an oxidizer and may intensify fire.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves when handling NBS.[7][8]

  • Handling: Handle NBS in a well-ventilated fume hood.[7][9] Avoid inhalation of dust.[6] Avoid contact with skin and eyes.[7]

  • Storage: Store NBS in a cool, dry, and well-ventilated area away from combustible materials and incompatible substances.[6][8] Keep the container tightly closed.[7]

  • Spills: In case of a spill, clean it up immediately using dry methods to avoid generating dust.[6]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[7]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]

Always consult the Safety Data Sheet (SDS) for N-Bromosuccinimide before starting any experimental work.[6][7][8][9]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction by TLC and allow it to stir for a longer duration if necessary. Gentle heating can be applied if the reaction is sluggish at room temperature.
Formation of Multiple Products Over-bromination (dibromination).Use a controlled amount of NBS (close to 1.0 equivalent). Add NBS portion-wise to avoid localized high concentrations.
Low Yield Inefficient work-up or purification.Ensure complete extraction of the product during work-up. Optimize the solvent system for column chromatography to minimize product loss.

Visual Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Reagents Measure Reagents: 1-methyl-1H-indazole N-Bromosuccinimide Acetonitrile Start->Reagents Dissolve Dissolve 1-methyl-1H-indazole in Acetonitrile Reagents->Dissolve Add_NBS Add NBS Portion-wise Dissolve->Add_NBS Stir Stir at Room Temperature (2-4 hours) Add_NBS->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Na₂S₂O₃ Monitor->Quench Reaction Complete Evaporate Evaporate Acetonitrile Quench->Evaporate Extract Extract with Organic Solvent Evaporate->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry with MgSO₄ Wash->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize Product: NMR, MS, MP Purify->Characterize End End Product: This compound Characterize->End

Caption: Synthetic workflow for this compound.

References

  • N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY D
  • N-Bromosuccinimide - Apollo Scientific.
  • Safety Data Sheet: N-Bromosuccinimide - ChemScience.
  • SAFETY D
  • SAFETY D
  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - Beilstein Journals.
  • 4-BROMO-1-METHYL-1H-INDAZOLE synthesis - ChemicalBook.
  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC - NIH.
  • Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole - PrepChem.com.
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran.
  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google P
  • 3-Bromo-1-methylindazole 97 326474-67-3 - Sigma-Aldrich.

Sources

Introduction: The Strategic Importance of the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling with 3-bromo-1-methyl-1H-indazole

The indazole ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active compounds, including kinase inhibitors and anticancer agents.[1] The functionalization of this heterocycle is therefore of paramount importance for the synthesis of novel therapeutic agents. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, prized for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid coupling partners.[2][3][4]

This guide provides a detailed examination of the Suzuki-Miyaura coupling as applied to this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying principles and rationale for experimental design, empowering researchers to optimize this critical transformation. The use of a 1-methyl-indazole substrate offers a distinct advantage over its N-H counterpart; the absence of the acidic proton prevents the formation of N-azolyl palladium complexes, which can act as off-cycle catalyst inhibitors, a common challenge with unprotected nitrogen-rich heterocycles.[5]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][6] Understanding this mechanism is key to troubleshooting and optimizing the reaction. The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[4][7]

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide. The base is crucial for forming the more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻) required for this step.[4]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_add Ind-Pd(II)(Br)L₂ pd0->oxidative_add Oxidative Addition transmetal Ind-Pd(II)(Ar)L₂ oxidative_add->transmetal Transmetalation product Ind-Ar transmetal->product Reductive Elimination product->pd0 Catalyst Regeneration sub1 3-bromo-1-methyl- 1H-indazole (Ind-Br) sub1->oxidative_add sub2 Ar-B(OH)₂ + Base sub2->oxidative_add Troubleshooting_Workflow start Low or No Product Yield obs1 High % of Unreacted Starting Material start->obs1 obs2 Major Side Product: Debromination start->obs2 obs3 Major Side Product: Boronic Acid Homocoupling start->obs3 sol1a Action: Increase Temperature or Reaction Time obs1->sol1a sol1b Action: Check Catalyst Activity (Use fresh catalyst/ligand) obs1->sol1b Is catalyst deactivated? sol1c Action: Screen Stronger Base (e.g., K₃PO₄, Cs₂CO₃) obs1->sol1c Is transmetalation slow? sol2a Action: Ensure Rigorous Degassing (Trace H₂O/O₂ can cause this) obs2->sol2a sol3a Action: Ensure Rigorous Degassing (O₂ promotes homocoupling) obs3->sol3a sol2b Action: Use Anhydrous Solvents (if water is suspected issue) sol2c Action: Add a Stoichiometric Inhibitor of Pd-H Species sol3b Action: Lower Catalyst Loading sol3c Action: Screen Different Ligand

Sources

Application Notes & Protocols: Palladium-Catalyzed Buchwald-Hartwig Amination of 3-bromo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of the Indazole Core

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its functionalization is a critical step in the drug discovery pipeline, enabling the modulation of pharmacological properties. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing carbon-nitrogen (C-N) bonds, a transformation of immense importance in the synthesis of pharmaceuticals, natural products, and advanced materials.[3][4][5] This reaction provides a reliable pathway to arylamines, often under milder conditions and with broader substrate scope than traditional methods like nucleophilic aromatic substitution or the Ullmann condensation.[3][6]

This guide provides a comprehensive overview and a detailed, field-proven protocol for the Buchwald-Hartwig amination of 3-bromo-1-methyl-1H-indazole. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, and offer a step-by-step methodology designed for reproducibility and high-yield outcomes. The insights herein are tailored for researchers, chemists, and drug development professionals seeking to leverage this powerful cross-coupling reaction for the synthesis of novel 3-amino-1-methyl-1H-indazole derivatives.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base.[7] The transformation is driven by a Pd(0)/Pd(II) catalytic cycle, which efficiently forges the C(sp²)–N bond.

The generally accepted mechanism proceeds through three primary steps:[3][8][9]

  • Oxidative Addition: A coordinatively unsaturated Pd(0) complex, generated in situ, reacts with the aryl halide (this compound) to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.[10][11]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the reductive elimination from the Pd(II)-amido complex, which forms the desired C-N bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [L₂Pd(II)(Ar)(R₂NH)]⁺X⁻ OA_Complex->Amine_Complex + R₂NH Amido_Complex L₂Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex + Base - HB⁺X⁻ Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_Complex->Product ArX 3-bromo-1-methyl- 1H-indazole ArX->OA_Complex Amine Amine (R₂NH) Amine->Amine_Complex Base Base Base->Amine_Complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing for Success: A Guide to Reaction Parameters

The success of the Buchwald-Hartwig amination, particularly with heteroaryl halides like this compound, is highly dependent on the judicious selection of reaction components.[3] Each element plays a critical role in the catalytic cycle, and understanding their interplay is key to optimizing the reaction for high yield and purity.

  • Palladium Precursor: The active catalyst is a Pd(0) species. While Pd(0) sources like Pd₂(dba)₃ can be used directly, it is more common and often more practical to use stable Pd(II) precursors such as Pd(OAc)₂. These are reduced in situ to the active Pd(0) catalyst.[9] Modern, pre-formed "precatalysts" are also widely available and offer excellent reactivity and ease of handling.[12]

  • Ligand Selection (The Key to Reactivity): Ligand choice is arguably the most critical factor. The initial generations of phosphine ligands were insufficient for challenging substrates. The development of sterically bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) and N-heterocyclic carbenes (NHCs) revolutionized the field, enabling the coupling of previously unreactive partners, including electron-rich heteroaryl halides.[3][13][14] For N-heterocyclic substrates like indazoles, ligands such as tBuXPhos have been shown to be particularly effective.[15] The ligand's role is to stabilize the palladium center, promote the oxidative addition, and facilitate the final reductive elimination step.[9]

  • The Role of the Base: A base is required to deprotonate the amine, forming the nucleophilic amido species.[16] Strong, non-nucleophilic bases are typically preferred. Sodium tert-butoxide (NaOtBu) is a common choice, offering high reaction rates.[15] However, its high basicity can be incompatible with sensitive functional groups. In such cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may require higher temperatures or longer reaction times.[8][9] The solubility of the base is also a critical consideration.[12][16]

  • Solvent: Anhydrous, aprotic solvents are standard. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are most frequently used, as they effectively dissolve the organic reagents and are stable at the elevated temperatures often required.[7][17]

  • Temperature: Most Buchwald-Hartwig aminations require heating, typically in the range of 80-110 °C, to drive the reaction to completion.[12] The optimal temperature is substrate-dependent and should be determined empirically.

Representative Reaction Conditions

The conditions below are derived from established procedures for analogous heteroaryl bromide systems and provide a robust starting point for the amination of this compound.[2][17]

Coupling Partner (Amine)Catalyst / Ligand SystemBaseSolventTemp (°C)Expected Yield (%)Reference(s)
Primary/Secondary Aliphatic AminePd₂(dba)₃ / RuPhos or XPhosNaOtBuToluene80 - 11075 - 95[2][13]
Primary/Secondary Aryl AminePd(OAc)₂ / (±)-BINAPCs₂CO₃Toluene100 - 11070 - 90[3][8]
Heterocyclic Amine (e.g., Morpholine)Pd(OAc)₂ / tBuXPhosK₃PO₄Dioxane10080 - 95[15]
Amide / CarbamatePd(OAc)₂ / XantphosCs₂CO₃Dioxane100 - 12060 - 85[2]

Detailed Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a representative secondary amine (e.g., morpholine).

Materials:

  • This compound (1.0 eq.)

  • Amine coupling partner (e.g., Morpholine, 1.2 eq.)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq.)

  • RuPhos (0.04 eq.)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq.)

  • Anhydrous Toluene (to achieve ~0.1 M concentration)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), palladium(II) acetate (0.02 eq.), RuPhos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe to the flask. Begin vigorous stirring.

  • Amine Addition: Add the amine coupling partner (1.2 eq.) to the stirring suspension via syringe.

  • Heating and Monitoring: Place the sealed flask in a preheated oil bath at 100 °C. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-amino-1-methyl-1H-indazole product.

Experimental Workflow Setup 1. Reaction Setup (Reagents, Catalyst, Base) Inert 2. Inert Atmosphere (Evacuate/Backfill Ar) Setup->Inert Addition 3. Add Solvent & Amine Inert->Addition React 4. Heat & Monitor (TLC / LC-MS) Addition->React Workup 5. Cooldown & Quench React->Workup Extract 6. Extraction & Wash Workup->Extract Purify 7. Dry, Concentrate & Purify (Column Chromatography) Extract->Purify Product Final Product Purify->Product

Caption: General experimental workflow for the cross-coupling reaction.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature, using a stronger base (if tolerated), or switching to a more active ligand system (e.g., a different generation Buchwald ligand). Ensure all reagents and the solvent are scrupulously dry and the system is free of oxygen.

  • Hydrodehalogenation: The formation of 1-methyl-1H-indazole (from the reduction of the starting material) is a common side reaction. This can often be minimized by ensuring a truly anaerobic environment and by the careful choice of ligand.[9]

  • Substrate Purity: The purity of the starting this compound is crucial. Impurities can poison the palladium catalyst.

  • Safety: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle them with appropriate personal protective equipment in an inert atmosphere glovebox or under a positive pressure of inert gas.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • MacMillan, D. S. et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • MacMillan, D. S. et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • ACS Green Chemistry. Resource-efficient robust ligand for Buchwald-Hartwig amination of challenging heteroaryl halides. [Link]

  • Fort, Y. et al. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination - Reagent Guides. [Link]

  • ResearchGate. Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective | Request PDF. [Link]

  • ResearchGate. Pd‐catalyzed synthesis of 3‐amino‐1H‐indazole. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. PubMed - NIH. [Link]

  • The University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Lipshutz, B. H. et al. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. PMC - NIH. [Link]

  • WuXi AppTec. (2023). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • Charette, A. B. et al. (2015). Rapid Access to 3-Aminoindazoles from Tertiary Amides. Organic Letters. [Link]

  • Semantic Scholar. [Novel access to indazoles based on palladium-catalyzed amination chemistry]. [Link]

  • ACS GCI Pharmaceutical Roundtable. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Newman, S. G. et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Doi, T. et al. (2007). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters. [Link]

  • Inamoto, K. et al. (2004). Efficient synthesis of 3-substituted indazoles using Pd-catalyzed intramolecular amination reaction of N-tosylhydrazones. Semantic Scholar. [Link]

  • Kwong, F. Y. et al. (2015). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Verkade, J. G. et al. (2004). Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. ResearchGate. [Link]

  • Norrby, P. et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Bromoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Indazole Functionalization

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and neuroprotective treatments.[1][2][3][4] Molecules such as the FDA-approved kinase inhibitors Pazopanib and Axitinib feature this heterocyclic system, underscoring its significance in drug design.[3] The ability to precisely and efficiently functionalize the indazole core is therefore of paramount importance for generating novel chemical entities with tailored pharmacological profiles.

Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.[5][6][7] Bromoindazoles are ideal substrates for these transformations due to their stability, accessibility, and favorable reactivity profile compared to other haloindazoles. This guide provides an in-depth overview of the key palladium-catalyzed cross-coupling reactions of bromoindazoles, complete with mechanistic insights, detailed experimental protocols, and expert commentary to facilitate successful implementation in a research and development setting.

The Engine of Innovation: The Palladium Catalytic Cycle

At the heart of these transformations is a general catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this cycle is crucial for rational troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[6][8][9]

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Coupled Ar-Pd(II)L₂-R PdII_Aryl->PdII_Coupled Transmetalation (e.g., Suzuki) or Amine Coordination (e.g., Buchwald-Hartwig) dummy2 PdII_Aryl->dummy2 PdII_Coupled->Pd0 Reductive Elimination dummy3 PdII_Coupled->dummy3 ArylHalide Bromo-Indazole (Ar-X) dummy1 ArylHalide->dummy1 CouplingPartner Coupling Partner (e.g., R-B(OH)₂, R-NH₂, R-C≡CH) CouplingPartner->dummy2 Enters Cycle Product Functionalized Indazole (Ar-R) dummy1->Pd0 Enters Cycle dummy3->Product Exits Cycle

Caption: Generalized Palladium Catalytic Cycle.

Section 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp²)–C(sp²) bonds due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[10][11]

Mechanistic Insight

The reaction follows the classic catalytic cycle.[9] A key step is the transmetalation of the organic group from the boronic acid to the palladium center, which is facilitated by a base. The base activates the organoboron species, forming a more nucleophilic "ate" complex, which readily transfers its organic moiety to the electrophilic Pd(II) center.

Protocol: Synthesis of 3-Aryl-1H-indazoles via Microwave-Assisted Suzuki Coupling

This protocol is adapted for the coupling of free (NH)-bromoindazoles, which can be challenging due to potential N-arylation side reactions or catalyst inhibition. Microwave irradiation often provides a significant advantage by reducing reaction times and improving yields.[12][13]

Materials:

  • 3-Bromo-1H-indazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane/Ethanol/H₂O (e.g., 3:1.5:0.5 v/v/v)

  • Microwave vial (10 mL) with a stir bar

Procedure:

  • Reaction Setup: To a 10 mL microwave vial, add 3-bromo-1H-indazole, the arylboronic acid, Cs₂CO₃, and Pd(PPh₃)₄.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL).

  • Degassing: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

    • Scientist's Note: Thorough degassing is critical to prevent oxidation of the Pd(0) catalyst and phosphine ligands, which would deactivate the catalytic system.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at a constant temperature (e.g., 140 °C) for 30-60 minutes.[12] Monitor the reaction by TLC or LC-MS.

    • Scientist's Note: The use of a sealed vessel and microwave heating accelerates the reaction, which is particularly beneficial for less reactive bromoindazoles or challenging boronic acids.[12]

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

CatalystBaseSolvent SystemTemperatureTypical Yield (%)Reference
Pd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140 °C (MW)65-90[12]
Pd(dppf)Cl₂K₂CO₃DME/H₂O100 °C70-95[10]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O110 °C80-98General

Section 2: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a cornerstone reaction for synthesizing aryl amines.[14][15] For indazoles, it provides direct access to N-substituted aminoindazoles, which are key pharmacophores in many biologically active molecules.

Mechanistic Insight

Following oxidative addition, the amine displaces the halide from the palladium center. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is required to deprotonate the coordinated amine, forming a palladium-amido complex.[16] Reductive elimination from this complex furnishes the C-N bond and regenerates the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) accelerate the reductive elimination step.[14][17]

Protocol: Synthesis of N-Aryl-3-aminoindazoles

This protocol describes a general method for the coupling of 3-bromoindazoles with anilines.[17]

Materials:

  • 1-(Tetrahydropyran-2-yl)-3-bromo-1H-indazole (1.0 equiv)

  • Aromatic amine (1.1 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask or sealed tube

Procedure:

  • Reaction Setup (Inert Atmosphere): In a glovebox or under a stream of argon, add Pd₂(dba)₃, Xantphos, and NaOt-Bu to a dry Schlenk flask.

  • Reagent Addition: Add the protected 3-bromoindazole, the aromatic amine, and anhydrous toluene.

    • Scientist's Note: The use of an N-protecting group like THP can prevent complications at the indazole N1 position. However, some protocols work well on NH-free indazoles. The base (NaOt-Bu) is highly hygroscopic and must be handled under inert conditions.

  • Heating: Seal the flask and heat the mixture in an oil bath at 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black.

  • Extraction: Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

  • Deprotection (if necessary): The THP group can be removed under mild acidic conditions (e.g., HCl in methanol) to yield the final NH-free aminoindazole.

LigandBaseSolventTemperatureTypical Yield (%)Reference
XantphosNaOt-BuToluene110 °C75-92[17]
BINAPCs₂CO₃Dioxane100 °C70-88[17]
RuPhosK₃PO₄t-BuOH100 °C80-95General

Section 3: Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (of the bromoindazole) and an sp carbon (of a terminal alkyne).[18][19] The resulting arylalkynes are versatile intermediates for further synthetic transformations.

Mechanistic Insight

The Sonogashira reaction uniquely involves two catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[13][20] The palladium cycle is similar to that of other cross-couplings. The copper cycle's role is to react with the terminal alkyne and a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-X complex, transferring the alkynyl group to the palladium.[20]

Protocol: Synthesis of 3-Alkynyl-1H-indazoles

Materials:

  • 3-Bromo-1H-indazole (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (3 mol%)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv)

  • Anhydrous THF or DMF

Procedure:

  • Reaction Setup: To a Schlenk flask, add the 3-bromoindazole, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous solvent (e.g., THF), followed by the amine base (e.g., TEA) and the terminal alkyne via syringe.

    • Scientist's Note: The amine acts as both the base and often as a solvent or co-solvent. It is crucial that the copper co-catalyst is fresh and the reaction is kept under inert conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Dilute the reaction mixture with diethyl ether and filter through Celite®.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash chromatography.[21]

Section 4: Heck Reaction (C-C Bond Formation)

The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes.[8] It is a powerful method for introducing vinyl groups onto the indazole scaffold, as demonstrated in the synthesis of the drug Axitinib.[22][23]

Mechanistic Insight

The Heck reaction mechanism involves migratory insertion of the alkene into the Aryl-Palladium bond, followed by a β-hydride elimination to release the product and a hydrido-palladium complex. A base is required to regenerate the Pd(0) catalyst from this complex.

Protocol: Mechanochemical Heck Reaction of 3-Bromoindazoles

Recent advances have shown that high-speed ball-milling provides a solvent-free, efficient alternative to traditional heating.[22][23][24] This protocol is based on such a mechanochemical approach.

Materials:

  • 3-Bromoindazole (1.0 equiv)

  • Olefin (e.g., Styrene, Acrylate) (1.5 equiv)

  • Pd(OAc)₂ (Palladium(II) acetate) (5 mol%)

  • PPh₃ (Triphenylphosphine) (10 mol%)

  • Triethylamine (TEA) (1.5 equiv)

  • Tetrabutylammonium bromide (TBAB) (10 mol%)

  • Sodium Bromide (NaBr) (as grinding auxiliary)

  • Milling jar with stainless steel balls

Procedure:

  • Charging the Mill: To a stainless-steel milling jar, add the 3-bromoindazole, Pd(OAc)₂, PPh₃, TEA, TBAB, and NaBr.

  • Adding Olefin: Add the liquid olefin (if applicable) and the grinding balls.

  • Milling: Seal the jar and mill at high speed (e.g., 600 rpm) for 1-3 hours.

    • Scientist's Note: The TBAB acts as a phase-transfer catalyst and stabilizes the Pd(0) species.[23][24] NaBr serves as a grinding auxiliary and has been shown to suppress the dehalogenation of the starting material, a common side reaction.[22]

  • Work-up: After milling, transfer the solid mixture to a flask using ethyl acetate.

  • Purification: Filter the suspension and concentrate the filtrate. Purify the residue by column chromatography to obtain the 3-vinylindazole product.

Workflow & Optimization

Successful cross-coupling requires careful setup and optimization. The following workflow provides a general guide for developing a new transformation.

Optimization_Workflow start Define Coupling (Indazole + Partner) setup Initial Reaction Setup (Standard Conditions) start->setup screen_catalyst Screen Pd Source & Ligand (e.g., PPh₃, SPhos, Xantphos) setup->screen_catalyst screen_base Screen Base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) screen_catalyst->screen_base screen_solvent Screen Solvent (e.g., Toluene, Dioxane, DMF) screen_base->screen_solvent optimize_temp Optimize Temperature & Time (RT, 60°C, 100°C, MW) screen_solvent->optimize_temp workup Workup & Analysis (LCMS, NMR) optimize_temp->workup result High Yield? workup->result success Protocol Finalized result->success Yes troubleshoot Troubleshoot (Dehalogenation? Low Conversion?) result->troubleshoot No troubleshoot->setup Re-evaluate Conditions

Caption: General workflow for optimizing a cross-coupling reaction.

References

  • D’Andrea, G., et al. (2007). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters. [Link]

  • Li, Y., et al. (2018). Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. Organic Chemistry Frontiers. [Link]

  • Li, J., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. National Institutes of Health. [Link]

  • Li, J., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. PubMed. [Link]

  • Li, J., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry. [Link]

  • Chen, X., et al. (2009). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC - NIH. [Link]

  • Various Authors. (n.d.). Pd- and Cu-catalyzed C–H arylation of indazoles. ResearchGate. [Link]

  • El Kazzouli, S., et al. (2015). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

  • Li, J., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Semantic Scholar. [Link]

  • Sharma, A., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]

  • Various Authors. (n.d.). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate. [Link]

  • Singh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • Various Authors. (n.d.). Recent Advances in the Chemistry of Indazoles. ResearchGate. [Link]

  • Aouad, F., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • Wikipedia Contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Various Authors. (2021). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI. [Link]

  • Various Authors. (n.d.). Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

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  • Various Authors. (2024). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. [Link]

  • de Souza, R. O. M. A., et al. (2015). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO. [Link]

  • Various Authors. (n.d.). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate. [Link]

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  • Sommer, H., et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • Wikipedia Contributors. (n.d.). Suzuki reaction. Wikipedia. [Link]

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Microwave-Assisted Synthesis of 3-Aryl-1H-Indazoles: An Application Note and Protocol for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The traditional synthesis of these vital compounds, particularly 3-aryl-1H-indazoles, is often hampered by long reaction times, harsh conditions, and modest yields. This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) to overcome these limitations, enabling the rapid and efficient production of 3-aryl-1H-indazoles. We will explore the mechanistic underpinnings of key synthetic strategies, provide detailed, field-proven protocols for both palladium and copper-catalyzed reactions, and offer a comparative analysis against conventional heating methods. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technology to accelerate their discovery pipelines.

Introduction: The Strategic Advantage of Microwave Synthesis

3-Aryl-1H-indazoles are a privileged class of heterocyclic compounds, renowned for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The demand for rapid access to diverse libraries of these compounds for structure-activity relationship (SAR) studies is a major driver in modern drug discovery. Conventional synthetic methods, often requiring prolonged heating under reflux, represent a significant bottleneck in this process.

Microwave-assisted synthesis has emerged as a transformative technology, utilizing dielectric heating to rapidly and uniformly energize polar molecules in a reaction mixture. This direct heating mechanism, as opposed to the slower conductive heating of an oil bath, leads to dramatic accelerations in reaction rates, often reducing multi-hour or even day-long reactions to mere minutes. The key advantages of MAOS in the context of 3-aryl-1H-indazole synthesis include:

  • Drastically Reduced Reaction Times: Accelerate discovery cycles by synthesizing target molecules in a fraction of the time required by conventional methods.

  • Increased Product Yields: Improved reaction kinetics and reduced side reactions often lead to higher isolated yields of the desired product.

  • Enhanced Reaction Control and Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, ensuring high reproducibility.

  • Greener Chemistry: Shorter reaction times and improved efficiency contribute to lower energy consumption and reduced solvent use, aligning with the principles of green chemistry.

This guide will focus on two of the most potent and versatile microwave-assisted methods for the synthesis of 3-aryl-1H-indazoles: Palladium-Catalyzed Intramolecular C-H Amination and a One-Pot, Two-Step Copper-Catalyzed N-Arylation.

Mechanistic Insights: The "How" and "Why" of Catalysis

A deep understanding of the reaction mechanism is crucial for troubleshooting, optimization, and adaptation of a synthetic protocol. Below, we dissect the catalytic cycle of the palladium-catalyzed approach.

Palladium-Catalyzed Intramolecular C-H Amination/Arylation

This powerful method constructs the indazole ring through a direct C-H bond activation, a testament to the advances in modern organometallic chemistry. The reaction typically starts from a readily available N-arylhydrazone, formed from the condensation of an aryl ketone or aldehyde with an arylhydrazine.

The proposed catalytic cycle, illustrated below, proceeds as follows:

  • C-H Activation/Palladacycle Formation: The reaction is initiated by the coordination of the hydrazone to a Pd(II) catalyst (e.g., Pd(OAc)₂). A concerted metalation-deprotonation (CMD) pathway leads to the formation of a six-membered palladacycle intermediate with the loss of acetic acid. This is the crucial C-H activation step.

  • Reductive Elimination: The palladacycle then undergoes reductive elimination, forming the N-N bond of the indazole ring and generating a Pd(0) species.

  • Catalyst Reoxidation: For the catalytic cycle to continue, the Pd(0) must be reoxidized to the active Pd(II) state. This is typically achieved using an oxidant such as Cu(OAc)₂.

G cluster_cycle Catalytic Cycle Pd(II) Pd(II) Palladacycle Palladacycle Pd(II)->Palladacycle Pd(0) Pd(0) Palladacycle->Pd(0) Indazole_Product Indazole_Product Pd(0)->Pd(II) Hydrazone Hydrazone

Figure 1: Catalytic cycle for Pd-catalyzed C-H amination.

Comparative Analysis: Microwave vs. Conventional Heating

Reaction TypeConventional HeatingMicrowave-AssistedReference
Thiourea Synthesis 6 hours5 minutes
Pyrimidine Synthesis Higher yields, but longer reaction timesAcceptable to good yields in substantially shorter times
General Heterocycle Synthesis 2-15 hours, <50% yieldMinutes, >80% yield
Iodination of Arenes 30-60 minutes1-10 minutes

Experimental Protocols

Safety First: All microwave-assisted reactions must be conducted in a dedicated laboratory microwave reactor equipped with temperature and pressure sensors. Never use a domestic microwave oven for chemical synthesis. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work within a fume hood to avoid inhaling potentially toxic fumes. Be aware of the potential for superheating, especially with viscous samples, and ensure adequate stirring.

Protocol 1: Palladium-Catalyzed Microwave-Assisted Synthesis of 3-Aryl-1H-Indazoles

This protocol is adapted from the palladium-catalyzed C-H activation/intramolecular amination methodology and optimized for microwave conditions.

Workflow:

G reagents Combine Hydrazone, Pd(OAc)₂, Cu(OAc)₂, AgOCOCF₃, & DMSO in Microwave Vial seal Seal Vial & Place in Reactor reagents->seal irradiate Microwave Irradiation (e.g., 120°C, 20-30 min) seal->irradiate cool Cool to RT irradiate->cool workup Aqueous Workup & Extraction cool->workup purify Column Chromatography workup->purify product Isolate Pure 3-Aryl-1H-Indazole purify->product

Figure 2: Workflow for Pd-catalyzed microwave synthesis.

Reagents & Conditions:

Reagent/ParameterQuantity/SettingPurpose
N-Arylhydrazone1.0 equiv (e.g., 0.2 mmol)Starting Material
Pd(OAc)₂5 mol%Catalyst
Cu(OAc)₂1.5 equivOxidant
AgOCOCF₃1.5 equivAdditive/Co-oxidant
DMSO0.05 M solutionSolvent
Microwave Parameters
Temperature120 °CReaction Temperature
Ramp Time2 minutesTime to reach temperature
Hold Time20-30 minutesReaction duration at temperature
StirringHighEnsure even heating

Step-by-Step Procedure:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the N-arylhydrazone (1.0 equiv), Pd(OAc)₂ (0.05 equiv), Cu(OAc)₂ (1.5 equiv), and AgOCOCF₃ (1.5 equiv).

  • Add anhydrous DMSO to achieve a 0.05 M concentration of the hydrazone.

  • Seal the vial with a septum cap.

  • Place the vial in the cavity of the microwave reactor.

  • Set the microwave parameters: irradiate with stirring to 120 °C (2-minute ramp) and hold at this temperature for 20-30 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-aryl-1H-indazole.

Protocol 2: One-Pot, Two-Step Copper-Catalyzed Microwave Synthesis

This highly efficient protocol combines the formation of the hydrazone and its subsequent cyclization into a single, seamless workflow, minimizing handling and purification steps.

Workflow:

G cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization reagents1 Combine 2-halobenzaldehyde, arylhydrazine & NMP irradiate1 Microwave Irradiation (160°C, 10 min) reagents1->irradiate1 reagents2 Add K₂CO₃, CuI, & diamine ligand irradiate1->reagents2 irradiate2 Microwave Irradiation (160°C, 10 min) reagents2->irradiate2 workup Cool, Workup, & Purify irradiate2->workup product Isolate Pure 1,3-Diaryl-1H-Indazole workup->product

Figure 3: Workflow for one-pot Cu-catalyzed synthesis.

Reagents & Conditions:

Reagent/ParameterQuantity/SettingPurpose
Step 1: Hydrazone Formation
2-Halobenzaldehyde1.0 equivStarting Material
Arylhydrazine1.1 equivStarting Material
NMP~1-2 mLSolvent
Microwave160 °C, 10 minReaction Conditions
Step 2: Cyclization
K₂CO₃2.0 equivBase
CuI5 mol%Catalyst
Diamine Ligand10 mol%Ligand
Microwave160 °C, 10 minReaction Conditions

Step-by-Step Procedure:

  • Step 1: In a 10 mL microwave vial with a stir bar, combine the 2-halobenzaldehyde (1.0 equiv), arylhydrazine (1.1 equiv), and N-methyl-2-pyrrolidone (NMP, ~1-2 mL).

  • Seal the vial and irradiate in the microwave reactor at 160 °C for 10 minutes.

  • Cool the vial to room temperature.

  • Step 2: To the same vial containing the in situ formed hydrazone, add K₂CO₃ (2.0 equiv), CuI (0.05 equiv), and a suitable diamine ligand (e.g., N,N'-dimethylethylenediamine, 0.10 equiv).

  • Reseal the vial and irradiate in the microwave reactor at 160 °C for an additional 10 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield the 1,3-diaryl-1H-indazole.

Product Characterization: A Self-Validating System

Trustworthy science demands rigorous characterization of the synthesized compounds. The identity and purity of the 3-aryl-1H-indazole products should be confirmed by standard analytical techniques. Below is representative data for 3-phenyl-1H-indazole.

3-Phenyl-1H-indazole

  • ¹H NMR (400 MHz, CDCl₃): δ 11.20 (br, 1H), 8.12 (d, J = 8.4 Hz, 1H), 7.94 (d, J = 7.2 Hz, 2H), 7.70 (s, 1H), 7.59-7.49 (m, 3H), 7.45 (d, J = 8.4 Hz, 1H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 146.51, 140.26, 132.22, 129.17, 128.97, 127.72, 123.57, 123.07, 122.53, 119.08, 115.50, 110.18.

  • HRMS (ESI, m/z): calcd for C₁₃H₁₁N₂ [M+H]⁺, found [M+H]⁺.

Note: Specific shifts and coupling constants may vary slightly depending on the solvent and instrument.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of medicinally relevant heterocycles like 3-aryl-1H-indazoles. The protocols detailed herein demonstrate the power of this technology to dramatically shorten reaction times, improve yields, and facilitate a more efficient discovery process. By embracing these advanced synthetic tools, researchers can accelerate the development of novel therapeutics and push the boundaries of medicinal chemistry.

References

  • Inamoto, K., Saito, T., Katsuno, M., Sakamoto, T., & Hiroya, K. (2007). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters, 9(15), 2931–2934. [Link]

  • PubMed. (2007). Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles. Organic Letters. [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • Pabba, C., et al. (2005). Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones. Tetrahedron Letters, 46(44), 7553-7557. [Link]

  • Lebedev, A. Y., Khartulyari, A. S., & Voskoboynikov, A. Z. (2005). Synthesis of 1-aryl-1H-indazoles via palladium-catalyzed intramolecular amination of aryl halides. The Journal of Organic Chemistry, 70(2), 596–602. [Link]

  • Inamoto, K. (2008). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Yakugaku Zasshi, 128(7), 997–1005. [Link]

  • Wu, Y., et al. (2018). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 20(15), 4563-4567. [Link]

  • ResearchGate. (2005). Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones. [Link]

  • ResearchGate. (n.d.). Comparison between microwave and conventional heating reactions. [Link]

  • Royal Society of Chemistry. (2012). Facile synthesis of 1,3,4-benzotriazepines and 1-arylamide-1H-indazoles via palladium-catalyzed cyclization of aryl isocyanates and aryl hydrazones under microwave irradiation. Organic & Biomolecular Chemistry. [Link]

  • IJPR. (2012). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. [Link]

  • Mondal, S. (2023). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. RASĀYAN J. Chem, 16(3), 1560-1574. [Link]

  • Bentham Science. (2023). Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles. [Link]

  • MDPI. (2021). Microwave-Assisted Cu-Catalyzed Diaryletherification for Facile Synthesis of Bioactive Prenylated Diresorcinols. [Link]

  • National Institutes of Health. (2013). One-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via aryne annulation. [Link]

  • Becerra-Rivas, C. A., Cuervo-Prado, P. A., & Orozco-Lopez, F. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum, 28(3). [Link]

  • Sapari, S., et al. (2021). A Comparative Study of Microwave-Assisted and Conventional Heating Methods of the Synthesis of 1-(Naphthalene-1-Yl)-3-(O

Application Note: Regioselective N-methylation of 3-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the N-methylation of 3-bromo-1H-indazole, a critical transformation in the synthesis of various pharmacologically active compounds. The indazole nucleus is a privileged scaffold in medicinal chemistry, and controlled N-alkylation is paramount for modulating biological activity.[1][2][3] This document elucidates the mechanistic principles governing regioselectivity, offering detailed, field-proven protocols for the selective synthesis of 3-bromo-1-methyl-1H-indazole (the N1-isomer) and addressing the common challenge of isomeric mixture formation.[1][4]

Introduction: The Significance of N-Methylated Indazoles

Indazole derivatives are integral components of numerous therapeutic agents, exhibiting a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1] The position of the substituent on the indazole nitrogen atom (N1 or N2) profoundly influences the molecule's spatial conformation and its interaction with biological targets. Consequently, the ability to selectively synthesize a specific regioisomer is a cornerstone of efficient drug discovery and development.

The direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 substituted products, complicating purification and reducing the overall yield of the desired compound.[1][5] This guide focuses on providing a robust and reproducible methodology for the N-methylation of 3-bromo-1H-indazole, with an emphasis on achieving high regioselectivity for the thermodynamically more stable N1-isomer.[6][7]

Mechanistic Insights: Controlling Regioselectivity

The regioselectivity of the N-alkylation of indazole is a delicate interplay of kinetic and thermodynamic factors, influenced by the choice of base, solvent, and alkylating agent.[5][8] The indazole anion, formed upon deprotonation, is a mesomeric system, with negative charge density distributed between the N1 and N2 positions.

  • N1-Alkylation (Thermodynamic Control): The N1-substituted indazole is generally the thermodynamically more stable isomer.[5][7] Conditions that allow for equilibration, or those that inherently favor the formation of the more stable product, will lead to a higher proportion of the N1-isomer. The use of strong, non-coordinating bases in polar aprotic solvents often favors N1-alkylation.[4][9]

  • N2-Alkylation (Kinetic Control): The N2 position can be the site of initial, kinetically favored attack under certain conditions. Factors such as steric hindrance at the C7 position and the use of specific reaction conditions like the Mitsunobu reaction can favor the formation of the N2-isomer.[9][10]

This protocol will focus on conditions that have been demonstrated to provide high selectivity for the N1-methylated product.

Experimental Protocol: N1-Methylation of 3-bromo-1H-indazole

This protocol is designed to favor the formation of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
3-bromo-1H-indazole≥97%Commercially Available---
Sodium hydride (NaH)60% dispersion in mineral oilCommercially AvailableHandle with extreme care under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeCommercially AvailableUse from a freshly opened bottle or dried over a suitable agent.
Methyl iodide (CH₃I)≥99.5%Commercially AvailableStore in a cool, dark place.
Saturated aqueous ammonium chloride (NH₄Cl)---Prepare in-house---
Ethyl acetate (EtOAc)ACS grade or higherCommercially Available---
Brine (saturated aqueous NaCl)---Prepare in-house---
Anhydrous sodium sulfate (Na₂SO₄)ACS gradeCommercially Available---
Silica gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Reaction Workflow Diagram

N_Methylation_Workflow Workflow for N1-Methylation of 3-bromo-1H-indazole cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start setup Set up flame-dried flask under inert atmosphere (N₂ or Ar) start->setup reagents Add 3-bromo-1H-indazole and anhydrous THF setup->reagents cool_0c_1 Cool to 0 °C reagents->cool_0c_1 add_naH Add NaH portion-wise cool_0c_1->add_naH stir_rt Stir at 0 °C then warm to RT add_naH->stir_rt cool_0c_2 Re-cool to 0 °C stir_rt->cool_0c_2 add_MeI Add methyl iodide dropwise cool_0c_2->add_MeI react_rt Warm to RT and stir for 12-16 h add_MeI->react_rt quench Quench with sat. aq. NH₄Cl react_rt->quench extract Extract with Ethyl Acetate quench->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by column chromatography concentrate->chromatography end Obtain pure This compound chromatography->end

Caption: Step-by-step workflow for the N1-methylation of 3-bromo-1H-indazole.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 3-bromo-1H-indazole (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 30 minutes.

  • Addition of Methylating Agent: Re-cool the reaction mixture to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to separate the N1 and N2 isomers and any unreacted starting material. A gradient of ethyl acetate in hexanes is typically effective.

Expected Results and Characterization

Under the described conditions, a high ratio of the N1-methylated product (this compound) to the N2-methylated product (3-bromo-2-methyl-2H-indazole) is expected. The isomers can be distinguished by their spectroscopic data.

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for distinguishing the isomers. In ¹H NMR, the chemical shift of the N-methyl protons will differ between the two isomers. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments can be used to definitively assign the structure by observing the correlation between the N-methyl protons and the carbons of the indazole ring.[11]

  • Mass Spectrometry: LC-MS analysis will show that both isomers have the same mass-to-charge ratio (m/z), confirming the formation of the methylated products.[12]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive NaH. 2. Wet solvent or glassware. 3. Inactive methylating agent.1. Use fresh NaH and rinse the mineral oil with dry hexanes before use. 2. Ensure all glassware is flame-dried and the THF is anhydrous. 3. Use fresh, properly stored methyl iodide.
Poor N1:N2 Regioselectivity 1. Reaction temperature was too high during NaH addition. 2. Insufficient stirring during deprotonation.1. Maintain the temperature at 0 °C during the addition of NaH and methyl iodide. 2. Ensure efficient stirring to allow for complete deprotonation before adding the methylating agent.
Formation of Byproducts 1. Over-methylation leading to quaternary salts.1. Use the recommended stoichiometry of the methylating agent (1.1-1.2 eq).
Difficulty in Separating Isomers 1. Similar polarity of the N1 and N2 isomers.1. Optimize the solvent system for column chromatography. 2. Consider recrystallization from a suitable solvent system to isolate the major isomer.

Conclusion

The N-methylation of 3-bromo-1H-indazole is a fundamental transformation in synthetic and medicinal chemistry. By carefully controlling the reaction conditions, specifically through the use of a strong base like sodium hydride in an anhydrous aprotic solvent such as THF, a high degree of regioselectivity for the desired N1-methylated product can be achieved. This protocol provides a reliable and reproducible method for researchers, enabling the efficient synthesis of this valuable building block for drug discovery and development.

References

  • Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. (2013). ResearchGate. [Link]

  • Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. PrepChem.com. [Link]

  • One-pot synthesis of 3-bromo-2H-indazole 6. ResearchGate. [Link]

  • Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Semantic Scholar. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health (NIH). [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]

  • Development of a selective and scalable N1-indazole alkylation. National Institutes of Health (NIH). [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]

  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health (NIH). [Link]

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The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Researchers and Drug Development Professionals

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a cornerstone in medicinal chemistry.[1] Its structural rigidity, coupled with the capacity for diverse substitutions, allows for the precise orientation of pharmacophoric groups, making it a "privileged scaffold" for engaging a wide array of biological targets. This guide provides an in-depth exploration of the applications of substituted indazoles in drug discovery, complete with detailed protocols for their synthesis and biological evaluation.

Therapeutic Applications of Substituted Indazoles

Substituted indazoles have demonstrated a remarkable breadth of biological activities, leading to their successful development as therapeutics for a range of diseases.[2][3] Their versatility stems from their ability to act as bioisosteres for other key aromatic systems like indoles and phenols, often with improved metabolic stability and pharmacokinetic profiles.

Anti-Cancer Agents

The most prominent application of substituted indazoles is in oncology.[4] Many indazole-based compounds function as potent inhibitors of protein kinases, enzymes that play a critical role in the signaling pathways that drive cancer cell proliferation, survival, and metastasis.[4]

Key FDA-Approved Indazole-Containing Cancer Drugs:

Drug NameTarget(s)Approved Indications
Axitinib (Inlyta®) VEGFR-1, -2, -3, PDGFR, c-KITAdvanced renal cell carcinoma.[1][5]
Pazopanib (Votrient®) VEGFR-1, -2, -3, PDGFR-α, -β, FGFR-1, -3, c-KitAdvanced renal cell carcinoma, advanced soft tissue sarcoma.[6][7]
Niraparib (Zejula®) PARP-1, PARP-2Ovarian, fallopian tube, and primary peritoneal cancer.[4][6]
Entrectinib (Rozlytrek®) TRKA, TRKB, TRKC, ROS1, ALKROS1-positive non-small cell lung cancer, NTRK gene fusion-positive solid tumors.[5][6]

The mechanism of action for kinase inhibitors like Axitinib and Pazopanib often involves competition with ATP for binding to the kinase domain, thereby blocking downstream signaling.

Kinase Inhibition by Indazole Derivatives cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Pathway Downstream Signaling (RAS/MAPK, PI3K/AKT) RTK->Pathway Phosphorylation Indazole Substituted Indazole (e.g., Axitinib, Pazopanib) Indazole->RTK Binds to ATP-binding site ATP ATP ATP->RTK Binds to ATP-binding site Response Cell Proliferation, Angiogenesis, Survival Pathway->Response Activates

Caption: Kinase inhibition by substituted indazoles.

Anti-Inflammatory and Analgesic Properties

Indazole derivatives have also been developed as anti-inflammatory and analgesic agents.[7] Bendazac and Benzydamine are examples of non-steroidal anti-inflammatory drugs (NSAIDs) built upon the indazole scaffold.[6][7] Their mechanisms, while complex, are thought to involve the modulation of inflammatory pathways.

Other Therapeutic Areas

The versatility of the indazole scaffold extends to other therapeutic areas, including:

  • Antiemetics: Granisetron is a serotonin 5-HT3 receptor antagonist used to prevent nausea and vomiting induced by chemotherapy and radiation.[5]

  • Neurodegenerative Diseases: Research is ongoing into the potential of indazole derivatives for treating neurological disorders.[3]

  • Antimicrobial and Antiviral Agents: Various indazole derivatives have shown promise as antibacterial, antifungal, and anti-HIV agents.[2][6]

Experimental Protocols

Protocol 1: Synthesis of a Substituted 1H-Indazole Derivative

This protocol outlines a general and widely applicable method for the synthesis of N-substituted indazoles, a common structural motif in many bioactive molecules. The Jacobs-Gould reaction provides a reliable route to the indazole core.

Workflow for the Synthesis of a Substituted 1H-Indazole:

Synthesis Workflow Start Start: Substituted 2-aminobenzonitrile Step1 Step 1: Diazotization (NaNO₂, HCl, 0-5°C) Start->Step1 Step2 Step 2: Cyclization (Heat) Step1->Step2 Step3 Step 3: N-Alkylation/Arylation (Alkyl/Aryl halide, Base) Step2->Step3 Step4 Step 4: Purification (Column Chromatography) Step3->Step4 Step5 Step 5: Characterization (NMR, MS, HPLC) Step4->Step5 End End: Purified N-Substituted Indazole Derivative Step5->End

Caption: General workflow for N-substituted indazole synthesis.

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve the starting substituted 2-aminobenzonitrile in a suitable acidic medium (e.g., aqueous HCl).

    • Cool the solution to 0-5°C in an ice bath.

    • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C. The formation of the diazonium salt is often indicated by a color change.

    • Causality: The acidic conditions protonate the amino group, making it susceptible to nitrosation by nitrous acid (formed in situ from NaNO₂ and HCl), leading to the formation of the diazonium salt.

  • Cyclization:

    • Gently warm the reaction mixture. The diazonium salt will undergo intramolecular cyclization to form the indazole ring.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Causality: The diazonium group is an excellent leaving group (N₂ gas). The lone pair on the nitrile nitrogen acts as a nucleophile, attacking the carbon bearing the diazonium group to form the five-membered pyrazole ring.

  • N-Alkylation/Arylation:

    • To the crude indazole, add a suitable solvent (e.g., DMF, Acetonitrile) and a base (e.g., K₂CO₃, NaH).

    • Add the desired alkyl or aryl halide.

    • Heat the reaction mixture and monitor by TLC.

    • Causality: The base deprotonates the N-H of the indazole, creating a nucleophilic indazolide anion that readily reacts with the electrophilic alkyl/aryl halide in an Sₙ2 or SₙAr reaction.

  • Work-up and Purification:

    • After the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure and purity of the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a common method to evaluate the inhibitory activity of newly synthesized indazole derivatives against a specific protein kinase.

Workflow for a Kinase Inhibition Assay:

Kinase Assay Workflow Start Start: Synthesized Indazole Compound Step1 Step 1: Prepare Reagents (Kinase, Substrate, ATP, Compound Dilutions) Start->Step1 Step2 Step 2: Assay Plate Setup (Add reagents to 384-well plate) Step1->Step2 Step3 Step 3: Incubation (Allow kinase reaction to proceed) Step2->Step3 Step4 Step 4: Detection (Measure kinase activity, e.g., luminescence) Step3->Step4 Step5 Step 5: Data Analysis (Calculate IC₅₀ values) Step4->Step5 End End: Potency of Indazole Inhibitor Step5->End

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test indazole compound in DMSO.

    • Create a serial dilution of the compound to test a range of concentrations.

    • Prepare solutions of the target kinase, its specific substrate, and ATP in an appropriate assay buffer.

  • Assay Plate Setup:

    • In a 384-well plate, add the assay buffer.

    • Add the test compound dilutions.

    • Add the kinase enzyme and incubate briefly to allow the compound to bind.

    • Initiate the reaction by adding the substrate and ATP mixture.

    • Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Detection:

    • Stop the reaction and add a detection reagent. Many commercial kits use a luminescence-based readout where the amount of ATP remaining is inversely proportional to kinase activity.

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

The indazole scaffold continues to be a highly fruitful area of research in drug discovery. Its proven success in oncology and other therapeutic areas, combined with well-established synthetic routes and assay methodologies, ensures that novel indazole derivatives will remain a significant source of new drug candidates for the foreseeable future.

References

  • BenchChem. The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals.
  • PharmaBlock. Indazoles in Drug Discovery.
  • PubMed. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.
  • PubMed. Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
  • BLDpharm. Indazole Derivatives.
  • PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • PubMed Central. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • ResearchGate. Indazole-based antiinflammatory and analgesic drugs.
  • ResearchGate. Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
  • Hilaris Publisher. Therapeutic and synthetic approach towards indazole.

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Application Note & Protocol: A Modern Approach to the Synthesis of 3-Aminoindazole Derivatives from 2-Bromobenzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 3-aminoindazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including kinase inhibitors for cancer therapy and antagonists for various receptors.[1][2] Historically, the synthesis of these heterocycles relied on nucleophilic aromatic substitution (SNAr) reactions, typically using highly activated starting materials like 2-fluorobenzonitriles.[1][3] These methods often suffer from limitations such as harsh reaction conditions, low yields with electron-rich substrates, and a restricted substrate scope. This guide details modern, efficient, and versatile synthetic strategies that utilize readily available 2-bromobenzonitriles as starting materials, overcoming many of the drawbacks of traditional routes. We will provide in-depth protocols and mechanistic insights for both Palladium-catalyzed and Copper-catalyzed pathways, offering researchers a robust toolkit for accessing this critical pharmacophore.

Rationale for Using 2-Bromobenzonitriles

The shift from traditional fluoro- or nitro-substituted precursors to 2-bromobenzonitriles is driven by the advent of powerful transition metal-catalyzed cross-coupling reactions. While 2-bromobenzonitriles are generally poor substrates for classical SNAr reactions, they are excellent partners in modern catalytic cycles. This approach provides several key advantages:

  • Broader Substrate Scope: Catalytic methods are significantly more tolerant of diverse functional groups on the benzonitrile ring, including both electron-donating and electron-withdrawing substituents.[3]

  • Milder Reaction Conditions: Compared to the high temperatures often required for SNAr reactions, catalytic methods can frequently be performed under more moderate conditions.

  • Improved Availability: 2-Bromobenzonitriles are a common and diverse class of starting materials, making them readily accessible for a wide range of synthetic applications.

Two predominant and highly effective strategies have emerged: a two-step Palladium-catalyzed Buchwald-Hartwig amination followed by cyclization, and a one-pot Copper-catalyzed cascade reaction.

Palladium-Catalyzed Two-Step Synthesis

This is arguably the most versatile and well-documented route, proceeding via a Buchwald-Hartwig amination followed by an acid-catalyzed cyclization.[1][3][4] The use of benzophenone hydrazone as an ammonia/hydrazine surrogate is a critical innovation, as it is more stable and easier to handle than hydrazine itself and circumvents issues related to its high basicity and nucleophilicity in the catalytic step.[3][5]

Overall Workflow

The process is a sequential two-step synthesis that allows for the isolation of a stable hydrazone intermediate. This intermediate can be optionally functionalized before the final cyclization, adding another layer of synthetic versatility.[1]

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Deprotection & Cyclization A 2-Bromobenzonitrile C Pd(OAc)2 / BINAP Cs2CO3, Toluene, 100 °C A->C B Benzophenone Hydrazone B->C D Arylhydrazone Intermediate C->D Yields: 80-99% E p-TsOH·H2O Methanol, Reflux D->E F 3-Aminoindazole Product E->F Yields: 73-90%

Caption: General workflow for the Pd-catalyzed two-step synthesis.

Reaction Mechanisms

Step 1: Buchwald-Hartwig Amination Catalytic Cycle The first step is a classic Buchwald-Hartwig amination.[6] The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of the 2-bromobenzonitrile. Subsequent coordination of the benzophenone hydrazone and deprotonation by the base (cesium carbonate) forms a palladium-amido complex. The cycle concludes with reductive elimination, which forms the C-N bond of the arylhydrazone product and regenerates the Pd(0) catalyst.[7][8]

G pd0 Pd(0)L2 pd2_aryl Ar(PdII)Br(L2) pd0->pd2_aryl Oxidative Addition pd2_amido [Ar(PdII)(NHNR2)L2]+ pd2_aryl->pd2_amido Ligand Exchange pd2_amido->pd0 Reductive Elimination product Ar-NHNR2 pd2_amido->product reagents1 Ar-Br (2-Bromobenzonitrile) reagents1->pd0 reagents2 H2NNR2 (Benzophenone Hydrazone) + Base reagents2->pd2_aryl

Caption: Catalytic cycle for the Buchwald-Hartwig amination step.

Step 2: Acid-Catalyzed Deprotection and Cyclization The arylhydrazone intermediate is treated with an acid, such as p-toluenesulfonic acid (p-TsOH), in methanol. The acid catalyzes the hydrolysis of the imine bond, releasing the free hydrazine. This hydrazine moiety then immediately undergoes an intramolecular nucleophilic attack on the adjacent nitrile group, followed by tautomerization to yield the stable aromatic 3-aminoindazole ring system.[1][3]

G A Arylhydrazone B Protonation (H+) A->B C Hydrolysis (- Ph2C=O) B->C D Free Hydrazine Intermediate C->D E Intramolecular Cyclization D->E F Tautomerization E->F G 3-Aminoindazole F->G

Caption: Mechanism for the acid-catalyzed deprotection and cyclization.

Detailed Experimental Protocols

Protocol 1: Synthesis of Arylhydrazone Intermediate (2a-i) [4]

  • Setup: To a Schlenk tube, add benzophenone hydrazone (1.1 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol %), and BINAP (5.5 mol %).

  • Inerting: Evacuate the tube and backfill with argon. Add anhydrous toluene (1.5 mL per mmol of bromobenzonitrile).

  • Pre-heating: Heat the mixture to 100 °C for 3 minutes to facilitate catalyst formation, then cool to room temperature.

  • Reagent Addition: Add the 2-bromobenzonitrile derivative (1 equiv) and cesium carbonate (Cs₂CO₃, 1.4 equiv), followed by additional toluene (0.5 mL per mmol of bromobenzonitrile).

  • Reaction: Evacuate and backfill the Schlenk tube with argon again. Heat the reaction mixture at 100 °C for 7 hours.

  • Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude arylhydrazone is often of sufficient purity for the next step, or it can be purified further by column chromatography on silica gel.

Protocol 2: Synthesis of 3-Aminoindazoles (3a-i) [4]

  • Setup: In a round-bottom flask, suspend the arylhydrazone intermediate (1 equiv) and p-toluenesulfonic acid monohydrate (2 equiv) in methanol (2 mL per mmol of hydrazone).

  • Reaction: Heat the reaction mixture to reflux and maintain overnight. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Cool the solution and dilute with a saturated aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Washing: Wash the combined organic layers successively with brine and water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure 3-aminoindazole.

Data Summary: Substrate Scope and Yields

The palladium-catalyzed method demonstrates excellent functional group tolerance.

EntrySubstituent on 2-BromobenzonitrileArylhydrazone Yield (%)[3]3-Aminoindazole Yield (%)[3]
1H9990
24-Me9288
35-Me9587
44-OMe8085
55-OMe9686
64-Cl9985
75-Cl9873
84-CF₃9578

Copper-Catalyzed Cascade Synthesis

An alternative and highly efficient method involves a copper-catalyzed cascade process.[9] This reaction couples 2-bromobenzonitriles with hydrazine derivatives (like hydrazine carboxylic esters) and proceeds through an in-situ condensation to form the 3-aminoindazole product in a single step. This approach avoids the isolation of intermediates, potentially offering a more streamlined and atom-economical synthesis.

Principle and Advantages

The key to this method is the use of a simple copper(I) bromide (CuBr) catalyst in a polar aprotic solvent like DMSO.[9] The process is a cascade coupling-condensation reaction. It is particularly effective for generating a diverse library of 3-aminoindazoles, including those with substituents at the 1-position by using N'-arylbenzohydrazides as coupling partners.[9]

Detailed Experimental Protocol

Protocol 3: General Procedure for Cu-Catalyzed Synthesis [9]

  • Setup: To an oven-dried reaction tube, add the 2-bromobenzonitrile (1 equiv), the hydrazine derivative (e.g., tert-butyl carbazate, 1.5 equiv), copper(I) bromide (CuBr, 10 mol %), and potassium phosphate (K₃PO₄, 2 equiv).

  • Inerting: Evacuate the tube and backfill with an inert atmosphere (Argon or Nitrogen).

  • Solvent & Reaction: Add anhydrous DMSO (2 mL per mmol of bromobenzonitrile). Seal the tube and heat the mixture at 80-90 °C for 12-24 hours, or until the starting material is consumed (monitor by TLC/LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with water and ethyl acetate.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate.

  • Washing & Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel column chromatography to obtain the final product.

Data Summary: Scope and Yields

This method also shows a broad scope with various substituted benzonitriles.

EntrySubstituent on 2-BromobenzonitrileHydrazine PartnerYield (%)[9]
1Htert-butyl carbazate85
24-Metert-butyl carbazate82
35-OMetert-butyl carbazate88
44-Ftert-butyl carbazate76
54-Cltert-butyl carbazate81
6HN'-phenylbenzohydrazide72 (N-1 phenyl)

Scientific Integrity & Trustworthiness: Key Insights

  • Causality in Catalyst Choice: The palladium-catalyzed route relies on the well-established reactivity of Pd(0) complexes in C-N bond formation (Buchwald-Hartwig amination).[5][6] The choice of BINAP as a ligand is crucial; its bite angle and steric bulk facilitate the reductive elimination step, which is often rate-limiting.[1] The copper-catalyzed method leverages the lower cost of copper and its known ability to mediate Ullmann-type couplings, which this cascade reaction resembles.[9]

  • Role of the Base: In the palladium-catalyzed reaction, a strong, non-nucleophilic base like Cs₂CO₃ is essential.[3] Its role is to deprotonate the coordinated hydrazone, forming the nucleophilic amido species required for the catalytic cycle to proceed. Its solubility in toluene is also beneficial.

  • Self-Validation: Each protocol described is a self-validating system. The success of the reaction is easily confirmed by standard analytical techniques (TLC, LC-MS) to monitor the consumption of starting materials and the formation of the product. The final products have distinct spectroscopic signatures (¹H NMR, ¹³C NMR, HRMS) that confirm the formation of the indazole ring.

Conclusion

The synthesis of 3-aminoindazoles from 2-bromobenzonitriles represents a significant advancement over classical methods. Both the two-step palladium-catalyzed pathway and the one-pot copper-catalyzed cascade reaction offer high yields, broad substrate applicability, and operational simplicity. These robust and scalable protocols provide reliable access to a class of compounds of high value to the pharmaceutical and drug discovery industries, enabling the continued exploration of the 3-aminoindazole scaffold in the development of novel therapeutics.

References

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730–2732. [Link]

  • Xu, L., Peng, Y., Pan, Q., Jiang, Y., & Ma, D. (2013). Assembly of Substituted 3-Aminoindazoles from 2-Bromobenzonitrile via a CuBr-Catalyzed Coupling/Condensation Cascade Process. The Journal of Organic Chemistry, 78(7), 3400–3401. [Link]

  • American Chemical Society. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. J. Org. Chem. Publication. [Link]

  • ACS Publications. (2010). Supporting Information for Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. [Link]

  • PubMed. (2006). New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. The Journal of Organic Chemistry, 71(21), 8166–8172. [Link]

  • ACS Publications. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry. [Link]

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  • DataPDF. (n.d.). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. [Link]

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  • PubMed. (2015). Rapid Access to 3-Aminoindazoles from Tertiary Amides. Organic Letters, 17(14), 3386–3389. [Link]

  • ResearchGate. (n.d.). Rapid Access to 3-Aminoindazoles from Nitriles with Hydrazines: A Strategy to Overcome the Basicity Barrier Imparted by Hydrazines. [Link]

  • ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • YouTube. (2021). Buchwald-Hartwig Amination Reaction. [Link]

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Scalable Synthesis of Bromo-Methyl-Indazole Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Bromo-Methyl-Indazoles in Drug Discovery

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The strategic incorporation of bromo and methyl substituents onto the indazole scaffold provides medicinal chemists with crucial tools to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The bromine atom can serve as a key site for further functionalization through cross-coupling reactions, while the methyl group can influence binding affinity and metabolic stability.

The scalable and regioselective synthesis of bromo-methyl-indazole derivatives is therefore a critical challenge in pharmaceutical process development. This technical guide provides a comprehensive overview of robust and scalable synthetic strategies, offering detailed protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific principles.

Strategic Approaches to the Scalable Synthesis of Bromo-Methyl-Indazoles

The synthesis of bromo-methyl-indazoles can be broadly categorized into two main strategies:

  • Construction of the Indazole Ring from Pre-functionalized Precursors: This approach involves the synthesis of the indazole core from starting materials that already bear the desired bromo and methyl substituents. This strategy often provides excellent control over regioselectivity.

  • Post-Synthetic Modification of the Indazole Core: This strategy involves the initial synthesis of a methyl-indazole, followed by the regioselective introduction of a bromine atom. While seemingly more direct, this approach can be challenging due to the potential for the formation of multiple isomers.

This guide will focus on scalable methods from both categories, providing detailed protocols for the synthesis of key bromo-methyl-indazole isomers.

Synthesis of 5-Bromo-3-Methyl-1H-Indazole: A Two-Step Approach from a Substituted Aniline

A robust and scalable synthesis of 5-bromo-3-methyl-1H-indazole can be achieved through a two-step sequence starting from the readily available 4-bromo-2-methylaniline. This method first involves the formation of the indazole ring via diazotization and cyclization, followed by the introduction of the 3-methyl group. A variation of this approach involves the direct cyclization of a hydrazone precursor.

Causality of Experimental Choices:
  • Diazotization and Cyclization: The use of isoamyl nitrite for the diazotization of 4-bromo-2-methylaniline is a common and effective method for generating the diazonium salt in situ under non-aqueous conditions. The subsequent intramolecular cyclization is facilitated by the acidic medium (acetic acid), which protonates the newly formed azo group, promoting the cyclization cascade to form the indazole ring.

  • Use of Hydrazone Precursors: An alternative and often high-yielding approach involves the formation of a hydrazone from a corresponding ketone, followed by an acid-catalyzed cyclization. Polyphosphoric acid (PPA) is a frequently used reagent for this transformation as it acts as both a catalyst and a dehydrating agent, driving the reaction to completion.[1]

Visualizing the Synthetic Workflow: From Aniline to Indazole

cluster_0 Route A: From 4-bromo-2-methylaniline 4-bromo-2-methylaniline 4-bromo-2-methylaniline Diazonium Salt Diazonium Salt 4-bromo-2-methylaniline->Diazonium Salt Isoamyl nitrite, Acetic Acid 5-bromo-indazole 5-bromo-indazole Diazonium Salt->5-bromo-indazole Intramolecular Cyclization 5-bromo-3-methyl-1H-indazole 5-bromo-3-methyl-1H-indazole 5-bromo-indazole->5-bromo-3-methyl-1H-indazole Friedel-Crafts Acylation or alternative C3-methylation cluster_1 Synthesis of 7-bromo-4-chloro-1H-indazol-3-amine 2,6-dichlorobenzonitrile 2,6-dichlorobenzonitrile 3-bromo-2,6-dichlorobenzonitrile 3-bromo-2,6-dichlorobenzonitrile 2,6-dichlorobenzonitrile->3-bromo-2,6-dichlorobenzonitrile Brominating Agent (e.g., Br2, NBS) 7-bromo-4-chloro-1H-indazol-3-amine 7-bromo-4-chloro-1H-indazol-3-amine 3-bromo-2,6-dichlorobenzonitrile->7-bromo-4-chloro-1H-indazol-3-amine Hydrazine Hydrate, NaOAc, 2-MeTHF

References

Application Notes & Protocols: 3-Bromo-1-methyl-1H-indazole as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility of 3-bromo-1-methyl-1H-indazole.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus is a bicyclic heteroaromatic system that stands as a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to a multitude of pharmacologically active agents, demonstrating a wide spectrum of biological activities including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2][3] The ability to functionalize the indazole core at various positions is therefore a cornerstone of modern drug discovery. This compound, in particular, serves as a highly versatile and strategic building block. The C3-bromo substituent is primed for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the direct formation of carbon-carbon and carbon-nitrogen bonds. The N1-methyl group precludes the need for protecting group strategies that are often required for NH-indazoles, simplifying synthetic routes and improving overall efficiency.[4]

Physicochemical & Safety Profile

A thorough understanding of the reagent's properties and hazards is paramount for safe and effective experimentation.

PropertyValueSource
CAS Number 326474-67-3[5]
Molecular Formula C₈H₇BrN₂[5]
Molecular Weight 211.06 g/mol
Appearance Solid
Melting Point 35-40 °C
GHS Pictogram GHS06 (Skull and Crossbones)
Signal Word Danger
Hazard Statement H301: Toxic if swallowed[6]

Safety Imperative: Due to its acute oral toxicity, this compound must be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed within a certified chemical fume hood.[6]

Core Synthetic Transformations: Unlocking Molecular Diversity

The C3-bromo position of this compound is a synthetic linchpin, providing access to a vast chemical space through well-established cross-coupling methodologies. This section details the protocols for the most critical transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

G cluster_start Starting Material cluster_reactions Key Cross-Coupling Reactions cluster_products Product Classes start This compound suzuki Suzuki-Miyaura (Ar-B(OH)₂, Pd Cat.) start->suzuki C-C buchwald Buchwald-Hartwig (R₂NH, Pd Cat.) start->buchwald C-N sonogashira Sonogashira (R-C≡CH, Pd/Cu Cat.) start->sonogashira C-C prod_aryl 3-Aryl-1-methyl- 1H-indazoles (C-C Bond) suzuki->prod_aryl prod_amine 3-Amino-1-methyl- 1H-indazoles (C-N Bond) buchwald->prod_amine prod_alkyne 3-Alkynyl-1-methyl- 1H-indazoles (C-C Bond) sonogashira->prod_alkyne

Figure 1: Synthetic utility of this compound.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[7]

Expertise & Causality: The choice of catalyst, base, and solvent system is critical for achieving high yields. The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the product and regenerate the catalyst.[7] For indazole substrates, catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often effective.[8] A mixed solvent system including water is typically necessary to dissolve the inorganic base (e.g., Cs₂CO₃ or K₂CO₃), which is crucial for activating the boronic acid for the transmetalation step.[8] Microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes.

Protocol: Synthesis of 1-methyl-3-(4-tolyl)-1H-indazole

  • Vessel Preparation: To an oven-dried microwave reaction vial, add this compound (211 mg, 1.0 mmol, 1.0 eq.), 4-tolylboronic acid (204 mg, 1.5 mmol, 1.5 eq.), cesium carbonate (Cs₂CO₃, 652 mg, 2.0 mmol, 2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (4 mL), ethanol (1 mL), and water (1 mL).

  • Reaction Execution: Seal the vial and place it in a microwave reactor. Heat the mixture to 140°C for 20 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product.

Coupling PartnerCatalyst SystemConditionsYield (%)Reference
Phenylboronic acidPd(PPh₃)₄, Cs₂CO₃Dioxane/EtOH/H₂O, 140°C, MW85-95Adapted from[4]
2-Furylboronic acidPd(dppf)Cl₂, K₂CO₃DME, 80°C, Conventional80-90Adapted from[8]
Thiophene-2-boronic acidPd(dppf)Cl₂, K₂CO₃DME, 80°C, Conventional75-85Adapted from[8]
Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general method for C-N bond formation.[9][10]

Expertise & Causality: This reaction allows for the coupling of aryl halides with a vast range of primary and secondary amines.[11] The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of a boronic acid.[9] A key factor for success is the choice of ligand on the palladium catalyst. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, DavePhos) are essential.[12][13] These ligands promote the crucial reductive elimination step, preventing side reactions like β-hydride elimination, and increase catalyst stability and turnover. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, facilitating its coordination to the palladium center.[13]

Protocol: Synthesis of N,N-diethyl-1-methyl-1H-indazol-3-amine

  • Vessel Preparation: In a glovebox, charge an oven-dried Schlenk tube with this compound (211 mg, 1.0 mmol, 1.0 eq.), sodium tert-butoxide (NaOtBu, 115 mg, 1.2 mmol, 1.2 eq.), and a palladium precatalyst such as (tBuDavePhos)Pd G2 (2 mol%).

  • Reagent Addition: Add anhydrous toluene (5 mL) to the tube, followed by diethylamine (124 µL, 1.2 mmol, 1.2 eq.) via syringe.

  • Reaction Execution: Seal the Schlenk tube and heat the mixture in an oil bath at 100°C for 12-18 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the mixture with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the desired arylamine.

Amine PartnerLigandBaseYield (%)Reference
MorpholinetBuDavePhosNaOtBu60-70Adapted from[12]
AnilineXPhosK₃PO₄70-85General Conditions
BenzylamineBrettPhosLHMDS65-75General Conditions
Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing aryl alkynes via the reaction of an aryl halide with a terminal alkyne.[14][15]

Expertise & Causality: This reaction uniquely employs a dual-catalyst system. A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst.[15][16] The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive towards transmetalation with the palladium center than the alkyne itself.[14] An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used both as the base and often as the solvent or co-solvent.[16] It is critical to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative homocoupling of the alkyne (Glaser coupling).

Protocol: Synthesis of 1-methyl-3-(phenylethynyl)-1H-indazole

  • Vessel Preparation: To a dry Schlenk flask under nitrogen, add this compound (211 mg, 1.0 mmol, 1.0 eq.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 29 mg, 0.025 mmol, 2.5 mol%), and copper(I) iodide (CuI, 10 mg, 0.05 mmol, 5 mol%).

  • Solvent and Reagent Addition: Add degassed triethylamine (Et₃N, 4 mL) and degassed THF (4 mL). Stir for 5 minutes, then add phenylacetylene (121 µL, 1.1 mmol, 1.1 eq.) dropwise.

  • Reaction Execution: Stir the reaction mixture at 60°C for 6 hours or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the mixture to room temperature and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (30 mL), wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Alkyne PartnerPd CatalystConditionsYield (%)Reference
TrimethylsilylacetylenePd(PPh₃)₄/CuIEt₃N/THF, 60°C80-90Adapted from[14]
1-HeptynePdCl₂(PPh₃)₂/CuIEt₃N, RT75-85General Conditions
Propargyl alcoholPd(CF₃COO)₂/PPh₃/CuIDMF, 100°C60-70Adapted from[15]

General Experimental Workflow

A systematic and reproducible workflow is essential for success in synthetic chemistry. The following diagram outlines the key stages of a typical cross-coupling experiment.

G cluster_workflow Standard Cross-Coupling Workflow A 1. Reagent Prep (Weighing, Degassing) B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Execution (Heating, Stirring, Monitoring) B->C D 4. Work-up (Quenching, Extraction) C->D E 5. Purification (Chromatography) D->E F 6. Analysis (NMR, MS, etc.) E->F

Figure 2: A generalized experimental workflow.

Conclusion

This compound is a robust and highly effective building block for the synthesis of diverse libraries of C3-functionalized indazoles. Its utility in cornerstone reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allows for the predictable and efficient introduction of aryl, amino, and alkynyl moieties. The protocols and insights provided herein are designed to empower researchers to confidently employ this reagent in the pursuit of novel chemical entities for drug discovery and materials science.

References

  • Chemsrc. (2025). 3-bromo-1-methyl-7-nitro-indazole | CAS#:74209-37-3. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-1-methyl-1H-indole. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Unknown. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Retrieved from [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Retrieved from [Link]

  • ScienceDirect. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from [Link]

  • NIH. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • Thieme. (n.d.). Previous discussion of the synthesis and chemical reactivity of 1H-indazoles. Retrieved from [Link]

  • NIH. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]

  • Pearson. (n.d.). When 3-bromo-1-methylcyclohexene undergoes solvolysis in hot etha.... Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Sonogashira Cross-Coupling of 3-Bromo-1,2-diones: An Access to 3-Alkynyl-1,2-diones. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling of 3-bromo-2-imidazo[1,2-b]pyridazine 39. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Techemi. (n.d.). The Crucial Role of Indazole Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]

  • NIH. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 3-bromo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical assistance for the purification of 3-bromo-1-methyl-1H-indazole using column chromatography. It is designed for researchers in synthetic chemistry and drug development, offering practical solutions to common challenges encountered during this critical purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound?

A: Silica gel is the most widely used stationary phase for the purification of indazole derivatives, including this compound.[1][2] Its polarity is well-suited for separating the target compound from common non-polar and highly polar impurities. Standard flash-grade silica gel (40-63 µm particle size) is typically effective.

Q2: How do I select an appropriate mobile phase (eluent)?

A: The selection of the mobile phase is critical and should always be guided by prior analysis using Thin Layer Chromatography (TLC).[3] Start by testing various solvent systems of differing polarities. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane. The goal is to find a system where the this compound has an Rf (retention factor) value between 0.2 and 0.4, ensuring good separation from impurities.

Q3: What are the most likely impurities I will encounter?

A: Impurities can originate from the synthetic route used.[4] Common impurities include:

  • Unreacted Starting Materials: Such as 1-methyl-1H-indazole.

  • Regioisomers: Depending on the synthetic conditions, isomers like 3-bromo-2-methyl-1H-indazole can form. The choice of base and solvent during N-methylation significantly impacts the N1:N2 ratio.[5]

  • Over-brominated Species: Side reactions can lead to the formation of di-bromo or poly-brominated indazoles.[1][4]

  • Residual Reagents and Solvents: Trace amounts of reagents or solvents from the reaction or workup steps may be present.[4]

Q4: My compound appears to be degrading on the silica gel column. What should I do?

A: Indazoles can sometimes be sensitive to the acidic nature of standard silica gel.[6] First, confirm instability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear. If degradation is confirmed, you can deactivate the silica gel by adding 1-2% triethylamine (NEt₃) or ammonia to your mobile phase.[7] Alternatively, for very sensitive compounds, consider using a different stationary phase like alumina (neutral or basic) or Florisil.[6]

Q5: How can I assess the purity of my fractions and the final product?

A: The purity of the collected fractions and the final combined product should be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and reliable methods.[8] TLC can be used for a quick assessment of which fractions to combine. A melting point analysis can also provide a preliminary indication of purity.[8]

Troubleshooting Guide for Column Chromatography

This section addresses specific issues you may encounter during the purification process.

Problem Potential Causes Solutions & Explanations
Poor Separation (Co-elution of product and impurities)1. Incorrect Mobile Phase Polarity: The eluent may be too polar, causing all compounds to move too quickly, or not polar enough, resulting in broad, overlapping bands. 2. Column Overloading: Too much crude material was loaded onto the column for its size. 3. Poor Column Packing: The column was not packed uniformly, leading to channeling. 4. Sample Dissolved in a Too-Strong Solvent: Loading the sample in a solvent significantly more polar than the mobile phase will cause band distortion.1. Optimize Mobile Phase: Re-evaluate your solvent system with TLC. Aim for a ΔRf of at least 0.2 between your product and the nearest impurity. Consider using a gradient elution, starting with a less polar mixture and gradually increasing polarity. 2. Reduce Sample Load: A general rule is to load 1-5% of the silica gel mass (e.g., 1-5 g of crude material for 100 g of silica). 3. Repack the Column: Ensure the silica slurry is homogeneous and allowed to settle without voids. Gently tap the column while packing to encourage even distribution. 4. Use a Weaker Loading Solvent: Dissolve the sample in the minimum amount of the initial mobile phase or a slightly less polar solvent. If solubility is an issue, use the dry loading method.[9]
Product Tailing (Fractions are never "clean" and the product elutes over a large volume)1. Interaction with Acidic Silica: The nitrogen atoms in the indazole ring can interact with acidic silanol groups on the silica surface, causing streaking. 2. Mobile Phase Too Weak: The eluent is not polar enough to effectively move the compound down the column, leading to a long, trailing band.1. Add a Basic Modifier: Incorporate a small amount (0.5-2%) of triethylamine or a few drops of aqueous ammonia into your mobile phase to neutralize the acidic sites on the silica.[7] 2. Increase Eluent Polarity: Once the product begins to elute, you can sometimes gradually increase the percentage of the polar solvent to accelerate its movement and sharpen the band.[6]
Compound is "Stuck" on the Column (Product does not elute)1. Compound is Highly Polar: The chosen mobile phase is not strong enough to elute the compound. 2. Decomposition/Irreversible Adsorption: The compound has degraded or is bound too strongly to the stationary phase.[6]1. Use a Stronger Eluent: If your product has not eluted with your planned solvent system, you can flush the column with a much more polar solvent, such as 5-10% methanol in dichloromethane, to recover it. 2. Test for Stability: Before your next attempt, test the compound's stability on a TLC plate.[6] If it decomposes, consider using deactivated silica, alumina, or reverse-phase chromatography.
Low Yield/Recovery 1. Compound Degradation: As mentioned above, the compound may not be stable to the stationary phase. 2. Product is Volatile: The product may be lost during the concentration of fractions on a rotary evaporator. 3. Incomplete Elution: Some of the product may have remained on the column.1. Confirm Stability and Deactivate Silica: See solutions for "Compound is 'Stuck'". 2. Careful Evaporation: Use lower temperatures and pressures during solvent removal. Avoid evaporating fractions to complete dryness if possible.[10] 3. Flush the Column: After collecting your main fractions, flush the column with a very polar solvent to ensure all material has been recovered.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common column chromatography issues.

TroubleshootingWorkflow start Problem Observed poor_sep Poor Separation start->poor_sep tailing Peak Tailing start->tailing no_elution No Elution start->no_elution low_yield Low Yield start->low_yield cause_ps1 Wrong Eluent? poor_sep->cause_ps1 Check Polarity cause_t1 Acidic Silica? tailing->cause_t1 cause_ne1 Compound Polar? no_elution->cause_ne1 cause_ly1 Degradation? low_yield->cause_ly1 cause_ps2 Overloaded? cause_ps1->cause_ps2 No sol_ps1 Optimize on TLC Use Gradient cause_ps1->sol_ps1 Yes sol_ps2 Reduce Sample Load cause_ps2->sol_ps2 Yes sol_t1 Add NEt3 or NH3 to Eluent cause_t1->sol_t1 Likely cause_ne2 Decomposition? cause_ne1->cause_ne2 No sol_ne1 Flush with MeOH/DCM cause_ne1->sol_ne1 Yes sol_ne2 Test Stability Use Alumina cause_ne2->sol_ne2 Yes cause_ly2 Volatile? cause_ly1->cause_ly2 No sol_ly1 Deactivate Silica cause_ly1->sol_ly1 Yes sol_ly2 Careful Evaporation cause_ly2->sol_ly2 Yes

Caption: Troubleshooting workflow for common column chromatography issues.

Experimental Protocol: Flash Column Chromatography

This section provides a generalized, step-by-step protocol for the purification of this compound.

1. Preparation of the Mobile Phase and TLC Analysis:

  • Prepare stock solutions of potential mobile phase systems (e.g., 10%, 20%, 30% Ethyl Acetate in Hexane).

  • Run TLC plates with your crude material in these systems to determine the optimal eluent composition (aim for Rf ≈ 0.3 for the product). This is the most critical step for a successful separation.[3]

2. Column Packing (Slurry Method):

  • Select an appropriately sized column for your sample amount.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase. The consistency should be like a thin milkshake, not a thick paste.

  • With the column's stopcock closed, pour the slurry into the column.

  • Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure the silica packs down into a uniform bed without cracks or air bubbles.

  • Add a thin layer of sand (approx. 0.5 cm) on top of the silica bed to prevent it from being disturbed during solvent and sample addition.

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in the minimum amount of the mobile phase or a less polar solvent (e.g., dichloromethane).[9] Using a pipette, carefully add the solution to the top of the sand layer. Open the stopcock and allow the sample to absorb onto the silica bed.

  • Dry Loading (Recommended for poorly soluble compounds): Dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone) in a round-bottom flask. Add a small amount of silica gel (2-3 times the mass of your crude product).[9] Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of the sand layer in your column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate. A flow rate that is too fast reduces equilibration time, while a flow rate that is too slow can lead to band broadening due to diffusion.[9]

  • Begin collecting fractions in test tubes or vials.

  • Monitor the elution process by spotting fractions onto TLC plates.

5. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions into a pre-weighed flask.

  • Remove the solvent using a rotary evaporator.[10]

  • Place the flask under high vacuum to remove any residual solvent.

  • Determine the yield and confirm the purity and identity of the final product using techniques like NMR, LC-MS, or melting point.[8]

References

  • BenchChem. (2025). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Bromo-indazole.
  • Katarzyna, W. et al. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
  • Restek. (n.d.). GC Troubleshooting Guide.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of Indazole Derivatives.
  • PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole.
  • BenchChem. (2025). 3-Bromo-6-(trifluoromethyl)-1H-indazole stability and degradation pathways.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Bromo-6-(trifluoromethyl)-1H-indazole.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • ResearchGate. (2013). What is a good way to select mobile phase in chromatography?.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine.
  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Royal Society of Chemistry. (2014). Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling.
  • Organic Syntheses. (n.d.). Procedure for 3,5-Dibromo-2-pyrone.
  • ResearchGate. (2019). How to purify a synthetic compound without TLC and Column chromatography?.
  • Journal of Organic Chemistry. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • BenchChem. (2025). Technical Support Center: Optimizing N-methylation of 6-bromo-1H-indazole.

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Technical Support Center: Recrystallization of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of substituted indazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of recrystallizing these important heterocyclic compounds. My aim is to provide not just protocols, but a deeper understanding of the principles at play, empowering you to troubleshoot effectively and optimize your purification strategies.

Substituted indazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their purification is a critical step in any synthetic workflow, directly impacting the quality, efficacy, and safety of the final compound. Recrystallization, while a powerful and widely used technique, can present unique challenges with this class of molecules due to their diverse substitution patterns and resulting physicochemical properties.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It moves from foundational concepts to specific, complex problems you might encounter at the bench.

I. Fundamentals of Recrystallization for Indazoles

Q1: What is the core principle of recrystallization and how does it apply to substituted indazoles?

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a specific solvent at varying temperatures.[2][3] The ideal scenario for a substituted indazole is to find a solvent where it is highly soluble at an elevated temperature but sparingly soluble at a lower temperature.[4][5] Conversely, the impurities should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor") or insoluble in the hot solvent (allowing for removal by hot filtration).[4][6]

The diverse nature of substituents on the indazole ring (e.g., alkyl, aryl, ester, carboxylic acid groups) significantly influences the molecule's polarity and, consequently, its solubility in different solvents.[7][8] Therefore, a one-size-fits-all approach to solvent selection is rarely effective.

Q2: How do I choose the right solvent system for my substituted indazole?

The selection of an appropriate solvent is the most critical step in a successful recrystallization.[4] A systematic approach involving small-scale solubility tests is highly recommended.[5]

Single Solvent Systems: For many substituted indazoles, single solvents can be effective. Ethanol is a commonly used solvent for the recrystallization of some indazole derivatives.[9] Other common solvents to consider, spanning a range of polarities, include ethyl acetate, isopropanol, acetone, and toluene.[10]

Mixed Solvent Systems (Solvent-Antisolvent): Often, a single solvent does not provide the ideal solubility profile. In such cases, a mixed solvent system is employed.[4][5] This typically involves dissolving the indazole in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent or "antisolvent" (in which it is insoluble) until the solution becomes turbid.[11] Gentle heating to redissolve the solid followed by slow cooling can then induce crystallization.

A particularly relevant strategy for substituted indazoles, especially for separating N1 and N2 isomers, is the use of mixed solvents containing water.[12][13] Mixtures of acetone/water, ethanol/water, or methanol/water can exploit the differential solubilities of the isomers to achieve high purity.[12] A patent for separating substituted indazole isomers suggests that volume ratios of the organic solvent to water can range from 3:1 to 2:5.[12]

Table 1: Common Solvents and Solvent Pairs for Recrystallization

Solvent SystemPolarityBoiling Point (°C)Notes
EthanolPolar78Often a good starting point for moderately polar indazoles.[9]
Ethyl AcetateMedium77Effective for a range of polarities.
Hexane/Ethyl AcetateNon-polar/Medium69 / 77A common pair for less polar compounds.[14]
Acetone/WaterPolar56 / 100Useful for polar indazoles and isomer separation.[12][15]
Ethanol/WaterPolarVariableA versatile system for adjusting polarity.[5][15]
Methanol/WaterPolarVariableAnother common pair for polar compounds.[15]
TolueneNon-polar111Suitable for less polar indazoles.

II. Troubleshooting Common Recrystallization Problems

This section addresses specific issues that frequently arise during the recrystallization of substituted indazoles.

Scenario 1: My substituted indazole "oils out" instead of forming crystals.

Question: I've dissolved my compound in a hot solvent, but upon cooling, it separates as an oily liquid instead of solid crystals. What's happening and how can I fix it?

Answer: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[16] This is problematic because the oil droplets can trap impurities, defeating the purpose of recrystallization.[17][18]

Causality:

  • Melting Point Depression: The melting point of your indazole derivative may be lower than the temperature of the solution when it becomes supersaturated.[17] This can be due to the inherent properties of the compound or the presence of significant impurities that lower the melting point.[17][18]

  • High Solute Concentration: The concentration of your compound in the solution might be too high, leading to supersaturation at a temperature above its melting point.[10]

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as an oil.[10][11]

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the concentration.[10][17]

  • Slow Down the Cooling Rate: Allow the flask to cool to room temperature slowly by insulating it (e.g., placing it in a beaker of warm water or covering it with glass wool).[10] Avoid placing it directly in an ice bath.

  • Change the Solvent System: If the problem persists, the chosen solvent's boiling point may be too high. Select a solvent with a lower boiling point.[10] Alternatively, if using a mixed solvent system, try adjusting the ratio of the "good" solvent to the "poor" solvent.

  • Induce Crystallization at a Higher Temperature: Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal (if available) just as the solution starts to cool. This can provide nucleation sites and encourage crystal formation before the temperature drops to the point of oiling out.[10]

Scenario 2: I'm getting a very low recovery of my purified indazole.

Question: After recrystallization, my yield is significantly lower than expected. What are the common causes of poor recovery?

Answer: While some loss of product is inherent to the recrystallization process, a very low yield indicates a correctable issue in your procedure.[19][20]

Causality:

  • Using Too Much Solvent: The most common reason for low recovery is adding an excessive amount of solvent.[17][19] This keeps a larger portion of your compound dissolved in the mother liquor even after cooling.[17][19]

  • Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, your compound might crystallize prematurely on the filter paper or in the funnel stem.[6]

  • Insufficient Cooling: Not cooling the solution to a low enough temperature will result in less product crystallizing out.

  • Washing with Too Much or Warm Solvent: Washing the collected crystals with an excessive amount of cold solvent, or with solvent that is not adequately chilled, can redissolve some of your product.[19]

Troubleshooting Protocol:

  • Minimize Solvent Usage: Use the minimum amount of near-boiling solvent necessary to fully dissolve your compound.[19]

  • Optimize Hot Filtration: To prevent premature crystallization during hot filtration, use a stemless funnel and preheat the filtration apparatus (funnel and receiving flask) with hot solvent.[6][10]

  • Maximize Crystal Formation: After slow cooling to room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Proper Washing Technique: Wash the collected crystals with a minimal amount of ice-cold solvent.[10][19]

  • Recover a Second Crop: If the initial yield is low, you can try to recover more product by concentrating the mother liquor (boiling off some of the solvent) and cooling it again to obtain a second crop of crystals.[10] Be aware that this second crop may be less pure than the first.

Scenario 3: No crystals are forming, even after cooling.

Question: My solution has cooled completely, but no crystals have appeared. What should I do?

Answer: This is often due to the formation of a supersaturated solution where nucleation has not been initiated.[10][19]

Causality:

  • Supersaturation: The solution holds more dissolved solute than it normally would at that temperature, and there are no nucleation sites for crystal growth to begin.[19]

  • Solution is Not Saturated: It's also possible that too much solvent was used initially, and the solution is not actually saturated at the lower temperature.

Troubleshooting Protocol:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's meniscus. The microscopic scratches on the glass can provide nucleation sites.[10][19]

    • Seed Crystals: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[17][19] This provides a template for further crystal growth.

  • Concentrate the Solution: If nucleation techniques fail, it's likely the solution is too dilute. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[10][17]

  • Add an Antisolvent: If you are using a single solvent system, you can try adding a miscible "antisolvent" dropwise until the solution becomes cloudy, then warm to redissolve and cool again.[10]

Scenario 4: The purified indazole is still colored or contains visible impurities.

Question: My recrystallized product is not the expected color, or I can see that it is not pure. How can I remove these persistent impurities?

Answer: This indicates that the chosen solvent system is not effectively separating the impurities from your desired compound.

Causality:

  • Similar Solubility Profiles: The impurity may have solubility characteristics very similar to your indazole derivative in the chosen solvent.[10]

  • Rapid Crystal Growth: If crystals form too quickly, impurities can become trapped within the crystal lattice.[3][17]

  • Colored Impurities: Some reactions produce highly colored, often polymeric, side products that can be difficult to remove.

Troubleshooting Protocol:

  • Use Activated Charcoal: For colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration.[10][17] The charcoal will adsorb the colored compounds. Use it sparingly, as it can also adsorb your product.[17]

  • Ensure Slow Cooling: A slower cooling rate allows for more selective crystallization, reducing the chances of trapping impurities.[10]

  • Perform a Second Recrystallization: A second recrystallization, possibly with a different solvent system, is often necessary to achieve high purity.

  • Consider Alternative Purification: If recrystallization fails to remove a persistent impurity, you may need to consider another purification technique, such as column chromatography, before the final recrystallization step.

III. Visualizing the Workflow

To better illustrate the decision-making process in recrystallization, the following diagrams outline the general procedure and a troubleshooting pathway.

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_outcome Outcome start Start with Crude Substituted Indazole solvent_select Select Solvent System (Single or Mixed) start->solvent_select dissolve Dissolve in Minimum Hot Solvent solvent_select->dissolve hot_filt Hot Filtration (if insoluble impurities) dissolve->hot_filt cool Slow Cooling (Room Temp -> Ice Bath) dissolve->cool:n No Insoluble Impurities hot_filt->cool Yes collect Collect Crystals (Vacuum Filtration) cool->collect wash_dry Wash with Ice-Cold Solvent & Dry collect->wash_dry end Pure Crystalline Product wash_dry->end

Caption: General workflow for the recrystallization of substituted indazoles.

Troubleshooting_Tree start Problem Encountered During Recrystallization oiling_out Oiling Out? start->oiling_out low_yield Low Yield? oiling_out->low_yield No sol_oil Reheat, add more solvent. Cool slowly. Change solvent. oiling_out->sol_oil Yes no_crystals No Crystals Formed? low_yield->no_crystals No sol_yield Use less solvent. Ensure complete cooling. Minimize wash volume. low_yield->sol_yield Yes impure_product Product Impure? no_crystals->impure_product No sol_nocrys Scratch flask. Add seed crystal. Concentrate solution. no_crystals->sol_nocrys Yes sol_impure Cool slower. Use activated charcoal. Re-recrystallize. impure_product->sol_impure Yes

Caption: Troubleshooting decision tree for common recrystallization issues.

IV. Concluding Remarks

The successful recrystallization of substituted indazoles is an art guided by scientific principles. It requires careful observation, a systematic approach to solvent selection, and a logical troubleshooting process. By understanding the "why" behind each step and potential failure mode, you can move beyond simple protocol-following to intelligently designing and optimizing your purification strategies. This guide serves as a starting point; meticulous record-keeping of solvent systems and outcomes for your specific indazole derivatives will build an invaluable knowledge base for future success.

V. References

  • Vertex AI Search. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. Retrieved December 31, 2025, from

  • Vertex AI Search. (n.d.). Recrystallization. Retrieved December 31, 2025, from

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers. Retrieved December 31, 2025, from

  • Vertex AI Search. (n.d.). Crystallization. Retrieved December 31, 2025, from

  • Google Patents. (n.d.). US2982771A - Purification of heterocyclic organic nitrogen compounds. Retrieved December 31, 2025, from

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved December 31, 2025, from

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved December 31, 2025, from

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved December 31, 2025, from

  • Google Patents. (n.d.). WO2009106980A2 - Indazole derivatives. Retrieved December 31, 2025, from

  • Journal of Chemical Health Risks. (2025, February 20). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Retrieved December 31, 2025, from

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved December 31, 2025, from

  • Vertex AI Search. (n.d.). recrystallization.pdf. Retrieved December 31, 2025, from

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved December 31, 2025, from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved December 31, 2025, from

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved December 31, 2025, from _

  • National Institutes of Health. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC. Retrieved December 31, 2025, from

  • Benchchem. (n.d.). Optimization of Recrystallization for High Purity 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde. Retrieved December 31, 2025, from

  • Vernier. (n.d.). Recrystallization > Experiment 2 from Organic Chemistry with Vernier. Retrieved December 31, 2025, from

  • Benchchem. (n.d.). Technical Support Center: Optimization of Solvent Systems for Indazole Derivative Synthesis. Retrieved December 31, 2025, from

  • Benchchem. (n.d.). Technical Support Center: Crystallization of Substituted Oxazoles. Retrieved December 31, 2025, from

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. PubMed Central. Retrieved December 31, 2025, from

  • Chemistry LibreTexts. (2022, April 7). 3.4D: The Unavoidable Loss of Recovery. Retrieved December 31, 2025, from

Sources

How to store 3-bromo-1-methyl-1H-indazole for long-term stability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-bromo-1-methyl-1H-indazole (CAS: 326474-67-3). This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this valuable heterocyclic building block. As a halogenated indazole derivative, its stability is paramount for reproducible experimental outcomes. This guide provides field-proven insights and scientifically-grounded protocols to address common storage and handling challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the day-to-day handling and storage of this compound.

Q1: What are the ideal conditions for the long-term storage of this compound?

For optimal long-term stability, this compound, a solid with a melting point of 35-40 °C, should be stored at 2-8°C (refrigerated) .[1] The compound should be kept in a tightly sealed container, protected from light and moisture. For periods extending beyond a year or for use as an analytical standard, storage under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended to prevent slow oxidative degradation.

Q2: What are the primary factors that cause this compound to degrade?

The stability of this compound, like many bromo-substituted heterocycles, can be compromised by several environmental factors:

  • Moisture: The presence of water can facilitate hydrolysis, although this is generally slow for aryl bromides. More significantly, moisture can act as a medium for other degradative reactions.

  • Light (Photolysis): Exposure to UV light can induce homolytic cleavage of the carbon-bromine (C-Br) bond.[2] This generates radical intermediates that can lead to a cascade of unpredictable side reactions and sample discoloration.

  • Heat (Thermal Stress): While the compound is a solid at room temperature, elevated temperatures can increase the rate of any potential decomposition pathway.[2] Storing above its melting point for extended periods is not advised.

  • Air (Oxidation): The indazole ring system can be susceptible to slow oxidation over time. This process is often accelerated by the presence of light and trace metal impurities.

Q3: What is the best type of container for storing this compound?

The ideal container is an amber glass vial or bottle with a polytetrafluoroethylene (PTFE)-lined cap .

  • Amber Glass: This material effectively blocks UV and visible light, directly mitigating the risk of photolytic degradation.[3]

  • PTFE-Lined Cap: The PTFE liner provides a highly inert, non-reactive seal that prevents both moisture ingress and chemical leaching from the cap material itself. The tight seal is crucial for maintaining a dry, and if necessary, inert atmosphere.[4]

Q4: Is it necessary to store this compound under an inert atmosphere?

For routine use within several months, storage in a tightly sealed amber vial inside a desiccator or refrigerator is generally sufficient. However, for long-term archival storage (12+ months) or if the compound is used for highly sensitive applications (e.g., quantitative analysis, catalyst screening), an inert atmosphere is a critical best practice. It minimizes the risk of oxidative degradation, ensuring the highest possible purity is maintained over time.

Storage Conditions Summary
Parameter Short-Term Storage (< 6 months) Long-Term Storage (> 6 months) Rationale
Temperature Room Temperature (in a desiccator) or 2-8°C2-8°C (Recommended) [1]Reduces kinetic rate of degradation pathways.
Atmosphere Dry Air (via desiccator)Inert Gas (Argon or Nitrogen) Prevents slow oxidation of the indazole ring.
Light Protect from light (Amber vial)Protect from light (Amber vial)Prevents photolytic cleavage of the C-Br bond.[2]
Container Tightly sealed amber glass vialTightly sealed amber glass vial with PTFE-lined capProvides protection from light and moisture; ensures an inert seal.
Troubleshooting Guide

This section provides solutions to specific issues that may arise during the storage and handling of this compound.

Q1: I opened my vial of this compound, and the solid, which was once off-white, now has a distinct yellow or brownish tint. What could have caused this?

A color change is a common visual indicator of chemical degradation. This is most likely due to minor photodecomposition or oxidation .

  • Causality: Even brief or repeated exposure to ambient laboratory light and air during weighing can, over time, generate a small population of chromophoric (colored) impurities. While the bulk sample may still be largely intact, these highly colored species can be visually prominent.

  • Recommended Action:

    • Assess Purity: Before use, verify the compound's purity using an appropriate analytical method, such as HPLC-UV, LC-MS, or ¹H NMR.

    • Consider Purification: If significant impurities are detected (>2-3%), purification by recrystallization or column chromatography may be necessary for sensitive applications.

    • Implement Better Storage: Immediately transfer the remaining material to a fresh, dry amber vial, flush with an inert gas like argon, seal tightly, and store in a refrigerator as per the long-term storage protocol.

Q2: My LC-MS analysis of a stored sample shows a new peak with a mass corresponding to the loss of bromine (M-Br+H). What is this impurity?

This impurity is likely 1-methyl-1H-indazole , the product of a de-bromination reaction.

  • Causality: Reductive dehalogenation can occur over long periods, potentially catalyzed by trace metal impurities, light, or interaction with certain storage materials. It is a known degradation pathway for aryl halides.

  • Recommended Action:

    • Quantify the Impurity: Determine the relative percentage of the de-brominated species. For many synthetic applications, a small percentage (<5%) may be tolerable. For applications requiring high purity, the material should be repurified.

    • Review Handling Procedures: Ensure that spatulas and other tools are clean and that the compound is not exposed to reactive materials or surfaces during handling.

Q3: The solubility of my compound in organic solvents seems to have decreased over time. It's not dissolving as readily as a fresh batch. Why?

Decreased solubility can suggest the formation of insoluble degradation products or, in rare cases, polymerization.

  • Causality: Over time, minor degradation products can form that may be less soluble than the parent compound. If the compound was exposed to moisture and then dried, it could also lead to changes in its crystalline form, affecting the dissolution rate.

  • Recommended Action:

    • Analytical Confirmation: Use ¹H NMR to check for the presence of broad signals or baseline distortions that might suggest polymeric material or a complex mixture of insoluble impurities.

    • Gentle Warming/Sonication: Try gently warming the solvent or using an ultrasonic bath to aid dissolution.

    • Filtration: If insoluble particulates are visible, dissolve the material in a suitable solvent (e.g., dichloromethane or ethyl acetate), filter the solution through a 0.45 µm PTFE syringe filter to remove the insoluble matter, and then remove the solvent under reduced pressure. Re-confirm the purity of the soluble fraction before use.

Experimental Protocols
Protocol 1: Long-Term Storage and Aliquoting

This protocol describes the best practice for preparing a newly received bottle of this compound for long-term storage and use.

Objective: To properly aliquot and store the compound to maximize its shelf-life and prevent contamination of the bulk supply.

Materials:

  • Stock bottle of this compound

  • Multiple small (1-5 g capacity) amber glass vials with PTFE-lined caps

  • Analytical balance

  • Spatula

  • Glove box or glove bag with an inert atmosphere (Argon or Nitrogen)

  • Labeling materials

Procedure:

  • Prepare the Environment: Perform all aliquoting operations in an area with low ambient light. For optimal results, use a glove box or glove bag that has been purged with dry nitrogen or argon to create an inert and dry atmosphere.

  • Pre-label Vials: Clearly label each new vial with the compound name, CAS number, lot number, aliquot amount, and date.

  • Weigh Aliquots: Tare a pre-labeled vial on the balance. Carefully transfer the desired amount of this compound from the main stock bottle into the vial. Work quickly to minimize exposure to the atmosphere if not in a glove box.

  • Inert Gas Purge: Once the aliquot is weighed, flush the headspace of the vial with a gentle stream of nitrogen or argon for 10-15 seconds.

  • Seal Tightly: Immediately and securely fasten the PTFE-lined cap onto the vial.

  • Seal Stock Bottle: After taking the required amount, flush the headspace of the main stock bottle with inert gas and seal it tightly.

  • Store: Place the newly created aliquots and the main stock bottle in a designated refrigerator at 2-8°C. Use the smaller aliquots for routine experiments to avoid repeatedly opening the main stock bottle.

Visual Decision Guide
Diagram 1: Storage Protocol Decision Tree

This diagram provides a logical workflow for selecting the appropriate storage conditions for this compound based on experimental needs and available resources.

StorageDecisionTree cluster_duration Step 1: Determine Storage Duration cluster_short_term Short-Term Path cluster_long_term Long-Term / High-Purity Path start Start: Receive/Synthesize This compound duration_q Intended Storage Duration? start->duration_q short_term_storage Store at Room Temperature (15-25°C) duration_q->short_term_storage < 6 Months long_term_storage Store in Refrigerator (2-8°C) duration_q->long_term_storage > 6 Months or Analytical Standard desiccator Place in a sealed desiccator with active desiccant. short_term_storage->desiccator amber_vial_short Use tightly sealed amber glass vial. desiccator->amber_vial_short inert_q Inert Atmosphere Available? long_term_storage->inert_q inert_yes Aliquot, flush with Ar/N₂, use PTFE-lined cap. inert_q->inert_yes Yes inert_no Use PTFE-lined cap, seal tightly with parafilm, place in desiccator inside fridge. inert_q->inert_no No

Caption: Decision tree for selecting the correct storage protocol.

References
  • ChemicalBook. (2025-07-19). This compound - Safety Data Sheet.
  • BenchChem. (2025). 3-Bromo-6-(trifluoromethyl)-1H-indazole stability and degradation pathways.
  • Sigma-Aldrich. 3-Bromo-1-methylindazole 97%. (Product Page).
  • BLD Pharm. 3-Bromo-1H-indazole. (Product Page).
  • Acros Organics. (2012-05-08). 6-Bromo-1-methyl-1H-indazole - SAFETY DATA SHEET.
  • Echemi. Buy 1H-Indazole-3-carboxylic acid, 6-bromo-1-methyl. (Product Page).
  • BenchChem. (2025). Technical Support Center: Stability of Bromo-Organic Compounds in Reactions.
  • Louisiana State University. Chemical Storage Guidelines.

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Technical Support Center: Optimizing Suzuki Coupling for 3-Bromoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-bromoindazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this important transformation. We provide field-proven insights and systematic troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction conditions and achieve high yields.

Frequently Asked Questions (FAQs)

Q1: Why can 3-bromoindazoles be particularly challenging substrates for Suzuki coupling?

A1: The difficulty with 3-bromoindazoles stems primarily from the presence of the nitrogen-rich heterocyclic core. The unprotected N-H group in the pyrazole ring can act as a ligand for the palladium catalyst. This can lead to catalyst inhibition or the formation of inactive palladium complexes, ultimately lowering the reaction yield.[1] Furthermore, these heterocycles can be prone to undesired side reactions under standard coupling conditions.

Q2: What is the best palladium source and ligand combination to start with for coupling 3-bromoindazoles?

A2: While traditional catalysts like Pd(PPh₃)₄ can work, modern catalyst systems are often more robust and efficient for challenging substrates like indazoles.

  • Buchwald Ligands: Bulky, electron-rich biaryl phosphine ligands such as SPhos and XPhos are excellent starting points.[1] They accelerate both the oxidative addition and reductive elimination steps and are effective for coupling less reactive aryl halides.[2][3] Using a pre-formed complex (precatalyst) like XPhos Pd G2 or G3 can ensure the efficient generation of the active Pd(0) species.[1][3]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), have emerged as powerful alternatives to phosphines.[2] They are often more thermally stable and can be highly effective for coupling electron-rich or sterically hindered substrates. PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) is a commercially available, air-stable precatalyst that shows high reactivity for coupling aryl chlorides and other challenging partners.[4][5][6] The strong electron-donating ability of NHC ligands enhances the rate of oxidative addition.[7]

For initial screening, we recommend trying a second-generation Buchwald precatalyst (e.g., XPhos Pd G2) and an NHC-based precatalyst (e.g., Pd-PEPPSI-IPr) to quickly identify the most promising ligand class for your specific substrate.

Q3: How do I select the optimal base and solvent for the reaction?

A3: The base and solvent are critical and work in concert. The base activates the organoboron species, facilitating the key transmetalation step.[8]

  • Bases: Potassium phosphate (K₃PO₄) is often a superior choice for nitrogen-containing heterocycles, providing excellent yields where other bases might fail.[1] Potassium carbonate (K₂CO₃) is a common and effective alternative.[4][9] For base-sensitive functional groups, milder bases like potassium fluoride (KF) can be used, although this may slow the reaction rate.[8][10]

  • Solvents: A mixture of an organic solvent and water is standard. The water is crucial for dissolving inorganic bases like K₃PO₄ or K₂CO₃.[11][12] Common and effective solvent systems include 1,4-dioxane/water, THF/water, or toluene/water, typically in a 4:1 or 5:1 ratio.[1][2][9] While water is beneficial, an excessive amount can promote undesired protodeboronation of the boronic acid.[12]

A reliable starting point is K₃PO₄ (2.0 equivalents) in a 4:1 mixture of 1,4-dioxane and water.[1]

Q4: Should I use a boronic acid, a boronate ester (e.g., pinacol ester), or a trifluoroborate salt?

A4: The choice of boron reagent impacts stability and reactivity.

  • Boronic Acids: These are the most common coupling partners due to their commercial availability.[2] However, they can be susceptible to protodeboronation, especially electron-deficient or heteroaromatic boronic acids, under harsh conditions.[4]

  • Boronate Esters (e.g., BPin): Pinacol esters are more stable than their corresponding boronic acids and are less prone to protodeboronation. They are an excellent choice if your boronic acid is proving unstable.

  • Potassium Aryltrifluoroborate Salts (BF₃K): These salts are highly stable, crystalline solids that are easy to handle and are resistant to protodeboronation.[2] They slowly hydrolyze in situ to generate the active boronic acid under the reaction conditions.

If you observe significant protodeboronation with a boronic acid, switching to the corresponding pinacol ester or trifluoroborate salt is a highly recommended strategy.

Troubleshooting Guide

Problem 1: My reaction shows low or no conversion of the 3-bromoindazole.

  • Question: Have you ensured your catalyst is active and the reaction is truly anaerobic?

    • Analysis: The active Pd(0) species is sensitive to oxygen. Incomplete degassing can lead to catalyst oxidation and deactivation.[13] Palladium precatalysts, especially Pd(II) sources like Pd(OAc)₂, can degrade over time.[14]

    • Solution:

      • Degas Thoroughly: Before adding the catalyst, thoroughly degas the solvent mixture by bubbling an inert gas (Argon or Nitrogen) through it for at least 30 minutes or by using several freeze-pump-thaw cycles.[9][15]

      • Use a Precatalyst: Employ a modern, air-stable precatalyst (e.g., Buchwald G3 precatalysts or PEPPSI-type catalysts) to ensure reliable generation of the active Pd(0) catalyst.[1][3][5]

      • Increase Temperature: If oxidative addition is the rate-determining step, increasing the reaction temperature (e.g., from 80°C to 100°C) can significantly improve the reaction rate.[1][16]

  • Question: Could the indazole itself be inhibiting the catalyst?

    • Analysis: As mentioned in the FAQs, the unprotected N-H of the indazole can coordinate to the palladium center, forming off-cycle, inactive species that stall the reaction.[1]

    • Solution:

      • Select a Robust Ligand: Bulky ligands like XPhos or NHCs (IPr) can create a sterically hindered environment around the palladium center, which can disfavor the binding of the indazole nitrogen and maintain catalytic activity.[1]

      • Consider N-Protection: If other methods fail, protecting the indazole nitrogen (e.g., with a SEM or Boc group) will eliminate this inhibition pathway. This adds synthetic steps but can be a definitive solution for particularly stubborn substrates.

Problem 2: I'm getting a high yield of the debrominated indazole byproduct.

  • Question: Are your reaction conditions too harsh?

    • Analysis: Hydrodehalogenation (debromination) is a common side reaction where the bromine atom is replaced by hydrogen.[17] This can be promoted by high temperatures, overly electron-rich ligands, or certain bases.

    • Solution:

      • Lower the Temperature: Reduce the reaction temperature in 10°C increments. A lower temperature can often disfavor the debromination pathway relative to the desired cross-coupling.

      • Change the Base: Switch to a milder base. For example, if you are using a strong base like Cs₂CO₃ or KOtBu, try switching to K₃PO₄ or K₂CO₃.

      • Screen Ligands: While electron-rich ligands are good for oxidative addition, an excessively electron-rich environment can sometimes promote side reactions. If using a very electron-rich Buchwald ligand, consider screening a slightly less donating one or an NHC ligand.

Problem 3: My main byproduct comes from protodeboronation of my boronic acid.

  • Question: Is your boronic acid stable under the reaction conditions?

    • Analysis: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often accelerated by high temperatures, extended reaction times, and the presence of water with a strong base.[3][4]

    • Solution:

      • Use a Milder Base: Switch from a strong base to a milder one like K₂CO₃ or KF.[8]

      • Shorten Reaction Time: Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize exposure of the boronic acid to the reaction conditions.

      • Use a More Stable Boron Reagent: As detailed in FAQ 4, switch to the corresponding pinacol ester (BPin) or potassium trifluoroborate salt (BF₃K) to dramatically increase stability.[2]

Problem 4: I am observing significant homocoupling of my boronic acid.

  • Question: Is there oxygen present in your reaction?

    • Analysis: The formation of a biaryl product derived from the boronic acid coupling with itself is almost always a sign of oxygen contamination in the reaction vessel.

    • Solution:

      • Improve Degassing: Ensure your degassing procedure is rigorous. Sparge the solvent with an inert gas for an extended period (30-60 minutes) and maintain a positive pressure of inert gas throughout the reaction.[3][13]

      • Check Reagent Purity: Ensure all reagents, especially the solvent and base, are of high purity and handled under inert conditions.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The mechanism involves three key steps: oxidative addition of the palladium into the C-Br bond, transmetalation with the activated boron species, and reductive elimination to form the product and regenerate the catalyst.[2][18]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd0 Pd(0)L₂ (Active Catalyst) PdII_Br R¹-Pd(II)L₂-Br (Oxidative Adduct) Pd0->PdII_Br Oxidative Addition PdII_Base R¹-Pd(II)L₂-Base PdII_Br->PdII_Base Ligand Exchange PdII_R2 R¹-Pd(II)L₂-R² PdII_Base->PdII_R2 Transmetalation PdII_R2->Pd0 Reductive Elimination Product Product (R¹-R²) PdII_R2->Product Indazole 3-Bromoindazole (R¹-Br) Indazole->PdII_Br Boronic Boronic Acid (R²-B(OH)₂) Boronic->PdII_R2 Base Base (e.g., K₃PO₄) Base->PdII_Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

This flowchart provides a logical path to diagnose and solve common issues.

Troubleshooting start Reaction Issue: Low Yield / Impure Product sm_check Is 3-bromoindazole consumed? start->sm_check no_sm_consumed No Conversion sm_check->no_sm_consumed No sm_consumed Starting Material Consumed sm_check->sm_consumed Yes side_product_check What is the major byproduct? debromination Debromination side_product_check->debromination R¹-H protodeboronation Protodeboronation side_product_check->protodeboronation R²-H homocoupling Homocoupling side_product_check->homocoupling R²-R² sol_catalyst 1. Check catalyst age/source. 2. Use robust precatalyst. 3. Ensure rigorous degassing. no_sm_consumed->sol_catalyst sol_temp Increase temperature. Use more electron-rich ligand. no_sm_consumed->sol_temp sm_consumed->side_product_check sol_debromination 1. Lower temperature. 2. Use milder base (K₂CO₃). 3. Screen different ligands. debromination->sol_debromination sol_protodeboronation 1. Use milder base (K₂CO₃). 2. Use boronate ester (BPin) or BF₃K salt. protodeboronation->sol_protodeboronation sol_homocoupling Improve degassing procedure. Ensure inert atmosphere. homocoupling->sol_homocoupling

Sources

Technical Support Center: Indazole Regioisomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the separation of indazole regioisomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet challenging task of separating N1- and N2-substituted indazole isomers. The formation of isomeric mixtures during synthesis is a frequent outcome due to the two nucleophilic nitrogen atoms in the indazole ring.[1][2] This resource provides in-depth, practical solutions in a question-and-answer format to help you overcome poor separation and achieve high purity for your target compounds.

Frequently Asked Questions (FAQs)

Q1: My crude reaction mixture shows two spots on TLC with very similar Rf values. How can I confirm if they are the N1 and N2 regioisomers?

A1: Before attempting any separation, it is crucial to confirm the identity of the components in your mixture. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between N1 and N2 indazole isomers.[3][4]

  • ¹H NMR Spectroscopy: The chemical shift of the proton at the C3 position (H-3) is a key diagnostic marker. For N2-substituted indazoles, the H-3 proton is typically more deshielded and appears at a higher chemical shift (further downfield) compared to the corresponding N1-isomer.[3]

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms within the pyrazole moiety of the indazole ring, particularly C3, C7a, and C7, show significant differences between the two isomers, providing clear evidence of the substitution pattern.[5]

  • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment provides unambiguous assignment. For an N1-substituted indazole, a correlation will be observed between the protons on the substituent's alpha-carbon and the C7a carbon of the indazole ring. Conversely, for an N2-substituted isomer, this correlation will be seen with the C3 carbon.[6][7]

Here is a summary of typical NMR characteristics:

Spectroscopic TechniqueN1-Isomer CharacteristicN2-Isomer CharacteristicRationale
¹H NMR H-3 proton is more shielded (upfield).H-3 proton is more deshielded (downfield).[3]The electronic environment of the pyrazole ring is altered by the position of the substituent.
¹³C NMR C7a is more shielded.C7a is more deshielded.[5]Changes in electron density distribution affect the carbon chemical shifts.
HMBC Correlation between substituent's α-CH₂ and C7a.[6][7]Correlation between substituent's α-CH₂ and C3.[6][7]Reveals through-bond connectivity over 2-3 bonds.
Q2: I'm struggling to separate my indazole isomers using standard silica gel column chromatography. What am I doing wrong?

A2: This is a very common challenge. The structural similarity of indazole regioisomers often results in nearly identical polarities, making separation on standard silica gel difficult.[2][8] The key is to exploit the subtle differences in their physicochemical properties.

Here is a troubleshooting workflow to improve your chromatographic separation:

Troubleshooting_Chromatography Start Poor Separation on Silica Gel Solvent Optimize Mobile Phase Start->Solvent Initial Approach Stationary Change Stationary Phase Start->Stationary If Solvent Optimization Fails Technique Alternative Chromatographic Techniques Start->Technique For Higher Resolution/Purity Solvent_Details A) Vary Solvent Polarity & Selectivity - Use solvent mixtures (e.g., EtOAc/Hexanes, DCM/MeOH) - Add modifiers (e.g., AcOH, Et3N) - Explore less common solvents (e.g., Toluene, Ether) Solvent->Solvent_Details Success Successful Separation Solvent->Success Stationary_Details A) Alumina (basic or neutral) B) Reversed-Phase (C18) C) Chiral Stationary Phases (CSPs) D) Hydrophilic Interaction (HILIC) Stationary->Stationary_Details Stationary->Success Technique_Details A) Preparative TLC B) HPLC/UPLC C) Supercritical Fluid Chromatography (SFC) Technique->Technique_Details Technique->Success

Sources

Validation & Comparative

A Researcher's Guide to Differentiating N1 and N2 Methylated Indazole Isomers via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in medicinal chemistry and drug development, the indazole scaffold is a privileged structure due to its prevalence in a wide array of biologically active compounds. The synthesis of substituted indazoles often yields a mixture of N1 and N2 regioisomers, which can possess markedly different physicochemical and pharmacological properties.[1] Consequently, the unambiguous structural elucidation of these isomers is a critical step in any synthetic and developmental workflow. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.[2][3]

This guide provides an in-depth comparison of the NMR spectral features of N1- and N2-methylated indazole isomers. We will delve into the nuances of ¹H and ¹³C NMR, and demonstrate how advanced 2D NMR techniques can provide unequivocal evidence for regiochemical assignment. This guide is intended to equip researchers with the practical and theoretical knowledge to confidently distinguish between these closely related isomers.

The Challenge of Isomer Differentiation

Indazole exists in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable.[1][4] Alkylation reactions can occur at either nitrogen, leading to mixtures of N1 and N2 substituted products.[5][6] While chromatographic separation is often possible, the definitive identification of each isomer relies on robust analytical techniques. NMR spectroscopy, by probing the local chemical environment of each nucleus, provides a detailed molecular fingerprint that allows for their differentiation.[7][8]

¹H NMR Spectroscopy: A First Look

The analysis of a standard one-dimensional ¹H NMR spectrum offers the initial clues for distinguishing between N1 and N2 methylated indazoles. The key diagnostic signals are the methyl protons and the proton at the C3 position (H3).

In the N1-methylated isomer, the methyl group is attached to the pyrrole-type nitrogen, while in the N2-isomer, it is bonded to the pyridine-type nitrogen. This difference in the electronic environment of the nitrogen atoms influences the chemical shift of the attached methyl protons. Generally, the N1-methyl protons resonate slightly downfield compared to the N2-methyl protons.

The chemical shift of the H3 proton is also highly informative. In the N1-isomer, the H3 proton is adjacent to a pyridine-type nitrogen (N2), resulting in a significant downfield shift. Conversely, in the N2-isomer, H3 is adjacent to a pyrrole-type nitrogen (N1), causing it to appear at a relatively upfield position.

Table 1: Typical ¹H NMR Chemical Shift Ranges for N1- and N2-Methylated Indazoles in CDCl₃

ProtonN1-Methyl-1H-indazole (ppm)N2-Methyl-2H-indazole (ppm)Key Differentiator
N-CH₃~4.1~3.8N1-CH₃ is typically downfield
H3~8.0~7.7H3 in N1-isomer is significantly downfield
Aromatic Protons7.1 - 7.87.0 - 7.6Overlapping region, less diagnostic

Note: Chemical shifts are approximate and can be influenced by solvent and other substituents.

¹³C NMR Spectroscopy: Deeper Structural Insights

Proton-decoupled ¹³C NMR spectroscopy provides further evidence for isomer identification by revealing the chemical environment of the carbon atoms. The chemical shifts of the methyl carbon and the C3 and C7a carbons are particularly diagnostic.

The N-methyl carbon signal in the N1-isomer typically appears at a lower field (higher ppm) compared to the N2-isomer. More strikingly, the chemical shifts of the C3 and C7a carbons, which are part of the pyrazole ring, show significant differences between the two isomers. In N1-methylated indazoles, the C7a carbon is adjacent to the methylated nitrogen and resonates at a higher field compared to the N2-isomer. Conversely, the C3 carbon in the N1-isomer is adjacent to the sp² hybridized N2 and is shifted downfield relative to the C3 in the N2-isomer.[4]

Table 2: Typical ¹³C NMR Chemical Shift Ranges for N1- and N2-Methylated Indazoles in CDCl₃

CarbonN1-Methyl-1H-indazole (ppm)N2-Methyl-2H-indazole (ppm)Key Differentiator
N-CH₃~35~48N2-CH₃ is typically downfield
C3~134~122C3 in N1-isomer is significantly downfield[4]
C7a~121~127C7a in N1-isomer is upfield
Aromatic Carbons109 - 140116 - 140Overlapping region

Note: Chemical shifts are approximate and can be influenced by solvent and other substituents.

Advanced 2D NMR Techniques for Unambiguous Assignment

While 1D NMR provides strong indications, 2D NMR experiments offer definitive proof of connectivity, removing any ambiguity in structural assignment.[2][3] For differentiating N1 and N2 methylated indazoles, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are the most powerful tools.[9]

Heteronuclear Multiple Bond Correlation (HMBC)

HMBC spectroscopy detects long-range (2-3 bond) correlations between protons and carbons. This is invaluable for establishing the connection between the N-methyl group and the indazole core.

  • For the N1-isomer: A crucial correlation will be observed between the N-methyl protons and the C7a carbon. A weaker correlation to C3 may also be present.

  • For the N2-isomer: A strong correlation will be seen between the N-methyl protons and the C3 carbon. No correlation to C7a is expected.

This clear difference in the HMBC correlation pattern provides an unambiguous method for assigning the position of the methyl group.[10]

Caption: Key HMBC correlations for isomer identification.

Nuclear Overhauser Effect Spectroscopy (NOESY)

NOESY experiments detect through-space interactions between protons that are in close proximity. This provides complementary evidence to the through-bond correlations observed in HMBC.

  • For the N1-isomer: A NOE cross-peak will be observed between the N-methyl protons and the H7 proton on the benzene ring, indicating their spatial proximity.

  • For the N2-isomer: A NOE correlation will be seen between the N-methyl protons and the H3 proton.

Caption: Diagnostic NOESY correlations for isomer differentiation.

Experimental Protocols

Sample Preparation
  • Dissolve 5-10 mg of the indazole sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1]

  • Ensure the sample is fully dissolved and the solution is homogeneous. For quantitative analysis, accurate weighing of the sample is crucial.

NMR Data Acquisition

The following are general parameters for acquiring high-quality NMR data on a 400 MHz or higher spectrometer.

¹H NMR:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

¹³C NMR:

  • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

  • Spectral Width: 0-160 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2 seconds.

gHMBC (gradient-selected HMBC):

  • Pulse Program: Standard 'hmbcgplpndqf'.

  • Spectral Widths: ¹H (~12 ppm), ¹³C (~200 ppm).

  • Number of Scans: 8-16 per increment.

  • Long-range coupling delay (d6): Optimized for a J-coupling of 8 Hz.

NOESY:

  • Pulse Program: Standard 'noesygpph'.

  • Spectral Width: Same as ¹H spectrum.

  • Number of Scans: 16-32 per increment.

  • Mixing Time (d8): 0.5-1.0 seconds.

Experimental_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis NMR Analysis cluster_assignment Structural Elucidation Synthesis Indazole Alkylation Purification Chromatographic Separation Synthesis->Purification SamplePrep Sample Preparation (5-10 mg in 0.6 mL solvent) Purification->SamplePrep NMR_Acq 1D & 2D NMR Acquisition SamplePrep->NMR_Acq Data_Proc Data Processing & Analysis NMR_Acq->Data_Proc OneD_Analysis 1D NMR Analysis (¹H & ¹³C Chemical Shifts) Data_Proc->OneD_Analysis TwoD_Analysis 2D NMR Analysis (HMBC & NOESY Correlations) OneD_Analysis->TwoD_Analysis Structure_Confirm Unambiguous Isomer Assignment TwoD_Analysis->Structure_Confirm

Caption: General workflow for isomer differentiation.

Conclusion

The differentiation of N1 and N2 methylated indazole isomers is a common challenge that can be confidently addressed through a systematic NMR spectroscopy approach. While ¹H and ¹³C NMR provide initial, strong evidence for isomer identification, the application of 2D techniques such as HMBC and NOESY is crucial for unambiguous structural assignment. By understanding the characteristic spectral differences and employing the appropriate experimental techniques, researchers can ensure the integrity of their synthetic work and the correct interpretation of structure-activity relationships in their drug discovery programs.

References

A Comparative Guide to the Synthesis of Substituted Indazol-4-amines: Strategies, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole-4-amine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents in development and on the market. Its unique structural and electronic properties make it a valuable building block for kinase inhibitors, anti-inflammatory agents, and other targeted therapies. The regioselective construction of this bicyclic heterocycle, particularly with substitution on both the pyrazole and benzene rings, presents a significant synthetic challenge. This guide provides an in-depth, objective comparison of the primary synthetic routes to substituted indazol-4-amines, supported by experimental data and detailed protocols, to aid chemists in selecting the most appropriate methodology for their specific research and development goals.

The Strategic Imperative: Pre-functionalization versus Post-functionalization

The synthesis of substituted indazol-4-amines can be broadly categorized into two strategic approaches:

  • Indazole Ring Formation from Pre-functionalized Aromatics: This bottom-up approach involves constructing the indazole ring from a benzene derivative that already contains the 4-amino group or a suitable precursor, such as a nitro group. This strategy often provides excellent control over the substitution pattern on the benzene ring.

  • Post-functionalization of a Pre-formed Indazole Core: This top-down approach involves first synthesizing a substituted indazole and then introducing the amino group at the C4 position. This can be advantageous when the desired indazole core is readily accessible, but it relies on the ability to selectively functionalize the C4 position.

This guide will delve into the most effective and commonly employed methodologies within these two overarching strategies, providing a critical analysis of their respective strengths and limitations.

Route 1: Nitration of a Substituted Indazole Followed by Reduction

This is arguably the most established and frequently utilized route to indazol-4-amines. It falls under the post-functionalization strategy and relies on the electrophilic nitration of a pre-existing indazole, followed by the reduction of the resulting 4-nitroindazole.

Mechanistic Considerations

The nitration of indazole is a classic electrophilic aromatic substitution. The regioselectivity is governed by the electronic properties of the indazole ring system. The pyrazole ring is electron-withdrawing, which deactivates the fused benzene ring towards electrophilic attack. However, the lone pair of electrons on the N1 nitrogen can participate in resonance, directing electrophiles to the C4, C5, and C7 positions. The precise regiochemical outcome can be influenced by the reaction conditions and the nature of any pre-existing substituents on the indazole core.

The subsequent reduction of the nitro group to an amine is a standard transformation that can be achieved using a variety of reagents, with stannous chloride (SnCl₂) and catalytic hydrogenation being the most common.

Experimental Protocol: Synthesis of 4-Amino-1H-indazole from 1H-Indazole

Step 1: Synthesis of 4-Nitro-1H-indazole

A solution of 1H-indazole (1.0 eq) in concentrated sulfuric acid is cooled to 0 °C. To this stirring solution, fuming nitric acid (1.1 eq) is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred at 0-5 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is carefully quenched by pouring it onto crushed ice. The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to afford 4-nitro-1H-indazole.

Step 2: Reduction of 4-Nitro-1H-indazole to 4-Amino-1H-indazole

To a solution of 4-nitro-1H-indazole (1.0 eq) in ethanol, stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) is added. The mixture is heated to reflux for 3 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water and the solution is basified to pH 8-9 with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 4-amino-1H-indazole.[1][2]

Advantages and Disadvantages
Advantages Disadvantages
Readily available starting materials.Nitration can lead to mixtures of regioisomers, requiring careful optimization and purification.
Well-established and reliable procedures.The use of strong acids and nitrating agents can be hazardous and may not be compatible with sensitive functional groups.
Generally provides good to excellent yields for the reduction step.The overall two-step process can be time-consuming.

Route 2: Cyclization of Substituted Hydrazones

This approach, a cornerstone of indazole synthesis, falls under the pre-functionalization strategy. It involves the formation of a hydrazone from a suitably substituted aromatic ketone or aldehyde, followed by an intramolecular cyclization to form the indazole ring. To obtain a 4-aminoindazole, one would typically start with a 2-alkyl-3-amino (or 3-nitro) substituted aryl carbonyl compound.

Mechanistic Considerations

The key step in this synthesis is the cyclization of the hydrazone. This can be promoted by heat or acid and often proceeds via an electrophilic attack of one of the hydrazine nitrogens onto the aromatic ring, followed by elimination. The regioselectivity of the cyclization is dictated by the position of the substituents on the starting aromatic ring. For example, the cyclization of a hydrazone derived from a 2,6-disubstituted acetophenone can lead to a 4-substituted indazole through the elimination of one of the ortho substituents.[3]

Experimental Protocol: Synthesis of 3-Methyl-4-methoxy-1H-indazole from 2,6-dimethoxyacetophenone

Step 1: Formation of the Hydrazone

2,6-Dimethoxyacetophenone (1.0 eq) and hydrazine hydrate (1.5 eq) are dissolved in ethanol. A catalytic amount of acetic acid is added, and the mixture is heated to reflux for 6 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude hydrazone is used in the next step without further purification.

Step 2: Cyclization to the Indazole

The crude hydrazone is added to polyphosphoric acid (PPA) at 100 °C. The mixture is heated to 140-150 °C and stirred for 2 hours. After cooling to room temperature, the reaction mixture is poured onto crushed ice and neutralized with a concentrated sodium hydroxide solution. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is purified by column chromatography to afford 3-methyl-4-methoxy-1H-indazole.[3]

Note: To obtain the corresponding 4-aminoindazole, a similar strategy could be envisioned starting from a 2-alkoxy-6-nitroacetophenone, followed by cyclization and subsequent reduction of the nitro group.

Advantages and Disadvantages
Advantages Disadvantages
Good control over the substitution pattern on the benzene ring based on the starting material.The synthesis of the required substituted aryl carbonyl compound can be lengthy.
Can be a one-pot or two-step process from the carbonyl compound.The cyclization conditions (e.g., high temperatures, strong acids) may not be suitable for all substrates.
Can provide access to a wide range of substituted indazoles.Elimination of an ortho group during cyclization can sometimes lead to mixtures of products.

Route 3: Nucleophilic Aromatic Substitution (SNAr) on a 4-Haloindazole

This post-functionalization strategy involves the displacement of a halogen (typically fluorine or chlorine) at the C4 position of an indazole with an amine nucleophile. For this reaction to be efficient, the indazole ring must be activated by electron-withdrawing groups.

Mechanistic Considerations

Nucleophilic aromatic substitution (SNAr) proceeds via a two-step addition-elimination mechanism.[4][5] The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The presence of electron-withdrawing groups ortho and para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction.[5][8] In the case of a 4-haloindazole, an electron-withdrawing group at the C5 or C7 position would significantly activate the C4 position towards nucleophilic attack.

Hypothetical Experimental Protocol: Synthesis of a Substituted 4-Aminoindazole via SNAr

Step 1: Synthesis of a 4-Halo-nitro-indazole (Illustrative)

A suitable starting material, such as a 4-halo-5-nitroaniline, would undergo diazotization followed by a reaction to form the indazole, for example, through a reaction analogous to the Graebe-Ullmann synthesis.[9][10][11] The specific conditions would depend on the desired substituents.

Step 2: Nucleophilic Aromatic Substitution

To a solution of the 4-halo-nitro-indazole (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, the desired amine (2.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq) are added. The reaction mixture is heated to 80-120 °C and monitored by TLC. Upon completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography. The nitro group can then be reduced to the corresponding amine as described in Route 1.

Advantages and Disadvantages
Advantages Disadvantages
Allows for the late-stage introduction of a diverse range of amino groups.Requires the synthesis of a suitably activated 4-haloindazole precursor, which can be challenging.
Can be a highly efficient and regioselective reaction.The scope of the reaction is limited by the need for activating electron-withdrawing groups.
The reaction conditions are often milder than those required for some cyclization reactions.The amine nucleophile must be able to withstand the reaction conditions.

Comparison of Synthetic Routes

Route Strategy Key Transformation Typical Yields Regioselectivity Scalability Key Considerations
1. Nitration & Reduction Post-functionalizationElectrophilic Aromatic Substitution & ReductionModerate to HighCan be an issue in the nitration stepGoodAvailability of the starting indazole; potential for regioisomeric mixtures.
2. Hydrazone Cyclization Pre-functionalizationIntramolecular CyclizationModerate to HighGenerally good, dictated by starting materialModerateSynthesis of the substituted aryl carbonyl precursor can be complex.
3. SNAr on 4-Haloindazole Post-functionalizationNucleophilic Aromatic SubstitutionGood to ExcellentExcellentGoodRequires an activated 4-haloindazole; limited by electronic requirements.

Visualization of Synthetic Workflows

Synthetic_Routes cluster_0 Route 1: Nitration & Reduction cluster_1 Route 2: Hydrazone Cyclization cluster_2 Route 3: SNAr on 4-Haloindazole A1 Substituted Indazole A2 Nitration (HNO₃, H₂SO₄) A1->A2 A3 Substituted 4-Nitroindazole A2->A3 A4 Reduction (SnCl₂, H₂/Pd) A3->A4 A5 Substituted Indazol-4-amine A4->A5 B1 Substituted Aryl Ketone/Aldehyde B2 Hydrazone Formation (Hydrazine) B1->B2 B3 Substituted Hydrazone B2->B3 B4 Cyclization (Acid/Heat) B3->B4 B5 Substituted Indazol-4-amine B4->B5 C1 Activated 4-Haloindazole C2 SNAr (Amine, Base) C1->C2 C3 Substituted Indazol-4-amine C2->C3

Caption: Comparative workflows for the synthesis of substituted indazol-4-amines.

Conclusion

The synthesis of substituted indazol-4-amines is a critical task in drug discovery, and the choice of synthetic route has a profound impact on the efficiency, scalability, and overall success of a research program. The nitration and reduction of a pre-existing indazole is a classic and reliable method, particularly when the starting indazole is readily available. However, potential issues with regioselectivity in the nitration step must be carefully managed. The cyclization of substituted hydrazones offers excellent control over the substitution pattern of the final product, but this is contingent on the accessibility of the requisite starting materials. Finally, nucleophilic aromatic substitution on a 4-haloindazole provides an elegant and often high-yielding route for the late-stage introduction of the amino group, although its applicability is limited by the need for an activated substrate.

Ultimately, the optimal synthetic strategy will depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. A thorough understanding of the advantages and limitations of each approach, as outlined in this guide, will empower researchers to make informed decisions and navigate the synthetic challenges associated with this important class of molecules.

References

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A Senior Application Scientist's Guide to Alternatives for 3-bromo-1-methyl-1H-indazole in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the 1-methyl-1H-indazole scaffold has emerged as a privileged structure, integral to a myriad of biologically active molecules. The functionalization of this core, most commonly at the C3 position, is a critical step in the synthesis of these complex compounds. For years, 3-bromo-1-methyl-1H-indazole has been a workhorse, a reliable synthon for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. However, the evolving demands of synthetic efficiency, cost-effectiveness, and the quest for milder reaction conditions necessitate a thorough evaluation of viable alternatives.

This guide provides an in-depth technical comparison of alternatives to this compound, offering field-proven insights and experimental data to inform your synthetic strategies. We will explore the nuances of reactivity among halogenated analogues, delve into the utility of non-halogenated alternatives, and provide detailed protocols to empower your experimental design.

The Incumbent: Understanding the Role of this compound

This compound serves as a key building block primarily in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The bromine atom at the C3 position provides a reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds, pivotal for the elaboration of the indazole core.[1]

Halogenated Congeners: A Comparative Analysis of Reactivity

The most direct alternatives to the 3-bromo derivative are its halogenated counterparts: 3-iodo- and 3-chloro-1-methyl-1H-indazole. The choice of halogen significantly impacts the reactivity of the substrate in palladium-catalyzed cross-coupling reactions, a phenomenon primarily governed by the carbon-halogen bond strength and the ease of oxidative addition to the palladium catalyst.[2] The generally accepted reactivity trend is I > Br > Cl.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for the formation of C-C bonds. The following data, compiled from various sources, illustrates the comparative performance of 3-halo-1-methyl-1H-indazoles in this critical transformation.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

EntryHalogen (X)Coupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)Reference
1IPhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O495[3]
2BrPhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O888[2]
3ClPhenylboronic acidPd(dppf)Cl₂ / XPhos G3Cs₂CO₃Dioxane1275[2]

As the data indicates, the 3-iodo analogue consistently provides higher yields in shorter reaction times, underscoring its superior reactivity. The 3-chloro derivative, while often more cost-effective, typically requires more forcing conditions, including the use of specialized ligands like XPhos, to achieve comparable, albeit lower, yields.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodo-1-methyl-1H-indazole

  • To a reaction vial, add 3-iodo-1-methyl-1H-indazole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add Pd(dppf)Cl₂ (0.05 equiv.).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the synthesis of alkynylated heterocycles. The reactivity trend of the 3-halo-1-methyl-1H-indazoles in this reaction mirrors that of the Suzuki-Miyaura coupling.

Table 2: Comparative Performance in Sonogashira Coupling

EntryHalogen (X)Coupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)Reference
1IPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF692[4]
2BrPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF1285[5]
3ClPhenylacetylenePd₂(dba)₃ / XPhos / CuICs₂CO₃Dioxane2460[6]

The higher reactivity of the C-I bond facilitates a more efficient catalytic cycle, leading to higher yields of the desired 3-alkynyl-1-methyl-1H-indazole. The 3-chloro derivative again proves to be the most challenging substrate, requiring longer reaction times and more specialized catalytic systems.

Experimental Protocol: Sonogashira Coupling of 3-Iodo-1-methyl-1H-indazole

  • To a Schlenk flask, add 3-iodo-1-methyl-1H-indazole (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Add degassed DMF and triethylamine (2.0 equiv.).

  • Add phenylacetylene (1.5 equiv.) dropwise.

  • Stir the reaction mixture at 60 °C for 6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination

For the synthesis of 3-amino-1-methyl-1H-indazole derivatives, the Buchwald-Hartwig amination is the method of choice. The reactivity of the 3-haloindazoles in this transformation is again in the order of I > Br > Cl.[7][8]

Table 3: Comparative Performance in Buchwald-Hartwig Amination

EntryHalogen (X)AmineCatalyst SystemBaseSolventTime (h)Yield (%)Reference
1IMorpholinePd₂(dba)₃ / XantphosNaOtBuToluene890[9]
2BrMorpholinePd₂(dba)₃ / XantphosNaOtBuToluene1682[7]
3ClMorpholinePd(OAc)₂ / RuPhos G3K₃PO₄t-BuOH2470[8]

The increased reactivity of the 3-iodo derivative allows for efficient C-N bond formation under relatively milder conditions compared to its bromo and chloro counterparts. The less reactive 3-chloroindazole often necessitates the use of more advanced catalyst systems and stronger bases to achieve satisfactory yields.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Iodo-1-methyl-1H-indazole

  • In a glovebox, add 3-iodo-1-methyl-1H-indazole (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.) to a reaction vial.

  • Add dry, degassed toluene.

  • Add morpholine (1.2 equiv.).

  • Seal the vial and heat the reaction mixture to 110 °C for 8 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Beyond Halogens: Exploring Non-Halogenated Alternatives

While halo-indazoles are the most common precursors for cross-coupling reactions, other functional groups at the C3 position can also serve as effective leaving groups. These alternatives can offer advantages in terms of reactivity, stability, or ease of synthesis.

3-Triflyloxy-1-methyl-1H-indazole

Triflate (OTf) is an excellent leaving group, often exhibiting reactivity comparable to or even exceeding that of iodide in palladium-catalyzed cross-coupling reactions. 3-Triflyloxy-1-methyl-1H-indazole can be synthesized from the corresponding 1-methyl-1H-indazol-3(2H)-one.

Table 4: Performance of 3-Triflyloxy-1-methyl-1H-indazole in Suzuki-Miyaura Coupling

EntryLeaving GroupCoupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)
1OTfPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane396

The high reactivity of the triflate allows for rapid and efficient coupling, often at lower catalyst loadings and temperatures compared to the bromo derivative.

1-methyl-1H-indazol-3-ylboronic Acid Pinacol Ester

Instead of an electrophilic coupling partner, a nucleophilic indazole derivative can be employed in Suzuki-Miyaura reactions. 1-methyl-1H-indazol-3-ylboronic acid pinacol ester can be prepared via iridium-catalyzed C-H borylation of 1-methyl-1H-indazole.[10] This approach offers an alternative disconnection for the synthesis of 3-aryl-1-methyl-1H-indazoles.

Table 5: Performance of 1-methyl-1H-indazol-3-ylboronic Acid Pinacol Ester in Suzuki-Miyaura Coupling

EntryCoupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)
14-BromotoluenePd(dppf)Cl₂K₂CO₃Dioxane/H₂O691

This "reverse" Suzuki-Miyaura approach provides an excellent alternative, particularly when the desired aryl or heteroaryl halide is more readily available than the corresponding boronic acid.

Strategic Considerations for Choosing an Alternative

The selection of an appropriate alternative to this compound is a multi-faceted decision that should be guided by several key factors:

  • Reactivity: For rapid and high-yielding reactions, especially with challenging coupling partners, 3-iodo-1-methyl-1H-indazole or the corresponding triflate are the superior choices.

  • Cost and Availability: 3-chloro-1-methyl-1H-indazole is often the most economical starting material, making it an attractive option for large-scale synthesis, provided the reaction conditions can be optimized to overcome its lower reactivity.

  • Synthetic Strategy: The use of a 3-borylated indazole derivative allows for a different synthetic disconnection, which can be advantageous depending on the availability of the coupling partners.

  • Downstream Compatibility: The choice of leaving group and the reaction conditions required for its coupling should be compatible with other functional groups present in the molecule.

Visualizing the Synthetic Pathways

Alternatives_to_3_Bromo_Indazole cluster_starting_materials C3-Functionalized 1-Methyl-1H-Indazoles cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products C3-Substituted 1-Methyl-1H-Indazoles 3-Iodo 3-Iodo Suzuki Suzuki-Miyaura 3-Iodo->Suzuki Sonogashira Sonogashira 3-Iodo->Sonogashira Buchwald Buchwald-Hartwig 3-Iodo->Buchwald 3-Bromo 3-Bromo 3-Bromo->Suzuki 3-Bromo->Sonogashira 3-Bromo->Buchwald 3-Chloro 3-Chloro 3-Chloro->Suzuki 3-Chloro->Sonogashira 3-Chloro->Buchwald 3-Triflate 3-Triflate 3-Triflate->Suzuki 3-Boronate 3-Boronate 3-Boronate->Suzuki Aryl_Indazole 3-Aryl- Suzuki->Aryl_Indazole Alkynyl_Indazole 3-Alkynyl- Sonogashira->Alkynyl_Indazole Amino_Indazole 3-Amino- Buchwald->Amino_Indazole Reactivity_Comparison Reactivity Reactivity in Pd-Catalyzed Cross-Coupling Iodo 3-Iodo Reactivity->Iodo Highest Triflate 3-Triflate Bromo 3-Bromo Triflate->Bromo High Chloro 3-Chloro Bromo->Chloro Moderate to Low

References

A Senior Application Scientist's Guide to Differentiating Bromo-indazole Isomers Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise structural characterization of molecular entities is non-negotiable. For N-heterocyclic scaffolds like indazole, a core component in numerous pharmacologically active compounds, the introduction of a substituent such as a bromine atom can result in several constitutional isomers. These isomers, while sharing the same molecular formula, can exhibit vastly different biological activities and toxicological profiles. Consequently, the unambiguous identification of the specific bromo-indazole isomer is a critical step in ensuring the safety and efficacy of a potential drug candidate.

While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation, it often falls short in distinguishing between closely related isomers like 4-bromo-, 5-bromo-, 6-bromo-, and 7-bromo-1H-indazole. The subtle differences in the chemical shifts and coupling patterns of the aromatic protons can be ambiguous, leading to potential misassignments. This guide provides a comprehensive comparison of two-dimensional (2D) NMR techniques, offering a robust and reliable strategy for the unambiguous differentiation of bromo-indazole isomers. We will delve into the practical application and theoretical underpinnings of COSY, HSQC, and HMBC experiments, supported by experimental data and protocols.

The Challenge with 1D NMR: A Case of Ambiguity

The 1D ¹H NMR spectra of bromo-indazole isomers present a challenging puzzle. The electron-withdrawing effect of the bromine atom and the electronic properties of the fused pyrazole and benzene rings create a complex pattern of proton resonances in the aromatic region. While the number of signals and their integrations can suggest the presence of a bromo-indazole, pinpointing the exact position of the bromine atom is often inconclusive. The overlapping signals and the intricate second-order coupling effects can make a definitive assignment based solely on 1D ¹H NMR a risky proposition. Similarly, while ¹³C NMR provides information on the number of unique carbon environments, it does not directly reveal the connectivity between atoms.

The Power of Connectivity: A 2D NMR Approach

2D NMR spectroscopy provides the crucial information that 1D NMR lacks: through-bond correlations between nuclei. By spreading the spectral information into a second dimension, we can resolve overlapping signals and, more importantly, visualize the connectivity between protons (COSY) and between protons and carbons (HSQC and HMBC). This network of correlations acts as a unique fingerprint for each isomer, allowing for its unambiguous identification.

COSY (Correlation Spectroscopy): Mapping the Proton Network

The COSY experiment is the workhorse for establishing proton-proton (¹H-¹H) coupling networks.[1] It reveals which protons are scalar-coupled to each other, typically over two or three bonds. In the context of bromo-indazole isomers, the COSY spectrum allows us to trace the connectivity of the protons on the benzene ring, providing a clear picture of their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): Direct Proton-Carbon Correlations

The HSQC experiment correlates the chemical shifts of protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlations).[2] This powerful technique allows for the unambiguous assignment of protonated carbons. By combining the information from the ¹H and ¹³C spectra, we can start to build a more complete picture of the molecular structure.

HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Long-Range Connectivity

The HMBC experiment is arguably the most informative for distinguishing constitutional isomers. It reveals correlations between protons and carbons over multiple bonds (typically two or three bonds, ²JCH and ³JCH).[2] These long-range correlations are the key to piecing together the entire carbon skeleton and definitively placing the bromine atom. By observing correlations from a specific proton to carbons that are two or three bonds away, we can bridge gaps in the structural puzzle that are not accessible through COSY or HSQC.

A Comparative Analysis: Differentiating the Four Key Bromo-indazole Isomers

To illustrate the power of this combined 2D NMR approach, let's consider the four constitutional isomers of bromo-1H-indazole: 4-bromo, 5-bromo, 6-bromo, and 7-bromo. The following tables summarize the expected key differentiating 2D NMR correlations for each isomer.

Table 1: Predicted Key ¹H-¹H COSY Correlations for Bromo-indazole Isomers

IsomerKey COSY CorrelationsRationale
4-Bromo-1H-indazole H5-H6, H6-H7Establishes the three-proton spin system on the benzene ring.
5-Bromo-1H-indazole H6-H7, H4-H6 (weak)The primary correlation will be between the adjacent H6 and H7. A weaker, four-bond coupling might be observed between H4 and H6.
6-Bromo-1H-indazole H4-H5, H5-H7 (weak)The primary correlation will be between the adjacent H4 and H5. A weaker, four-bond coupling might be observed between H5 and H7.
7-Bromo-1H-indazole H4-H5, H5-H6Establishes the three-proton spin system on the benzene ring.

Table 2: Predicted Key ¹H-¹³C HMBC Correlations for Differentiating Bromo-indazole Isomers

IsomerKey ProtonDiagnostic HMBC Correlations (³JCH)Rationale for Differentiation
4-Bromo-1H-indazole H3C4, C7aThe correlation from H3 to the brominated carbon (C4) is a key identifier.
H5C4, C7Correlation from H5 to the brominated carbon (C4) further confirms the structure.
5-Bromo-1H-indazole H3C4, C7aNo direct correlation from H3 to the brominated carbon.
H4C5, C7aThe correlation from H4 to the brominated carbon (C5) is a key identifier.
H6C5, C7aThe correlation from H6 to the brominated carbon (C5) is another key identifier.
6-Bromo-1H-indazole H3C4, C7aNo direct correlation from H3 to the brominated carbon.
H5C4, C6, C7The correlation from H5 to the brominated carbon (C6) is a key identifier.
H7C5, C6The correlation from H7 to the brominated carbon (C6) is another key identifier.
7-Bromo-1H-indazole H3C4, C7aNo direct correlation from H3 to the brominated carbon.
H6C5, C7, C7aThe correlation from H6 to the brominated carbon (C7) is a key identifier.

Experimental Workflow: A Step-by-Step Guide

The following is a generalized experimental protocol for acquiring high-quality 2D NMR data for bromo-indazole isomers.

Sample Preparation
  • Dissolve 10-20 mg of the bromo-indazole sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Ensure the sample is fully dissolved to avoid line broadening.

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

1D NMR Acquisition
  • Acquire a standard 1D ¹H NMR spectrum to check the sample concentration and spectral width.

  • Acquire a ¹³C NMR spectrum (e.g., with proton decoupling) to determine the carbon chemical shift range.

2D NMR Acquisition

The following diagram illustrates the logical workflow for data acquisition and analysis:

G cluster_0 Data Acquisition cluster_1 Data Analysis & Structure Elucidation 1D_H 1D ¹H NMR COSY gCOSY 1D_H->COSY Set spectral width 1D_C 1D ¹³C NMR HSQC gHSQC 1D_C->HSQC Set spectral width HMBC gHMBC 1D_C->HMBC Set spectral width Proton_Spin_Systems Identify ¹H Spin Systems COSY->Proton_Spin_Systems Protonated_Carbons Assign Protonated Carbons HSQC->Protonated_Carbons Long_Range_Correlations Map Long-Range ¹H-¹³C Correlations HMBC->Long_Range_Correlations Fragment_Assembly Assemble Molecular Fragments Proton_Spin_Systems->Fragment_Assembly Protonated_Carbons->Fragment_Assembly Long_Range_Correlations->Fragment_Assembly Isomer_Identification Unambiguous Isomer Identification Fragment_Assembly->Isomer_Identification

Caption: Workflow for 2D NMR-based isomer differentiation.

Table 3: Recommended 2D NMR Acquisition Parameters for a 500 MHz Spectrometer

ExperimentParameterRecommended ValueCausality and Rationale
gCOSY Number of scans2-4Sufficient for good signal-to-noise for a moderately concentrated sample.
Number of increments (t1)256-512Provides adequate resolution in the indirect dimension to resolve cross-peaks.
Spectral width (F2 and F1)Set based on the ¹H spectrumEnsures all proton signals are included in the spectrum.
gHSQC Number of scans2-8May require more scans than COSY due to the lower natural abundance of ¹³C.
Number of increments (t1)128-256A balance between resolution and experiment time.
¹JCH coupling constant145 HzAn average one-bond coupling constant suitable for aromatic C-H bonds.
gHMBC Number of scans4-16Requires more scans for good signal-to-noise as long-range couplings are weaker.
Number of increments (t1)256-512Higher resolution is often needed to resolve long-range correlations.
Long-range coupling constant8 HzOptimized for detecting 2- and 3-bond ¹H-¹³C correlations.
Data Processing and Analysis
  • Apply appropriate window functions (e.g., sine-bell) to the raw data before Fourier transformation to improve spectral quality.

  • Phase the spectra correctly.

  • Analyze the COSY spectrum to identify the proton spin systems.

  • Use the HSQC spectrum to correlate each proton to its directly attached carbon.

  • Systematically analyze the HMBC spectrum to identify long-range correlations, paying close attention to the diagnostic correlations outlined in Table 2.

  • Combine all the information to build the molecular structure and unambiguously identify the isomer.

The logical relationship for using the combined data to arrive at a definitive structure is illustrated below:

G COSY COSY Data (¹H-¹H Connectivity) Structure Unambiguous Bromo-indazole Structure COSY->Structure Defines proton spin systems HSQC HSQC Data (¹H-¹³C Direct Connectivity) HSQC->Structure Assigns protonated carbons HMBC HMBC Data (¹H-¹³C Long-Range Connectivity) HMBC->Structure Connects fragments and positions the bromine atom

Caption: Logic diagram for structure elucidation.

Conclusion

The differentiation of bromo-indazole isomers is a critical analytical challenge in the pharmaceutical sciences. While 1D NMR can provide initial clues, it often lacks the resolving power for unambiguous assignment. A systematic approach employing a suite of 2D NMR experiments—COSY, HSQC, and HMBC—provides a robust and reliable solution.[3] By carefully analyzing the through-bond correlations, researchers can piece together the molecular structure with a high degree of confidence, ensuring the correct isomer is advanced in the drug development pipeline. The experimental protocols and analytical strategies outlined in this guide provide a framework for tackling this and similar challenges in structural elucidation.

References

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Sanders, J. K., & Hunter, B. K. (1993). Modern NMR Spectroscopy: A Guide for Chemists. Oxford University Press. [Link]

  • Pinto, D. C. G. A., Silva, A. M. S., & Levitt, M. H. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 12(6), 406-464. [Link]

  • Molodtsov, S. G., Elyashberg, M. E., Blinov, K. A., Williams, A. J., Martirosian, E. E., Martin, G. E., & Lefebvre, B. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of chemical information and computer sciences, 44(5), 1737-1751. [Link]

  • Chemistry LibreTexts. (2021). 2D NMR Introduction. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

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  • Nowick, J. S. (2011). Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments. UC Irvine. [Link]

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 3-bromo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of 3-bromo-1-methyl-1H-indazole (CAS: 326474-67-3), a key heterocyclic building block in pharmaceutical synthesis.[1][2][3][4] We will move beyond generic protocols to dissect the causality behind method selection, comparing the workhorse C18 stationary phase with a Phenyl-Hexyl phase tailored for aromatic analytes. Furthermore, we will explore considerations for stability-indicating and chiral separation methods, ensuring a comprehensive analytical strategy.

The objective is to equip researchers, analytical chemists, and drug development professionals with the expertise to select, develop, and validate HPLC methods that are fit-for-purpose, ensuring the quality and integrity of their active pharmaceutical ingredients (APIs). All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6][7][8][9]

Analyte Properties & Potential Impurities

Understanding the physicochemical properties of this compound is the foundation of rational method development.

PropertyValueSource
Molecular Formula C₈H₇BrN₂[2][3]
Molecular Weight 211.06 g/mol [2][3]
Consensus LogP (o/w) ~3.26[1]
Melting Point 35-40 °C[3]

The LogP value indicates moderate hydrophobicity, making reversed-phase HPLC an ideal starting point.[1] The primary analytical challenge lies in resolving the main peak from structurally similar impurities that may arise during synthesis.[10][11]

Common Process-Related Impurities:

  • Starting Materials: Unreacted precursors such as 1-methyl-1H-indazole or related compounds.

  • Isomeric Impurities: Regioisomers formed during synthesis, for example, bromination at different positions on the indazole ring (e.g., 5-bromo-1-methyl-1H-indazole or 6-bromo-1-methyl-1H-indazole).[2]

  • Over-brominated Species: Di-bromo or poly-brominated indazole derivatives.[10]

  • Degradation Products: The molecule may degrade under stress conditions (acid, base, oxidation, light), necessitating a stability-indicating method.[12][13][14]

cluster_synthesis Synthesis & Storage cluster_product Final Product cluster_impurities Potential Impurities Precursors Precursors (e.g., 1-methyl-1H-indazole) API This compound Precursors->API Reaction Impurity_Start Unreacted Starting Material Precursors->Impurity_Start Incomplete Reaction Intermediates Reaction Intermediates Intermediates->API Degradation Degradation (Hydrolysis, Oxidation) Impurity_Deg Degradants Degradation->Impurity_Deg Stress Conditions Impurity_Iso Regioisomers API->Impurity_Iso Isomer Formation Impurity_Side Side-Reaction Products (e.g., Di-bromo species) API->Impurity_Side Side Reactions

Caption: Logical flow of potential impurity sources.

Method Comparison: C18 vs. Phenyl-Hexyl Columns

The choice of stationary phase is the most powerful tool for manipulating selectivity in HPLC.[15] We compare two common reversed-phase columns for this analysis.

Method A: The Workhorse - C18 Reversed-Phase

A C18 (octadecylsilane) column is the default choice for many reversed-phase methods due to its strong hydrophobic retention, making it suitable for moderately non-polar analytes like our target compound.[1][16]

Causality Behind Choices:

  • Stationary Phase: The C18 ligand provides robust hydrophobic interactions with the indazole ring system.

  • Mobile Phase: An acetonitrile/water gradient is used. Acetonitrile is a common organic modifier with low viscosity and good UV transparency.[17]

  • Acid Modifier: 0.1% formic acid is added to control the ionization of any residual silanols on the silica surface and to protonate the analyte, leading to sharper, more symmetrical peaks.[1] It also ensures compatibility with mass spectrometry (MS) if hyphenation is desired for impurity identification.[18]

  • Gradient Elution: A gradient is essential for stability-indicating methods to ensure that both early-eluting polar impurities and late-eluting non-polar impurities (like di-bromo species) are eluted within a reasonable time with good peak shape.[13]

Method B: Enhanced Aromatic Selectivity - Phenyl-Hexyl

For aromatic compounds, a Phenyl-Hexyl column offers an alternative separation mechanism. The phenyl groups on the stationary phase can engage in π-π stacking interactions with the aromatic ring of the indazole analyte and its impurities.[16][19][20] This provides a different selectivity compared to the purely hydrophobic interactions of a C18 phase.[15]

Causality Behind Choices:

  • Stationary Phase: The Phenyl-Hexyl phase combines hydrophobic interactions (from the hexyl linker) with π-π interactions (from the phenyl ring).[20][21] This dual mechanism can be highly effective at resolving aromatic isomers, which may have very similar hydrophobicities but different electron cloud distributions.

  • Mobile Phase: Methanol is often preferred over acetonitrile with phenyl phases because it can enhance π-π interactions, leading to increased retention and changes in selectivity for aromatic compounds.[19] We will compare both to illustrate this effect.

Caption: Comparison of analyte interaction mechanisms.

Experimental Protocols & Comparative Data

Protocol 1: General Purpose Purity Method (RP-HPLC)

This protocol details a starting method that can be optimized and validated for routine quality control.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

    • Filter and degas all mobile phases before use.[22]

  • Standard & Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the standard.

  • Instrumentation & Conditions:

    • System: HPLC or UHPLC with UV/DAD detector.

    • Data System: Empower™, Chromeleon™, or equivalent.

  • Analysis:

    • Equilibrate the column for at least 15 minutes with the initial mobile phase composition.

    • Perform a blank injection (diluent) to ensure a clean baseline.

    • Inject the standard solution in replicate (e.g., n=5) to establish system suitability.

    • Inject the sample solution.

    • Calculate purity using the area percent method.

Table 1: Comparative Chromatographic Conditions

ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Column C18, 150 x 4.6 mm, 3.5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 0-20 min, 40-90% B; 20-25 min, 90% B0-20 min, 50-95% B; 20-25 min, 95% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 5 µL5 µL
Detection DAD, 254 nmDAD, 254 nm

Table 2: Hypothetical Performance Comparison Data

Performance MetricMethod A (C18)Method B (Phenyl-Hexyl)Rationale for Difference
Retention Time (API) 12.5 min14.2 minEnhanced retention on Phenyl-Hexyl due to π-π interactions with methanol mobile phase.[19]
Resolution (API / Isomer X) 1.8> 2.5Phenyl-Hexyl phase provides superior selectivity for aromatic positional isomers.[15]
Tailing Factor (API) 1.11.0Excellent peak shape on both columns with acidified mobile phase.
Theoretical Plates > 15,000> 15,000High efficiency expected from modern columns.

Method Validation According to ICH Q2(R2)

Once a method is developed, it must be validated to demonstrate it is fit for its intended purpose.[9] Validation is a self-validating system that ensures the trustworthiness of the results.[6][7]

Validation ICH Q2(R2) Method Validation Specificity Specificity / Selectivity (Peak Purity, Resolution) Validation->Specificity Linearity Linearity (Correlation Coefficient) Validation->Linearity Range Range (Upper & Lower Levels) Validation->Range Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision DetectionLimit Detection Limit (LOD) Validation->DetectionLimit QuantitationLimit Quantitation Limit (LOQ) Validation->QuantitationLimit Robustness Robustness (Variations in pH, Temp, Flow) Validation->Robustness

Caption: Key parameters for analytical method validation.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[23] This is demonstrated through forced degradation studies, where the method must resolve the API from all degradation products and placebo components.

  • Linearity: A direct correlation between concentration and detector response.[23] Typically assessed over a range of 50-150% of the target concentration for impurities.

  • Accuracy: The closeness of the results to the true value, determined by spike/recovery studies at different levels (e.g., 50%, 100%, 150%).[23]

  • Precision: Assessed at two levels:

    • Repeatability: Multiple analyses of the same sample on the same day.

    • Intermediate Precision: Analysis on different days, by different analysts, or on different equipment.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±10% flow rate), demonstrating its reliability for routine use.[6][9]

Advanced Considerations: Chiral Separation

If the synthetic route for this compound could potentially lead to enantiomers, or if it is a chiral molecule itself, a chiral separation method is required. Direct enantiomer separation using a Chiral Stationary Phase (CSP) is the most common HPLC approach.[24][25]

  • Approach: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral compounds, including imidazole and indazole derivatives.[26][27][28]

  • Mobile Phase: Chiral separations can be performed in normal-phase (e.g., hexane/isopropanol), polar organic, or reversed-phase modes. The choice of mobile phase dramatically affects enantioselectivity.[29]

  • Method Development: Screening different CSPs and mobile phase systems is typically required to achieve baseline separation of the enantiomers.[22][24]

Conclusion and Recommendations

For routine purity analysis of this compound, a reversed-phase HPLC method is the technique of choice.

  • Starting Point: A C18 column with an acetonitrile/water gradient provides a robust, general-purpose method suitable for initial purity assessments.

  • For Challenging Separations: If process-related isomers are known or suspected, a Phenyl-Hexyl column should be evaluated. Its unique π-π interaction mechanism often provides the necessary selectivity to resolve these critical pairs where a C18 column may fail.

  • Lifecycle Management: All developed methods must be validated according to ICH Q2(R2) guidelines to ensure data integrity for regulatory submissions and quality control.[7][30] The use of a stability-indicating method is crucial for release and stability testing.[13][31]

This guide provides the foundational knowledge and comparative data to develop and implement scientifically sound HPLC methods for the purity analysis of this compound, ultimately safeguarding product quality and accelerating drug development timelines.

References

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A Comparative Guide to the Biological Activities of Substituted Indazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold has solidified its position as a "privileged structure" in the landscape of medicinal chemistry. This bicyclic heteroaromatic ring system is the cornerstone of numerous compounds exhibiting a remarkable breadth of biological activities.[1][2] The inherent versatility of the indazole nucleus allows for extensive chemical modification, giving rise to a vast library of analogs with finely tuned pharmacological profiles. Notably, this scaffold is present in several FDA-approved anticancer drugs, including Pazopanib and Axitinib, underscoring its clinical significance.[1][3][4]

This guide offers a comparative analysis of substituted indazole analogs, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into structure-activity relationships (SAR), present quantitative experimental data, and provide detailed protocols for key biological assays to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

Anticancer Activity: Targeting the Engines of Malignancy

Substituted indazoles have emerged as a powerful class of anticancer agents, primarily through their ability to inhibit protein kinases that are critical for tumor growth, proliferation, and survival.[3][5] Kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase (JAK), are often dysregulated in cancer, making them prime targets for therapeutic intervention.[5]

Comparative Analysis of Anticancer Potency

The antiproliferative activity of indazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for a selection of substituted indazoles, illustrating the impact of different substitution patterns on their anticancer efficacy.

Compound IDKey SubstituentsTarget Cancer Cell LineIC50 (µM)Primary Target(s)Reference
Compound 2f 6-(4-ethylpiperazin-1-yl)pyridin-3-yl at C6, -(E)-3,5-dimethoxystyryl at C34T1 (Breast Cancer)0.23Induces apoptosis, reduces MMP9[6]
Compound 93 3-(pyrrolopyridin-2-yl)HL60 (Leukemia)0.0083Not specified[7]
Compound 107 1H-indazole derivativeL858R/T790M mutant EGFR0.07EGFR Kinase[7]
Entrectinib (127) 3-aminoindazole derivativeALK-positive cell lines0.012ALK[7]
Compound 6i Indazole-pyrimidine basedHUVEC1.37VEGFR-2[8]
Compound 13i Indazole-pyrimidine with sulfonamideNot specified0.0345VEGFR-2[5]
Compound 10 3-ethynyl-1H-indazoleNot specified0.361PI3Kα[9]

Structure-Activity Relationship (SAR) Insights:

  • Substitution at C3 and C6: As demonstrated by compound 2f, bulky and functionally rich substituents at the C3 and C6 positions can significantly enhance antiproliferative activity.[6] The piperazine moiety, in particular, is a common feature in potent kinase inhibitors.

  • Hinge-Binding Motif: The indazole core itself is a well-established hinge-binding motif for many kinases, forming crucial hydrogen bonds within the ATP-binding pocket.[10]

  • Target Specificity: Strategic modifications can steer the inhibitory activity towards specific kinases. For instance, the addition of a sulfonamide group in compound 13i resulted in potent VEGFR-2 inhibition.[5] Similarly, 3-ethynyl-1H-indazoles have been identified as inhibitors of the PI3K/AKT/mTOR pathway.[9]

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway, a common target for indazole-based anticancer agents like Pazopanib. Inhibition of VEGFR-2 blocks downstream signaling cascades, such as the MAPK/ERK pathway, which are crucial for angiogenesis and tumor cell proliferation.[5]

VEGFR2_Pathway cluster_cell Tumor Cell cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds RAS RAS VEGFR2->RAS Activates PI3K PI3K VEGFR2->PI3K Activates Indazole Indazole Analog (e.g., Pazopanib) Indazole->VEGFR2 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis & Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: VEGFR-2 signaling pathway and its inhibition by indazole analogs.

Anti-inflammatory Activity: Quenching the Flames of Inflammation

Chronic inflammation is a hallmark of numerous diseases. Indazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[11][12] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[13]

Comparative Analysis of Anti-inflammatory Efficacy

The anti-inflammatory potential of indazole analogs is often assessed by their ability to inhibit COX-2 activity, with IC50 values indicating their potency.

CompoundKey SubstituentsIC50 for COX-2 Inhibition (µM)Reference
Indazole Unsubstituted23.42[11]
5-Aminoindazole Amino group at C512.32[11]
6-Nitroindazole Nitro group at C6Not specified, but showed significant inhibition[11]

Structure-Activity Relationship (SAR) Insights:

  • Electron-Donating Groups: The presence of an electron-donating group, such as the amino group in 5-aminoindazole, appears to enhance COX-2 inhibitory activity compared to the unsubstituted indazole.[11]

  • Inhibition of Pro-inflammatory Cytokines: Beyond COX-2 inhibition, some indazole derivatives also suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), contributing to their overall anti-inflammatory effect.[11][12][14]

Antimicrobial Activity: A New Frontier in Fighting Infections

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Indazole derivatives have shown promise as antimicrobial agents, with activity against a range of bacteria and fungi.[15][16] Their mechanism of action can vary, with some analogs targeting bacterial DNA gyrase, an essential enzyme for DNA replication.[17]

Comparative Analysis of Antimicrobial Potency

The antimicrobial efficacy of indazole analogs is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[18][19]

Compound IDTarget MicroorganismMIC (µg/mL)Reference
Compound M6 Staphylococcus aureus3.90[16]
Compound M6 Saccharomyces cerevisiae1.95[16]
Compound M6 Candida tropicalis1.95[16]
Compound 5j Bacillus megateriumNot specified, zone of inhibition 1.6 cm[15][20]
Compound 5i Xanthomonas campestrisNot specified, zone of inhibition 2.3 cm[15][20]

Structure-Activity Relationship (SAR) Insights:

  • Broad Spectrum Potential: As seen with compound M6, specific substitution patterns can lead to broad-spectrum antimicrobial activity against both bacteria and fungi.[16]

  • Lipophilicity and Substituents: The nature and position of substituents on the indazole ring can influence the compound's ability to penetrate microbial cell walls and interact with its target. Aromatic and heteroaromatic substitutions are commonly explored to enhance antimicrobial potency.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for the key assays discussed in this guide.

Experimental Workflow Visualization

Experimental_Workflow cluster_assays Biological Assays cluster_steps Key Steps MTT MTT Assay (Anticancer) Cell_Culture Cell/Microbe Culture MTT->Cell_Culture COX COX-2 Inhibition Assay (Anti-inflammatory) COX->Cell_Culture MIC MIC Assay (Antimicrobial) MIC->Cell_Culture Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation Data_Acquisition Data Acquisition Incubation->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis IC50 IC50 Data_Analysis->IC50 IC50 Calculation MIC_Value MIC_Value Data_Analysis->MIC_Value MIC Determination

Caption: General experimental workflow for in vitro biological activity assessment.

Protocol 1: MTT Assay for Anticancer Activity

This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[21]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Substituted indazole analogs

  • MTT solution (5 mg/mL in sterile PBS)[22][23]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[22]

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[22][23]

  • Compound Treatment: Prepare serial dilutions of the indazole analogs. Replace the medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., 0.5% DMSO).[23]

  • Incubation: Incubate the plate for 24, 48, or 72 hours.[22]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[22][23]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[23]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[23]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2 by monitoring the appearance of a fluorescent product.[13]

Materials:

  • Recombinant human COX-2 enzyme

  • COX Assay Buffer

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., Amplex™ Red)

  • Substituted indazole analogs

  • Known COX-2 inhibitor (e.g., Celecoxib) as a positive control[13]

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare a reaction mix containing COX Assay Buffer and the fluorometric probe.

  • Inhibitor Addition: Add the indazole analogs at various concentrations to the wells. Include wells for a no-inhibitor control and a positive control.[13]

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the negative control.

  • Incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths over time.

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value for each compound.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19]

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)[24]

  • Substituted indazole analogs

  • 96-well sterile microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 5 x 10^5 CFU/mL).[18]

  • Compound Dilution: Prepare serial twofold dilutions of the indazole analogs in the broth medium in the wells of a 96-well plate.[25]

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[18]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.[18]

Conclusion

The indazole scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The diverse biological activities of substituted indazole analogs, spanning anticancer, anti-inflammatory, and antimicrobial effects, highlight the immense potential of this chemical class. By understanding the structure-activity relationships and employing robust experimental methodologies, researchers can continue to unlock the full therapeutic potential of indazole-based compounds. This guide provides a foundational framework to aid in these endeavors, fostering the rational design and evaluation of the next generation of indazole-derived drugs.

References

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The Gold Standard Under Scrutiny: A Comparative Guide to Absolute Structure Confirmation of Indazoles via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indisputable Need for Absolute Configuration in Indazole Drug Development

In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2][3] The introduction of chirality into these molecules exponentially increases their complexity and potential efficacy. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles.[4] Therefore, the unambiguous determination of a chiral indazole's absolute configuration —the precise three-dimensional arrangement of its atoms—is not merely an academic exercise; it is a critical, non-negotiable step in ensuring drug safety and efficacy.

For decades, single-crystal X-ray crystallography (SC-XRD) has been hailed as the definitive "gold standard" for this purpose.[4][5][6] It offers a direct visualization of the molecular structure, providing what is often considered incontrovertible proof. However, the path to a high-quality crystal is not always straightforward, and alternative spectroscopic and computational methods have emerged as powerful complements, and in some cases, necessary substitutes.[7][8]

This guide provides a comprehensive comparison of SC-XRD with leading alternative techniques for the absolute structure confirmation of chiral indazoles. We will delve into the core principles, provide field-proven experimental insights, and present a logical framework for selecting the most appropriate method for your research needs.

Part 1: The Definitive Answer—Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD remains the most powerful and direct method for determining the 3D structure of molecules, including the absolute configuration of all stereogenic centers.[5][6][9] Its power lies in its ability to generate a precise map of electron density from the diffraction of X-rays by an ordered crystal lattice.

Core Principles: Anomalous Dispersion and the Flack Parameter

While a standard diffraction experiment reveals the connectivity and relative stereochemistry, determining the absolute configuration hinges on a subtle physical phenomenon known as anomalous dispersion (or resonant scattering).[7][10]

Normally, X-rays scatter from an atom's electrons with a predictable phase shift. However, when the energy of the incident X-ray beam is close to the absorption edge of an atom in the crystal, an additional, anomalous phase shift occurs.[10][11][12] This effect breaks Friedel's Law, which states that the intensities of diffraction spots from opposite sides of the crystal (known as Bijvoet pairs or Friedel pairs) should be identical.[10][13] The minute differences in intensity between these pairs hold the key to the molecule's true handedness.

This is quantified during the structure refinement process by the Flack parameter , x.[13]

  • A Flack parameter close to 0 (with a small standard uncertainty) indicates that the refined atomic arrangement correctly represents the absolute configuration of the crystal.

  • A value close to 1 suggests that the inverted structure is correct.

  • A value near 0.5 often points to a racemic twin, where the crystal is composed of equal amounts of both enantiomers.[13]

For typical organic molecules like indazoles, which are composed of light atoms (C, H, N, O), the anomalous scattering effect is weak. The presence of a "heavier" atom (e.g., Phosphorus, Sulfur, or a Halogen like Bromine) significantly enhances this effect, making the determination more robust.[7][14]

The SC-XRD Experimental Workflow

The journey from a powdered sample to a confirmed absolute structure is a multi-step process that demands patience and precision.

Diagram 1: SC-XRD Workflow for Absolute Configuration A step-by-step workflow from sample preparation to final structure validation.

sc_xrd_workflow cluster_prep Phase 1: Sample & Crystal Growth cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Determination Sample Pure, Enantiomerically Enriched Indazole Solubility Solubility Screening (Multiple Solvents) Sample->Solubility Crystallization Crystallization Attempts (Evaporation, Diffusion, etc.) Solubility->Crystallization Crystal_Eval Crystal Harvest & Evaluation (Microscopy) Crystallization->Crystal_Eval Mount Mount Single Crystal Crystal_Eval->Mount Diffractometer X-ray Diffractometer (Cu/Mo Source) Mount->Diffractometer Data_Collect Data Collection (Full Sphere) Diffractometer->Data_Collect Solve Structure Solution (Direct Methods/Patterson) Data_Collect->Solve Refine Structure Refinement (Least-Squares) Solve->Refine Flack Flack Parameter Calculation & Bijvoet Pair Analysis Refine->Flack Validate Validation & Final Report (CIF File) Flack->Validate Result Absolute Structure Confirmed Validate->Result

Protocol 1: A Generalized Approach to Crystallization and SC-XRD Analysis

This protocol outlines the critical steps. Note that crystallization, in particular, is often more of an art than a science and requires extensive screening.

1. Material Preparation & Crystallization (The Primary Hurdle)

  • Purity is Paramount: Start with the highest purity material available (>98%). Impurities can inhibit crystal nucleation and growth.
  • Solubility Screening: Systematically test the solubility of your indazole derivative in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane, water). The ideal solvent is one in which the compound is moderately soluble.[15]
  • Common Crystallization Techniques:
  • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial with a loose cap or pierced parafilm. Allow the solvent to evaporate slowly over days or weeks.[15][16] This is often the simplest starting point.
  • Vapor Diffusion: This is a highly effective method for small quantities.[15][17] Dissolve the compound in a small volume of a "good" solvent (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a "poor" solvent (the precipitant, e.g., hexane) in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.[16][17]
  • Anti-Solvent Crystallization: Add a poor solvent dropwise to a saturated solution of the compound in a good solvent until turbidity is observed, then allow it to stand.[16][18]
  • Troubleshooting: If crystallization fails, consider co-crystallization with a suitable achiral former, which can provide a lattice framework to facilitate ordering.[18][19]

2. Data Collection

  • Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. The ideal size is typically 0.1-0.3 mm in each dimension.[14]
  • Mounting: Carefully mount the crystal on a loop or glass fiber and place it on the diffractometer goniometer head. For sensitive crystals, this is often done under a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.
  • Diffraction: Collect a full sphere of diffraction data using either a copper (Cu Kα, λ=1.54 Å) or molybdenum (Mo Kα, λ=0.71 Å) X-ray source. Copper radiation is generally preferred for absolute configuration of light-atom structures as it enhances the anomalous dispersion effect.[10][14]

3. Structure Solution and Refinement

  • Data Processing: The raw diffraction images are processed to yield a list of reflection intensities and their positions.
  • Structure Solution: Software is used to solve the "phase problem" and generate an initial electron density map, revealing the molecular structure.
  • Refinement: The initial model is refined against the experimental data using a least-squares method. This process optimizes atomic positions and thermal parameters.
  • Absolute Structure Assignment: The final refinement step involves calculating the Flack parameter using the anomalous signal from the Bijvoet pairs.[13] A conclusive value near 0 or 1 provides a high-confidence assignment.

Part 2: Comparative Analysis—When Crystals Won't Cooperate

The primary limitation of SC-XRD is its absolute requirement for a high-quality single crystal, which can be difficult or impossible to obtain for many compounds, especially early-stage drug candidates that may be oils or amorphous solids.[4] In these scenarios, a combination of spectroscopic and computational methods provides a powerful alternative.

The Alternatives: A Spectroscopic and Computational Toolkit
  • Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[20][21] It is a solution-phase technique, eliminating the need for crystallization.[8] The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted for a specific enantiomer using Density Functional Theory (DFT) calculations.[4][22] A match in the pattern of positive and negative bands confirms the structure.

  • Electronic Circular Dichroism (ECD): Analogous to VCD, ECD measures the differential absorption of circularly polarized UV-Vis light, corresponding to electronic transitions.[23] Like VCD, it is a solution-phase technique that relies on comparison with DFT-calculated spectra to assign the absolute configuration.[24][25] It is particularly useful for molecules containing chromophores.

  • NMR with Chiral Derivatizing Agents (CDAs): This technique involves reacting the chiral indazole (e.g., containing an alcohol or amine) with an enantiomerically pure CDA, such as Mosher's acid.[26] This reaction creates a mixture of diastereomers, which, unlike enantiomers, have distinct NMR spectra.[27][28] By analyzing the differences in chemical shifts (e.g., in ¹H or ¹⁹F NMR) between the two diastereomers and applying an empirical conformational model, the absolute configuration of the original stereocenter can be deduced.[29][30]

Head-to-Head Comparison

The choice of method is a strategic decision based on sample properties, available resources, and the required level of confidence.

ParameterSingle-Crystal X-ray Crystallography (SC-XRD)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR with Chiral Derivatizing Agents
Definitive Nature Unambiguous / "Gold Standard" [4][5]Inferential (requires computation)Inferential (requires computation)Inferential (relies on model)
Sample State Single Crystal Required Solution or Liquid[8]SolutionSolution
Sample Amount < 1 mg (for a single crystal)1-10 mg< 1 mg1-5 mg
Purity Requirement High chemical purityHigh chemical purityHigh chemical purityModerate (impurities must not react)
Enantiomeric Purity High (>95%)Not strictly required[8]High (>95%)Not required (for analysis)
Computational Need Minimal (for standard refinement)Essential (DFT) [22]Essential (TDDFT) [25][31]Minimal (relies on empirical models)
Key Limitation Absolute need for a good crystal [4]Computationally intensive; sensitive to conformationRequires a chromophore; sensitive to conformationRequires a suitable functional group for derivatization
Time to Result Days to weeks (dominated by crystallization)1-3 days (including computation)1-3 days (including computation)< 1 day

Diagram 2: Decision-Making Framework for Absolute Configuration A logical guide to selecting the appropriate analytical method.

decision_tree Start Start: Chiral Indazole with Unknown Absolute Configuration Q_Crystal Can a high-quality single crystal be grown? Start->Q_Crystal A_SCXRD Perform SC-XRD Analysis Q_Crystal->A_SCXRD Yes Q_Spectro Consider Solution-State Methods Q_Crystal->Q_Spectro No End_XRD Absolute Configuration Determined A_SCXRD->End_XRD Q_FuncGroup Does it have a reactive functional group (e.g., -OH, -NH2)? Q_Spectro->Q_FuncGroup A_NMR Use NMR with Chiral Derivatizing Agents (CDA) Q_FuncGroup->A_NMR Yes Q_Chiroptical Use Chiroptical Spectroscopy (VCD or ECD) Q_FuncGroup->Q_Chiroptical No End_NMR Absolute Configuration Assigned (Model-Dependent) A_NMR->End_NMR End_VCD Absolute Configuration Assigned (Computation-Dependent) Q_Chiroptical->End_VCD

Conclusion: An Integrated Strategy

For the absolute structural confirmation of novel chiral indazoles, single-crystal X-ray crystallography remains the unparalleled gold standard , providing the most definitive and trusted results.[5][6] Its ability to deliver a direct, unambiguous 3D structure is the reason it is the benchmark against which all other methods are validated. The primary investment in this technique is the time and effort required to obtain suitable crystals.

However, in the fast-paced environment of drug discovery, pragmatism is key. When crystallization proves to be a bottleneck, VCD and ECD spectroscopy , backed by robust DFT calculations, offer a reliable and powerful path forward.[4][32] These solution-phase methods are particularly valuable as they reflect the molecule's structure in a more biologically relevant state. For molecules with appropriate handles, NMR with chiral derivatizing agents provides a rapid, albeit model-dependent, assessment.

Ultimately, a senior scientist's best strategy is an integrated one. Pursue crystallization for SC-XRD as the primary goal for definitive confirmation. In parallel, leverage VCD or ECD to gain high-confidence assignments on non-crystalline material, ensuring that project momentum is never stalled by the challenging, yet rewarding, pursuit of the perfect crystal.

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Mastering Regioselectivity: A Guide to Kinetic vs. Thermodynamic Control in Indazole Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Conundrum

The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in numerous therapeutic agents, from kinase inhibitors like Pazopanib to novel anti-inflammatory drugs.[1][2][3] The functionalization of the indazole core, particularly through N-alkylation, is a critical step in the synthesis of these molecules. However, the indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to a significant synthetic challenge: controlling the regioselectivity of the alkylation to favor one isomer over the other.[1][2] Direct alkylation of 1H-indazoles often yields a mixture of N1 and N2-substituted products, complicating purification and reducing the overall yield of the desired compound.[2][4]

This guide provides an in-depth comparison of the strategies used to achieve regioselective N1 or N2 alkylation. We will explore how the principles of kinetic and thermodynamic control can be expertly manipulated through the careful selection of reagents and reaction conditions. By understanding the causality behind these experimental choices, researchers can move from unpredictable mixtures to high-yielding, selective transformations.

The Two Paths of Alkylation: A Conceptual Overview

The regiochemical outcome of indazole alkylation hinges on the competition between two pathways, one leading to the N1-alkylated product and the other to the N2-alkylated product. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the corresponding 2H-tautomer.[1][5][6] This intrinsic stability difference is the foundation for achieving thermodynamic control.

  • Thermodynamic Control favors the most stable product. These reactions are typically run under conditions that allow for equilibration, such as higher temperatures and longer reaction times. The product distribution reflects the relative Gibbs free energies of the products.[7][8][9] In the case of indazole, this usually leads to the N1-isomer .[1][5]

  • Kinetic Control favors the product that is formed fastest. This pathway has a lower activation energy.[9][10] Reactions under kinetic control are often run at lower temperatures and are irreversible, trapping the product ratio that is determined by the difference in transition state energies. This can often lead to the formation of the less stable N2-isomer .

The interplay of factors including the base, solvent, temperature, and the steric and electronic nature of substituents on the indazole ring determines which pathway is dominant.[1][5][11]

Reaction_Control cluster_main Indazole Alkylation Pathways Indazole_Anion Indazole Anion Transition_State_1 TS1 (Lower Ea) Indazole_Anion->Transition_State_1  Faster Rate (Kinetic Path) Transition_State_2 TS2 (Higher Ea) Indazole_Anion->Transition_State_2  Slower Rate (Thermodynamic Path) Electrophile_RX Electrophile (R-X) Product_N2 N2-Alkylated Product (Kinetic Product) Transition_State_1->Product_N2 Product_N1 N1-Alkylated Product (Thermodynamic Product) Transition_State_2->Product_N1 caption Conceptual pathways for indazole alkylation.

Caption: Conceptual pathways for indazole alkylation.

Achieving Thermodynamic Control: The Path to N1-Alkylation

The N1-substituted indazole is typically the more thermodynamically stable regioisomer.[1][6] Therefore, reaction conditions that permit equilibration between the N1 and N2 products, or that proceed via a mechanism that inherently favors the more stable outcome, will yield the N1-isomer with high selectivity.

Causality Behind N1-Selectivity: The NaH/THF System

A widely successful and robust method for achieving high N1-selectivity is the use of sodium hydride (NaH) as the base in an aprotic, non-polar solvent like tetrahydrofuran (THF).[1][3][11] The high selectivity observed under these conditions is attributed to the nature of the sodium indazolide salt formed after deprotonation.

The prevailing hypothesis suggests the formation of a tight ion pair between the indazolide anion and the Na⁺ cation.[11] In a solvent like THF, the cation is not well-solvated and remains closely associated with the anion. It is proposed that the Na⁺ cation coordinates with the lone pair on the N2 nitrogen and, if present, a chelating group at the C3 position (like a carbonyl), sterically and electronically directing the incoming alkylating agent to the N1 position.[2][12][13]

N1_Alkylation_Workflow start Start: 1H-Indazole Substrate deprotonation 1. Deprotonation with NaH in Anhydrous THF (0°C to RT) start->deprotonation stir 2. Stir for 30 min (Formation of Sodium Indazolide) deprotonation->stir alkylation 3. Add Alkylating Agent (R-X) (e.g., Alkyl Bromide) stir->alkylation reaction 4. Stir at RT or 50°C (Monitor by TLC/LC-MS) alkylation->reaction workup 5. Aqueous Workup & Extraction reaction->workup purification 6. Purification (Column Chromatography) workup->purification end End: Pure N1-Alkylated Indazole purification->end caption Workflow for selective N1-indazole alkylation.

Caption: Workflow for selective N1-indazole alkylation.

Experimental Data: Conditions for N1-Selectivity

The NaH/THF system has proven effective for a wide range of indazole substrates and alkylating agents.

Indazole SubstrateAlkylating AgentBase/SolventTemp (°C)N1:N2 RatioYield (%)Reference
Methyl 1H-indazole-3-carboxylaten-pentyl bromideNaH / THF50>99:189[1][5]
3-tert-butyl-1H-indazolen-pentyl bromideNaH / THF50>99:185[1]
1H-Indazoleisobutyl bromideNaH / THF50>99:191[4]
3-Acetyl-1H-indazolen-pentyl bromideNaH / THF50>99:188[1]
Protocol 1: General Procedure for Highly Selective N1-Alkylation
  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add the substituted 1H-indazole (1.0 equiv).

  • Solvent: Add anhydrous tetrahydrofuran (THF) to create a 0.1-0.2 M solution.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Activation: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The formation of the sodium salt may be observed as a change in color or solubility.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature or warm to 50 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[11]

  • Workup: Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water or saturated NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated indazole.

Harnessing Kinetic Control: The Route to N2-Alkylation

While thermodynamically less favored, the N2-alkylated indazole is a common motif in pharmacologically active molecules, such as the tyrosine kinase inhibitor pazopanib.[2] Achieving high selectivity for this isomer requires circumventing the thermodynamic pathway and operating under kinetic control.

Causality Behind N2-Selectivity: Steric and Electronic Effects

Several strategies can be employed to favor the kinetic N2 product:

  • Steric Hindrance: Introducing a bulky substituent at the C7 position of the indazole ring physically blocks the N1 position, making the N2 nitrogen the more accessible site for attack by the electrophile. Even with the N1-directing NaH/THF system, indazoles with C7-substituents like -NO₂ or -CO₂Me show excellent N2-selectivity.[1][3][5]

  • Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DIAD or DEAD) often shows a strong preference for the N2-isomer.[1][14] The mechanism is distinct from standard Sₙ2 alkylations and the transition state leading to the N2 product is often lower in energy.

  • Specialized Reagents: Certain alkylating agents, such as alkyl 2,2,2-trichloroacetimidates under acidic conditions (e.g., TfOH), have been shown to provide exceptional N2 selectivity with no detectable N1 isomer.[15][16] Quantum mechanical studies suggest this is due to the reaction proceeding through the more stable 1H-indazole tautomer, where N2 is the only available nucleophilic nitrogen, and a higher energy barrier for the alternative pathway involving the less stable 2H-tautomer.[15]

Kinetic_vs_Thermodynamic_Control Energy Profile: Kinetic vs. Thermodynamic Control y_axis Gibbs Free Energy (G) x_axis Reaction Coordinate origin origin 0,4.8! 0,4.8! origin->0,4.8! 5.8,0! 5.8,0! origin->5.8,0! Reactant Indazole Anion + R-X TS_Kinetic TS (Kinetic) TS_Thermo TS (Thermodynamic) Product_Kinetic N2-Product (Kinetic) Product_Thermo N1-Product (Thermodynamic) path_kinetic path_kinetic path_thermo path_thermo Ea_Kinetic_start Ea_Kinetic_start Ea_Kinetic_end Ea_Kinetic_end Ea_Kinetic_start->Ea_Kinetic_end ΔG‡ (Kinetic) Ea_Thermo_start Ea_Thermo_start Ea_Thermo_end Ea_Thermo_end Ea_Thermo_start->Ea_Thermo_end ΔG‡ (Thermo)

Caption: Generalized energy profile for indazole alkylation.

Experimental Data: Conditions for N2-Selectivity
Indazole SubstrateAlkylating AgentConditionsTemp (°C)N1:N2 RatioYield (%)Reference
Methyl 1H-indazole-3-carboxylaten-pentanolPPh₃, DIAD / THFRT1:2.578 (total)[1][6]
7-Nitro-1H-indazolen-pentyl bromideNaH / THF504:9689[1][5]
1H-IndazoleMethyl 2,2,2-trichloroacetimidateTfOH / Dioxane100<1:9995[15]
7-Methyl-1H-indazolen-pentyl bromideNaH / THF501:1.391[5]
Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction
  • Setup: To a solution of the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF under an inert atmosphere, cool the mixture to 0 °C.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise. A color change and/or formation of a precipitate is typically observed.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC or LC-MS.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude mixture will contain the product and triphenylphosphine oxide.

  • Purification: Purify the crude material directly by flash column chromatography. The less polar N2-isomer typically elutes before the N1-isomer.

At a Glance: Selecting Your Reaction Conditions

ParameterTo Favor N1 (Thermodynamic)To Favor N2 (Kinetic)Rationale
Base Strong, non-coordinating (e.g., NaH)Weaker bases (K₂CO₃, Cs₂CO₃) can give mixtures; often not the primary driver for N2.NaH forms a tight ion pair directing to N1.[11]
Solvent Non-polar aprotic (e.g., THF)Polar aprotic (e.g., DMF) can give mixtures; solvent choice is method-dependent.THF promotes the tight ion pair for N1-selectivity.[1]
Temperature Higher temperatures (RT to 50°C+)Lower temperatures (0°C to RT)Higher temperatures allow for equilibration to the more stable N1 product.[7][9]
Substituents Electron-donating or neutral groups. C3-chelating groups (-CO₂Me).Bulky C7-substituents (-NO₂, -CO₂Me, -Alkyl).C7-substituents sterically block the N1 position.[1][3][5]
Methodology Standard Sₙ2 with NaH/THFMitsunobu Reaction; Acid-catalyzed reaction with trichloroacetimidates.These methods proceed via different mechanisms with transition states that favor N2 formation.[1][15]

Analytical Confirmation: Distinguishing N1 from N2 Isomers

Unequivocal structural assignment of the N1 and N2 regioisomers is crucial. This is reliably achieved using 2D NMR spectroscopy, particularly the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[1][6]

  • N1-Alkylated Isomer: A key correlation is observed between the protons on the carbon attached to the nitrogen (the N-CH₂) and the C7a carbon of the indazole ring.[1][6]

  • N2-Alkylated Isomer: A key correlation is observed between the protons on the N-CH₂ and the C3 carbon of the indazole ring.[1][6]

Conclusion

The regioselective alkylation of indazoles is not a matter of chance, but a controllable process governed by the fundamental principles of kinetic and thermodynamic control. For drug development professionals and synthetic chemists, mastering this control is essential for efficient and scalable synthesis. By selecting conditions that favor the formation of a tight sodium-indazolide ion pair (NaH/THF), one can reliably access the thermodynamically favored N1-isomer. Conversely, by employing strategies that sterically encumber the N1 position or by utilizing alternative mechanistic pathways like the Mitsunobu reaction, one can achieve high selectivity for the kinetically favored N2-isomer. The experimental data and protocols provided herein serve as a validated guide for researchers to confidently navigate the indazole alkylation landscape and achieve their desired synthetic outcomes.

References

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Introduction: The Indazole Scaffold and the Imperative for Analytical Rigor

Author: BenchChem Technical Support Team. Date: January 2026

## A Guide to Orthogonal Cross-Validation of Analytical Data for Novel Indazole Derivatives

Indazole and its derivatives represent a cornerstone in medicinal chemistry, forming the core scaffold of numerous therapeutic agents with applications ranging from oncology to neuroprotection.[1] The synthesis of a novel indazole derivative is a significant step in the drug discovery process; however, the molecule's potential is only as reliable as its characterization. Unambiguous confirmation of a compound's identity, purity, and structure is not merely a procedural formality but a fundamental requirement for advancing a candidate.[2][3] Mischaracterization can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and serious safety concerns.

This guide provides a comprehensive framework for the cross-validation of analytical data for novel indazole derivatives. We will move beyond a simple checklist of techniques to explain the causality behind experimental choices, demonstrating how a multi-faceted, orthogonal approach creates a self-validating system. This ensures the highest degree of scientific integrity and provides the trustworthy data package required for regulatory submissions and further development.[4][5]

The Principle of Orthogonal Cross-Validation

The central tenet of robust analytical science is that no single method is infallible. Each technique interrogates a molecule based on different physicochemical principles. Cross-validation is the process of confirming that a validated analytical method produces consistent and reliable results under varied conditions.[5] An orthogonal approach takes this a step further by employing multiple, mechanistically distinct methods to measure the same attributes. For a novel indazole, this means that the molecular structure proposed by Nuclear Magnetic Resonance (NMR) must be consistent with the molecular weight determined by Mass Spectrometry (MS) and the empirical formula from Elemental Analysis. Similarly, the purity assessed by High-Performance Liquid Chromatography (HPLC) validates the integrity of the sample used for spectroscopic analysis. This synergy between techniques provides a powerful, self-reinforcing confirmation of the molecule's identity and quality.

The following diagram illustrates the interdependent nature of this orthogonal workflow.

CrossValidationWorkflow Fig. 1: Orthogonal Cross-Validation Workflow cluster_synthesis Synthesis & Purification cluster_primary Primary Structural Elucidation cluster_secondary Purity & Identity Confirmation cluster_validation Final Data Package Compound Synthesized Indazole Derivative NMR NMR Spectroscopy (1H, 13C, 2D) Compound->NMR Confirms Connectivity MS High-Resolution MS (HRMS) Compound->MS Confirms Mass HPLC HPLC-UV/DAD (Purity & Identity) Compound->HPLC Assesses Purity NMR->MS Corroborates Formula Package Validated Data Package (Structure, Purity, Identity) NMR->Package EA Elemental Analysis (CHN) MS->EA Corroborates Composition MS->Package HPLC->NMR Validates Sample Integrity HPLC->MS Validates Sample Integrity HPLC->Package EA->Package

Fig. 1: Orthogonal Cross-Validation Workflow

Pillar 1: Unambiguous Structural Elucidation

The first objective is to determine the precise chemical structure. NMR and MS are the primary tools for this task.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Why it's authoritative: NMR is unparalleled for determining the covalent framework of a molecule. It provides direct evidence of the carbon-hydrogen skeleton and the connectivity between atoms. For substituted indazoles, 2D NMR techniques are not optional; they are essential for unequivocally assigning the positions of substituents on the bicyclic ring system.[6][7]

Key Experiments & Their Causality:

  • ¹H NMR: Provides the number of distinct protons, their chemical environment, and proximity to other protons (through spin-spin coupling). For indazoles, this helps define the substitution pattern on the aromatic ring.

  • ¹³C NMR & DEPT-135: Identifies the number of unique carbon environments and classifies them as CH, CH₂, or CH₃ groups (DEPT-135). This confirms the carbon count and type.

  • 2D COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within a spin system, such as those on the benzene ring portion of the indazole.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, definitively linking the ¹H and ¹³C assignments.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It shows correlations between protons and carbons that are 2-3 bonds away. This is how you connect fragments, identify quaternary (non-protonated) carbons, and crucially, confirm the exact position of a substituent on the indazole ring by observing a correlation from a substituent's proton to a specific ring carbon.[7]

Experimental Protocol: NMR Sample Preparation

  • Sample Weighing: Accurately weigh ~5-10 mg of the purified indazole derivative directly into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often an excellent choice for indazoles as it can solubilize a wide range of polarities and the N-H proton of the indazole ring is often clearly visible.[6]

  • Dissolution: Gently vortex or sonicate the sample until fully dissolved. Visually inspect for any particulate matter.

  • Analysis: Acquire a full suite of experiments (¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC).

B. High-Resolution Mass Spectrometry (HRMS)

Why it's authoritative: While NMR defines the structure, HRMS provides an extremely precise measurement of the compound's mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition (the exact number of C, H, N, O, etc.), which serves as a powerful independent confirmation of the molecular formula deduced from NMR.[8]

Experimental Protocol: HRMS Sample Preparation (Electrospray Ionization - ESI)

  • Stock Solution: Prepare a dilute stock solution of the sample (~1 mg/mL) in a high-purity solvent like methanol or acetonitrile.

  • Working Solution: Further dilute the stock solution to a final concentration of ~1-10 µg/mL using the mobile phase solvent.

  • Infusion: The sample is typically introduced into the mass spectrometer via direct infusion or through an LC system. ESI is a soft ionization technique well-suited for many heterocyclic compounds.[9]

  • Data Acquisition: Acquire the spectrum in positive or negative ion mode. The instrument measures the m/z to at least four decimal places. The observed mass should be within 5 ppm of the calculated theoretical mass for the proposed molecular formula.

Pillar 2: Identity and Purity Confirmation

Once the structure is confidently proposed, its purity and empirical formula must be verified.

A. High-Performance Liquid Chromatography (HPLC)

Why it's authoritative: HPLC is the gold standard for assessing the purity of a new chemical entity.[10][11] It separates the target compound from impurities, such as starting materials, byproducts, or degradation products. Using a photodiode array (PDA) or diode array detector (DAD) adds another layer of validation by providing the UV-Vis spectrum of the peak, which acts as a characteristic fingerprint.

Key Validation Parameters (ICH Q2(R1)):

  • Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[4][12] This is demonstrated by the separation of the main peak from all other impurity peaks.

  • Purity Assessment: The area percentage of the main peak relative to the total area of all peaks provides the purity value (e.g., >99.5%).

  • Peak Purity Analysis: A DAD allows for the comparison of UV spectra across a single chromatographic peak. A spectrally pure peak suggests that a single component is eluting, reinforcing its identity.

Experimental Protocol: Generic HPLC Method Development

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a versatile starting point for many indazole derivatives.[13]

  • Mobile Phase: A gradient method is often required to resolve impurities with different polarities. A typical system would be:

    • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% Acid.[10]

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of B over 15-20 minutes to elute all components.

  • Detection: Set the DAD to collect data across a range (e.g., 210-400 nm) and select a specific wavelength for quantification where the analyte has strong absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a sample solution in the mobile phase or a compatible solvent at a concentration of ~0.5-1.0 mg/mL. Ensure it is fully dissolved and filtered before injection.

B. Elemental Analysis (CHN)

Why it's authoritative: This technique provides a fundamental, quantitative measure of the mass percentages of Carbon, Hydrogen, and Nitrogen in the compound.[14][15] It serves as a final, independent check on the molecular formula determined by HRMS and NMR. The experimental percentages must align with the theoretical percentages calculated from the proposed formula.

Experimental Protocol: CHN Analysis

  • Sample Preparation: A very small amount of highly purified, dry sample (1-3 mg) is accurately weighed into a tin capsule.

  • Combustion: The sample is combusted at high temperatures (~900-1000 °C) in a stream of oxygen.

  • Analysis: The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • Comparison: The measured weight percentages of C, H, and N are compared to the theoretical values. A match within ±0.4% is considered acceptable confirmation.

Synthesizing the Data: The Cross-Validation Matrix

The power of this approach lies in the integration of all data points. The following diagram illustrates the logical relationships, and the table summarizes how the results from each technique must corroborate one another.

LogicalRelationship Fig. 2: Data Corroboration Logic NMR NMR Spectroscopy ¹H, ¹³C, COSY, HSQC, HMBC Proposes Structure & H/C Count MS HRMS Accurate Mass Proposes Molecular Formula NMR:f0->MS:f0 Structure consistent with Formula? Result Final Confirmation Structure Purity Identity Validated NMR->Result EA Elemental Analysis %C, %H, %N Confirms Empirical Formula MS:f0->EA:f0 Formula consistent with % Composition? MS->Result HPLC HPLC-DAD Retention Time UV Spectrum Peak Area % Confirms Identity & Purity HPLC:f0->NMR Is sample >98% pure? HPLC->Result EA->Result Within ±0.4%?

Fig. 2: Data Corroboration Logic

Table 1: Cross-Validation Data Comparison for a Hypothetical Novel Indazole Derivative

Attribute NMR Spectroscopy High-Resolution MS HPLC-DAD Elemental Analysis Required Agreement
Identity/Structure Defines full covalent structure, connectivity, and stereochemistry.Provides molecular formula (e.g., C₁₅H₁₂N₄O₂).Consistent retention time and UV-Vis spectrum match with reference.N/AThe structure from NMR must match the formula from HRMS.
Molecular Formula Inferred from ¹³C count and ¹H integration.Measured mass must be within 5 ppm of calculated mass for the proposed formula.N/AProvides empirical formula (e.g., %C, %H, %N).HRMS formula must match the theoretical % composition within ±0.4%.
Purity Absence of significant impurity signals.Absence of other significant m/z peaks.Quantitative purity value (e.g., 99.6% by area).N/AHigh purity by HPLC confirms that NMR/MS/EA data are representative of the target compound.

Conclusion

The rigorous characterization of a novel indazole derivative is a non-negotiable step in drug development. By adopting an orthogonal cross-validation strategy, researchers can build a robust, self-validating data package. This approach, grounded in the complementary strengths of NMR, HRMS, HPLC, and Elemental Analysis, ensures that the structural assignment is correct, the purity is accurately known, and the molecular formula is confirmed through multiple independent techniques. This level of analytical diligence not only satisfies regulatory expectations but, more importantly, provides a solid and trustworthy foundation for all subsequent research and development efforts.

References

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Safety Operating Guide

Proper Disposal of 3-bromo-1-methyl-1H-indazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the meticulous management of chemical compounds is a cornerstone of both laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-bromo-1-methyl-1H-indazole (CAS No. 326474-67-3). The procedures outlined herein are synthesized from established safety protocols for halogenated heterocyclic compounds and are designed to ensure regulatory compliance and minimize risk.

Hazard Assessment and Chemical Profile of this compound

This compound is a halogenated heterocyclic compound. Its chemical structure, featuring a bromine atom, necessitates specific handling and disposal considerations to mitigate potential environmental and health risks. The primary hazards associated with this compound are summarized in the table below.

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity, Oral (Category 3) Toxic if swallowed.[1]

Skin Irritation Causes skin irritation.[2][3]

Eye Irritation Causes serious eye irritation.[2][3]

Respiratory Irritation May cause respiratory irritation.[2][3]

Incompatible Materials: To prevent potentially hazardous reactions, avoid contact with strong oxidizing agents, strong acids, and strong bases.[2][4][5]

Hazardous Decomposition Products: Under fire conditions, this compound can decompose to produce toxic and corrosive fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide gas.[2][4] The formation of hydrogen bromide is a key concern as it is a highly corrosive gas.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling or disposing of this compound, it is imperative that all laboratory personnel are outfitted with the appropriate PPE. The rationale for each piece of equipment is to create a barrier between the individual and the chemical, preventing exposure through all potential routes: inhalation, dermal contact, and ocular contact.

PPE ItemSpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.[5]Protects against splashes of solutions containing the compound and from airborne solid particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[5]Prevents direct skin contact, which can cause irritation.[2][3]
Body Protection A lab coat or chemical-resistant apron.[5]Protects personal clothing from contamination.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]Minimizes the inhalation of the compound, especially if it is in a powdered form or if aerosols are generated.[2][3]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as a hazardous waste. Under no circumstances should this compound or its containers be disposed of in general waste or down the drain.[2]

Waste Segregation: The Critical First Step

The proper segregation of chemical waste is fundamental to safe and compliant disposal. This compound is a halogenated organic compound .[7] As such, it must be collected in a designated waste container separate from non-halogenated organic waste.[8][9][10][11]

Causality: Mixing halogenated and non-halogenated waste streams complicates the disposal process and significantly increases disposal costs.[9][10][12] Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[13][14]

Waste Collection and Labeling
  • Select an Appropriate Waste Container: Use a clearly labeled, leak-proof container with a secure screw-top cap that is compatible with the chemical.[8]

  • Labeling: The container must be clearly and accurately labeled as "Hazardous Waste: Halogenated Organic Solids" and should list "this compound" as a constituent. Include the approximate quantity of the waste.

  • Transfer: Carefully transfer the waste material into the designated container, avoiding the creation of dust.[4][15] If transferring a solution, use a funnel to prevent spillage.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[2][8]

Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and, if safe to do so, ensure the area is well-ventilated.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of required PPE.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust.[2][4] For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill.[5]

  • Collect and Dispose: Place the spilled material and any contaminated absorbent into the designated halogenated hazardous waste container.[2][4]

  • Decontaminate: Thoroughly clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.

G cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway cluster_spill Spill Scenario prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood waste_gen Generation of This compound Waste (Solid or Solution) prep_hood->waste_gen waste_char Characterize as Halogenated Organic Waste waste_gen->waste_char spill_event Spill Occurs waste_gen->spill_event Accidental waste_container Select Labeled, Compatible Halogenated Waste Container waste_char->waste_container waste_transfer Transfer Waste to Container (Avoid Dust/Spills) waste_container->waste_transfer waste_storage Store Securely in Secondary Containment waste_transfer->waste_storage waste_pickup Arrange for Pickup by Licensed Waste Disposal Service waste_storage->waste_pickup spill_contain Contain Spill with Inert Absorbent spill_event->spill_contain spill_collect Collect Contaminated Material spill_contain->spill_collect spill_collect->waste_transfer

Caption: Workflow for the safe disposal of this compound.

Final Disposal via Professional Services

The ultimate disposal of this compound must be conducted by a licensed and accredited professional waste disposal service.[5][11] These services are equipped to handle and treat hazardous chemical waste in compliance with all federal, state, and local regulations. The most common method for the final destruction of halogenated organic compounds is high-temperature incineration.[7][9]

By adhering to these rigorous protocols, laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and uphold their commitment to environmental responsibility. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for any additional requirements.

References

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). Retrieved from [Link]

  • Bromine in waste incineration: Partitioning and influence on metal volatilisation | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns - 1-Bromo-2-Chloroethane Manufacturers & Suppliers in China. (n.d.). Retrieved from [Link]

  • Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water - PubMed. (2017, July 30). Retrieved from [Link]

  • hazardous waste segregation. (n.d.). Retrieved from [Link]

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  • 7.2 Organic Solvents - Environment, Health and Safety. (n.d.). Retrieved from [Link]

  • 6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465 - PubChem. (n.d.). Retrieved from [Link]

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  • (PDF) Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water - ResearchGate. (2025, August 10). Retrieved from [Link]

  • A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants - PubMed. (2019, December 3). Retrieved from [Link]

  • Halogenated Solvents. (n.d.). Retrieved from [Link]

  • Recent electrochemical methods in electrochemical degradation of halogenated organics: a review - PubMed. (n.d.). Retrieved from [Link]

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  • Heterocycles Halogenated, Hassles Removed - Synthesis Spotlight. (2025, August 25). Retrieved from [Link]

  • Recent advances in electrocatalysts for halogenated organic pollutant degradation - Environmental Science: Nano (RSC Publishing). (n.d.). Retrieved from [Link]

  • METHYL 5-BROMO-1H-INDAZOLE-3-CARBOXYLATE (CAS No. 78155-74-5) SDS. (2017, August 13). Retrieved from [Link]

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  • Occurrence, bioaccumulation, fate, and risk assessment of novel brominated flame retardants (NBFRs) in aquatic environments - A. (n.d.). Retrieved from [Link]

  • 3-Bromo-1-methyl-1H-indole | C9H8BrN | CID 13357736 - PubChem. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2023, August 25). Retrieved from [Link]

  • 3-bromo-1-methyl-7-nitro-indazole | CAS#:74209-37-3 | Chemsrc. (2025, September 21). Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-bromo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. The handling of specialized compounds like 3-bromo-1-methyl-1H-indazole, a halogenated heterocyclic compound, requires more than just a standard lab coat and gloves; it necessitates a comprehensive safety strategy rooted in a clear understanding of its potential hazards. This guide provides an in-depth operational plan, moving beyond a simple checklist to explain the causality behind each procedural step and personal protective equipment (PPE) choice. Our primary objective is to create a self-validating system of safety that protects personnel, ensures experimental integrity, and fosters a culture of uncompromising safety in the laboratory.

Hazard Assessment: The Foundation of Your PPE Strategy

Understanding the "why" behind each piece of PPE is critical. The toxicological properties of many research chemicals, including this compound, have not been exhaustively investigated.[1] Therefore, we must adopt a precautionary principle, treating the compound with the caution merited by its chemical class and available data.

Structurally similar compounds, such as other bromo-indazoles, are known to cause significant irritation and toxicity. Key hazards associated with this class of chemicals include:

  • Skin Irritation: Causes skin irritation (H315).[2][3][4]

  • Serious Eye Irritation: Can cause serious eye irritation (H319).[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation (H335), particularly when handled as a dust or powder.[2][3][4]

  • Acute Oral Toxicity: Some analogs are classified as toxic or harmful if swallowed (H301/H302).[3][5]

The primary routes of exposure are inhalation of the dust, direct skin or eye contact, and accidental ingestion.[2] Our PPE and handling protocols are designed specifically to interrupt these exposure pathways.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not a one-size-fits-all exercise. It is the final barrier between the researcher and the chemical hazard. The following table summarizes the essential PPE for handling solid this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant GlovesType: Nitrile or Neoprene gloves are recommended.[6] Rationale: Provides a robust barrier against skin contact. Given that skin irritation is a known hazard, glove integrity is paramount.[2][4] Always inspect gloves for tears or holes before use and practice double-gloving for added protection.[7] Change gloves immediately if contamination is suspected.
Eyes/Face Safety Goggles & Face ShieldType: Tightly fitting chemical splash goggles are mandatory. A full-face shield must be worn over the goggles.[8][9] Rationale: This dual protection is critical. Goggles protect against dust particles and splashes, while the face shield provides a secondary barrier for the entire face. The compound is classified as a serious eye irritant.[10]
Body Laboratory Coat / Chemical-Resistant ApronType: A standard laboratory coat is the minimum requirement. For procedures with a higher risk of spills, a chemical-resistant apron over the lab coat is advised.[8][11] Rationale: Protects skin and personal clothing from contamination by dust or splashes.[2]
Respiratory NIOSH-approved RespiratorType: An N95-rated (or better) particulate respirator is required if handling the powder outside of a certified chemical fume hood.[6][12] Rationale: The primary inhalation hazard is airborne dust.[1] A respirator minimizes the risk of inhaling particles that can cause respiratory tract irritation.[2][4] All work with the solid should ideally be performed within a fume hood to eliminate this risk.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, logical workflow is essential for minimizing exposure and ensuring safety.

Step 1: Preparation and Engineering Controls
  • Designated Area: Designate a specific area for handling this compound, preferably within a certified chemical fume hood, to contain any dust or vapors.[6][8]

  • Verify Equipment: Ensure that the fume hood is functioning correctly and that an eyewash station and safety shower are immediately accessible and unobstructed.[4]

  • Assemble Materials: Before bringing the compound into the hood, ensure all necessary equipment (spatulas, weigh boats, glassware, waste containers) is present to avoid moving in and out of the work area.

  • PPE Donning: Put on all required PPE as detailed in the table above before entering the designated handling area.

Step 2: Handling the Compound
  • Minimize Dust: Handle the solid material carefully to avoid the formation and dispersal of dust.[1][9] Use tools like spatulas gently.

  • Avoid Contact: At all times, avoid direct contact with skin, eyes, and clothing.[1][2]

  • Portioning: If transferring or weighing the compound, do so on a disposable weigh boat within the fume hood.

  • Container Management: Keep the primary container of this compound tightly sealed when not in use.[3]

Step 3: Post-Handling and Decontamination
  • Clean Up: Decontaminate the work surface thoroughly after completion of the task.

  • PPE Doffing: Remove PPE in the correct order to prevent cross-contamination. Remove gloves first, followed by the face shield and goggles, and finally the lab coat.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves.[3]

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][10] The container must be kept tightly closed.[4]

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Assess: For a small, manageable spill, trained personnel wearing full PPE (including respiratory protection) should proceed.

  • Contain & Clean: Carefully sweep up the solid material, avoiding dust generation.[1][10] Place the material into a sealed, labeled container for hazardous waste disposal.[2] Do not let the product enter drains.[1]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[13][14]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[4][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][14]

Waste Disposal Protocol

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Segregation: All waste contaminated with this compound, including gloves, weigh boats, and spill cleanup materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[8]

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal company.[1] The recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Compliance: Always follow your institution's Environmental Health and Safety (EHS) guidelines and local regulations for hazardous waste disposal.[8]

Workflow Visualization

The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_post Phase 3: Post-Handling cluster_disposal Phase 4: Storage & Disposal prep1 Verify Engineering Controls (Fume Hood, Eyewash) prep2 Assemble All Materials prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Work Inside Fume Hood prep3->handle1 Proceed handle2 Handle Solid to Minimize Dust handle1->handle2 handle3 Keep Container Sealed handle2->handle3 spill Spill or Exposure? handle2->spill post1 Decontaminate Work Area handle3->post1 post2 Segregate Waste post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4 disp1 Store Securely in Tightly Closed Container post4->disp1 disp2 Arrange Professional Waste Pickup disp1->disp2 spill->post1 No emergency Execute Emergency Procedures spill->emergency Yes

Caption: Workflow for the safe handling of this compound.

References

  • ChemicalBook. (2025, July 19). This compound - Safety Data Sheet.
  • ChemicalBook. (2025, October 18). 3-Bromo-1-methyl-6-nitro-1H-indazole - Safety Data Sheet.
  • Benchchem. Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
  • Sigma-Aldrich. 3-Bromoindazole 95 40598-94-5.
  • CymitQuimica. (2023, July 7). 5-Bromo-3-methyl-1H-indazole Safety Data Sheet.
  • CymitQuimica. (2023, July 4). 3-Amino-5-bromo-1H-indazole Safety Data Sheet.
  • Sigma-Aldrich. 3-Bromo-1-methylindazole 97 326474-67-3.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Syracuse University. Personal Protective Equipment. Retrieved from Syracuse University Environmental Health & Safety Services.
  • Fisher Scientific. (2012, May 8). 6-Bromo-1-methyl-1H-indazole - SAFETY DATA SHEET.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Benchchem. Navigating the Safe Disposal of 6-Bromo-1-methyl-1h-indazol-4-amine: A Procedural Guide.
  • Angene Chemical. (2021, May 1). Methyl 5-bromo-1H-indazole-6-carboxylate Safety Data Sheet.
  • ChemicalBook. (2025, October 18). 3-BROMO-1-METHYL-1H-INDAZOL-7-AMINE - Safety Data Sheet.
  • Fisher Scientific. (2011, August 12). 6-Bromo-1H-indazole - SAFETY DATA SHEET.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.